Didecyl carbonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
6290-55-7 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
didecyl carbonate |
InChI |
InChI=1S/C21H42O3/c1-3-5-7-9-11-13-15-17-19-23-21(22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
ZEBJPYUECLCDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Didecyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying didecyl carbonate. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in the effective production and purification of this long-chain dialkyl carbonate.
Synthesis of this compound
This compound can be synthesized through several routes, with transesterification being the most common and environmentally benign approach. Other methods include the traditional phosgenation route and direct synthesis from carbon dioxide.
Transesterification
Transesterification is a widely employed method for the synthesis of dialkyl carbonates due to its relatively mild reaction conditions and the avoidance of highly toxic reagents.[1][2] This method typically involves the reaction of a lower-boiling point dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with decanol (B1663958) in the presence of a catalyst. The equilibrium of the reaction is driven towards the formation of this compound by removing the lower-boiling alcohol byproduct (methanol or ethanol) through distillation.
A variety of catalysts can be employed for the transesterification of long-chain alcohols, including basic catalysts, organometallic compounds, and ionic liquids.[3][4]
1.1.1. Experimental Protocol for Transesterification
The following protocol is adapted from the synthesis of didodecyl carbonate and can be applied to the synthesis of this compound with minor modifications.[5]
Materials:
-
Decyl alcohol (Decanol)
-
Dimethyl carbonate (DMC)
-
Organotin catalyst (e.g., Dibutyltin oxide)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, distillation apparatus, heating mantle, magnetic stirrer)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head.
-
Charge the flask with decyl alcohol and dimethyl carbonate. A typical molar ratio of decyl alcohol to dimethyl carbonate is 2:1 to favor the formation of the symmetrical carbonate.[5]
-
Add the organotin catalyst to the reaction mixture. The catalyst loading is typically around 5% by mass of the reactants.[5]
-
Flush the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) with continuous stirring.[5]
-
As the reaction proceeds, methanol (B129727) will be formed as a byproduct. Continuously remove the methanol by distillation to drive the reaction equilibrium towards the product side.
-
Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 3 hours), cool the mixture to room temperature.[5]
-
The crude this compound can then be purified using the methods described in Section 2.
1.1.2. Quantitative Data for Transesterification
The following table summarizes typical reaction conditions and outcomes for the synthesis of a long-chain dialkyl carbonate via transesterification, based on the synthesis of didodecyl carbonate.[5]
| Parameter | Value |
| Reactants | Decyl Alcohol, Dimethyl Carbonate |
| Molar Ratio (Alcohol:Carbonate) | 2:1 |
| Catalyst | Organotin Compound |
| Catalyst Loading | 5% (by mass) |
| Reaction Temperature | 120°C |
| Reaction Time | 3 hours |
| Yield of this compound | ~55% |
| Selectivity for this compound | ~74% |
| Total Yield of Carbonate Esters | ~75% |
Phosgenation
The phosgenation route is a traditional method for synthesizing carbonates but is now largely avoided due to the extreme toxicity of phosgene (B1210022) gas.[3][6] The process involves the direct reaction of decanol with phosgene in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
2 R-OH + COCl₂ → (R-O)₂CO + 2 HCl (where R = decyl)
Due to the hazardous nature of phosgene, this method requires specialized equipment and stringent safety protocols.
Direct Synthesis from Carbon Dioxide
The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide is an attractive green chemistry approach.[7][8] However, this reaction is thermodynamically challenging and typically requires high pressures and temperatures, as well as effective catalysts and water removal systems to drive the equilibrium towards the product.[7][9] Research in this area is ongoing, with a focus on developing more efficient catalytic systems.
Purification of this compound
Purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and byproducts. The choice of purification method depends on the physical properties of this compound and the nature of the impurities.
Distillation
Vacuum distillation is a common method for purifying high-boiling point liquids like this compound.[10] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
2.1.1. Experimental Protocol for Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (distillation flask, short-path distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask.
-
Connect the apparatus to a vacuum pump, with a cold trap placed between the apparatus and the pump to protect the pump from volatile components.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fractions that distill at the boiling point of this compound under the applied vacuum. The forerun will typically contain lower-boiling impurities.
-
Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization
For solid long-chain dialkyl carbonates, recrystallization is an effective purification technique.[5] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
2.2.1. Experimental Protocol for Recrystallization
Materials:
-
Crude this compound (if solid at room temperature)
-
A suitable solvent (e.g., acetone, ethanol)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, the this compound will crystallize out of the solution, leaving the more soluble impurities behind.
-
To maximize crystal formation, the flask can be placed in an ice bath.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
Chromatographic Methods
For high-purity applications, chromatographic techniques such as column chromatography can be employed. While effective, these methods are generally more suitable for smaller-scale purifications due to the cost of the stationary phase and solvents. The separation is based on the differential partitioning of the components of the mixture between a stationary phase and a mobile phase.[11]
Visualizations
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Transesterification Synthesis Workflow for this compound.
Caption: Purification Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 7. Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. ncesr.unl.edu [ncesr.unl.edu]
Spectroscopic analysis of didecyl carbonate (FTIR, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of didecyl carbonate, a long-chain dialkyl carbonate with applications in various fields, including its potential use as a solvent and in formulation development. The guide details the expected data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Detailed experimental protocols for each analytical technique are also provided, alongside a visual representation of the general spectroscopic analysis workflow.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: FTIR Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Carbonyl) | ~1740-1750 | Strong, characteristic stretching vibration for the carbonate group. |
| C-O (Ester) | ~1260 | Strong, stretching vibration. |
| CH₂ | ~2925 (asymmetric), ~2855 (symmetric) | Strong, stretching vibrations of the methylene (B1212753) groups in the decyl chains. |
| CH₃ | ~2955 (asymmetric), ~2870 (symmetric) | Stretching vibrations of the terminal methyl groups. |
| CH₂/CH₃ | ~1465 | Bending vibrations (scissoring). |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| O-CH₂ | ~4.13 | Triplet (t) | 4H |
| O-CH₂-CH₂ | ~1.65 | Quintet (quint) | 4H |
| (CH₂)₇ | ~1.26 | Multiplet (m) | 28H |
| CH₃ | ~0.88 | Triplet (t) | 6H |
Note: The chemical shifts for the long alkyl chain are based on data for similar long-chain alkyl compounds, such as dodecyl methyl carbonate, due to the limited availability of specific ¹H NMR data for this compound.
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Assignment | Chemical Shift (ppm) |
| C=O | ~155.5 |
| O-CH₂ | ~67.5 |
| O-CH₂-CH₂ | ~31.9 |
| (CH₂)n | ~29.6, 29.5, 29.3, 29.2, 28.9, 25.9 |
| CH₂ -CH₃ | ~22.7 |
| CH₃ | ~14.1 |
Source: Adapted from a ¹³C NMR spectrum of this compound found on ResearchGate.[1]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 342 | [M]⁺ (Molecular Ion) |
| 201 | [M - C₁₀H₂₁O]⁺ |
| 157 | [C₁₀H₂₁O]⁺ |
| 141 | [C₁₀H₂₁]⁺ |
| 57 | [C₄H₉]⁺ (Base Peak) |
| 43 | [C₃H₇]⁺ |
| 29 | [C₂H₅]⁺ |
Note: The molecular ion may be of low abundance or absent in electron ionization due to fragmentation. The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for long-chain esters.
Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: this compound, being a liquid at room temperature, requires minimal preparation. Ensure the sample is free from any solid impurities.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A greater number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile liquid, this can be done via a heated direct insertion probe or through injection into a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis process, from sample preparation to final data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of Didecyl Carbonate in Aqueous and Organic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Didecyl carbonate, a long-chain dialkyl carbonate, is a molecule of interest in various industrial applications, including as a solvent, plasticizer, and intermediate in chemical synthesis. A thorough understanding of its solubility characteristics is paramount for its effective utilization, particularly in the context of drug development where solvent selection is critical for formulation, purification, and delivery. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also presents a qualitative assessment of its expected solubility based on its molecular structure, comparative data for shorter-chain dialkyl carbonates, and a detailed experimental protocol for determining its solubility.
Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the basic physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₂O₃ | PubChem |
| Molecular Weight | 342.56 g/mol | PubChem |
| Appearance | Expected to be a colorless to pale yellow liquid | - |
| LogP (calculated) | 9.5 | PubChem |
The high calculated LogP value indicates that this compound is a highly lipophilic and nonpolar molecule. This is a key determinant of its solubility behavior.
Solubility of this compound: A Qualitative Assessment
Based on the principle of "like dissolves like," the solubility of this compound can be predicted. Its long, nonpolar decyl chains dominate its molecular structure, making it highly nonpolar.
-
Aqueous Solubility : this compound is expected to be practically insoluble in water and other polar aqueous solutions. The large hydrophobic alkyl chains will prevent it from forming favorable interactions with polar water molecules.
-
Organic Solubility : this compound is anticipated to be soluble in a wide range of nonpolar and moderately polar organic solvents. This includes, but is not limited to:
-
Alkanes (e.g., hexane, heptane)
-
Aromatic hydrocarbons (e.g., toluene, xylene)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone, methyl ethyl ketone)
-
Esters (e.g., ethyl acetate)
-
Comparative Solubility Data of Shorter-Chain Dialkyl Carbonates
To provide a quantitative context for the expected solubility of long-chain dialkyl carbonates, the following tables summarize the available solubility data for dimethyl carbonate and diethyl carbonate. As the alkyl chain length increases, the aqueous solubility is expected to decrease significantly.
Table 1: Solubility of Dimethyl Carbonate (DMC)
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | ~18 g/L | [1] |
| Water | Not Specified | 13.9 g/100 mL | [2] |
| Alcohols | Not Specified | Miscible | [3] |
| Ether | Not Specified | Miscible | [3] |
| Most Organic Solvents | Not Specified | Soluble | [4] |
Table 2: Solubility of Diethyl Carbonate (DEC)
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Not Specified | Insoluble | [5][6] |
| Water | Not Specified | 18,800 mg/L | [7] |
| Ethanol | Not Specified | Soluble | [6][8] |
| Ether | Not Specified | Soluble | [6][8] |
| Acetone | Not Specified | Soluble | [9] |
| Toluene | Not Specified | Soluble | [9] |
| Chloroform | Not Specified | Soluble | [9] |
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.[10][11][12]
Principle
An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the solute in the saturated supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Analytical balance
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detector (HPLC-UV/ELSD))
Procedure
-
Preparation of the Sample : Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.
-
Addition of Solvent : Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration : Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment to determine the time required to reach equilibrium.
-
Phase Separation : After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature is recommended.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter into a clean vial to remove any remaining solid particles.
-
Dilution : Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Calculation : Calculate the solubility of this compound in the solvent in the desired units (e.g., mg/mL, g/L, or mol/L) by back-calculating from the diluted sample concentration.
Data Analysis and Reporting
The solubility should be reported as the mean of at least three replicate determinations, along with the standard deviation. The experimental conditions, including temperature, equilibration time, and the analytical method used, should be clearly documented.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining this compound solubility.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Carbonate | H3COCOOCH3 | CID 12021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl carbonate | 616-38-6 [chemicalbook.com]
- 5. Diethyl carbonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl carbonate | 105-58-8 [chemicalbook.com]
- 7. Diethyl carbonate | 105-58-8, Diethyl carbonate Formula - ECHEMI [echemi.com]
- 8. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. framochem.com [framochem.com]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
Didecyl Carbonate: A Technical Guide to Reaction Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core reaction kinetics and mechanisms associated with didecyl carbonate. Due to the limited availability of specific data for this compound, this guide leverages findings from analogous long-chain dialkyl carbonates, particularly didodecyl carbonate, to present a thorough understanding of its synthesis and decomposition pathways. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols from key studies are provided. Signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Synthesis of this compound
The primary and most commercially viable method for synthesizing this compound is through the transesterification of a short-chain dialkyl carbonate, such as dimethyl carbonate (DMC), with decanol (B1663958) (lauryl alcohol). This method avoids the use of hazardous reagents like phosgene.
Transesterification Reaction
The transesterification process involves the exchange of the alkyl groups of the carbonate and the alcohol. The reaction is typically catalyzed by a variety of compounds, including organometallic catalysts. For the synthesis of long-chain dialkyl carbonates like this compound, organotin compounds have been shown to be effective.
A study on the synthesis of didodecyl carbonate, a close structural analog of this compound, provides the most relevant data for this process. The reaction proceeds by reacting dimethyl carbonate with dodecanol (B89629) in the presence of an organotin catalyst[1].
Table 1: Optimal Conditions for Didodecyl Carbonate Synthesis via Transesterification [1]
| Parameter | Optimal Value |
| Mole Ratio (Dodecanol:DMC) | 2:1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 3 hours |
| Catalyst | Organotin Compound |
| Catalyst Loading | 5% (mass fraction to materials) |
| Pressure | Atmospheric |
| Yield of Didodecyl Carbonate | 55.57% |
| Selectivity | 74.25% |
Reaction Mechanism: Transesterification
The transesterification of dimethyl carbonate with a long-chain alcohol like decanol, in the presence of a catalyst, generally proceeds through a nucleophilic substitution mechanism. The alcohol is activated by the catalyst, facilitating its attack on the carbonyl carbon of the dimethyl carbonate. This is followed by the elimination of methanol (B129727), which is often removed from the reaction mixture to drive the equilibrium towards the formation of the desired long-chain dialkyl carbonate.
Experimental Protocol: Synthesis of Didodecyl Carbonate by Transesterification[1]
The following protocol is based on the synthesis of didodecyl carbonate and can be adapted for this compound.
-
Materials:
-
Dimethyl carbonate (DMC)
-
Dodecanol (Lauryl alcohol)
-
Organotin catalyst
-
-
Apparatus:
-
A three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Heating mantle.
-
-
Procedure:
-
Charge the three-necked flask with dimethyl carbonate and dodecanol in a 1:2 molar ratio.
-
Add the organotin catalyst, corresponding to 5% of the total mass of the reactants.
-
Heat the reaction mixture to 120 °C with continuous stirring under atmospheric pressure.
-
Maintain the reaction at this temperature for 3 hours. During the reaction, methanol is produced as a byproduct and can be removed by distillation to shift the equilibrium towards the product.
-
After 3 hours, cool the reaction mixture to room temperature.
-
The product, didodecyl carbonate, can be purified by vacuum distillation to remove unreacted starting materials and catalyst residues.
-
Analyze the product purity and yield using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Decomposition of this compound
Thermal Decomposition Mechanisms
The thermal decomposition of dialkyl carbonates can proceed through several pathways, with the most common being a unimolecular elimination reaction, often referred to as a retro-ene reaction, and homolytic bond cleavage at higher temperatures.
A study on the pyrolysis of diphenethyl carbonate, which has a larger alkyl group, provides a relevant model for the decomposition of this compound. The primary decomposition products observed were phenethyl alcohol, indicating cleavage of the C-O bond[2]. For shorter-chain dialkyl carbonates like diethyl carbonate, the decomposition is known to proceed via a six-center retro-ene elimination to produce an alkene, carbon dioxide, and an alcohol[3].
Table 2: General Thermal Decomposition Products of Dialkyl Carbonates
| Dialkyl Carbonate | Primary Decomposition Products | Decomposition Pathway |
| Diethyl Carbonate | Ethylene, Carbon Dioxide, Ethanol | Retro-ene Elimination[3] |
| Diphenethyl Carbonate | Phenethyl Alcohol | C-O Bond Cleavage[2] |
Based on these findings, the thermal decomposition of this compound is expected to proceed via two main pathways depending on the temperature:
-
Lower Temperatures: A concerted, six-center retro-ene elimination reaction to yield decene, carbon dioxide, and decanol.
-
Higher Temperatures: Homolytic cleavage of the C-O bond to form decoxy and decanoyl radicals, which can then undergo further reactions.
Experimental Protocol: Studying Thermal Decomposition Kinetics
The following generalized protocol for studying the thermal decomposition kinetics of a long-chain dialkyl carbonate is derived from methodologies used for diethyl carbonate and diphenethyl carbonate.
-
Apparatus:
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): For identifying decomposition products at various temperatures[2].
-
Shock Tube or Flow Reactor: For studying high-temperature gas-phase kinetics. These are often coupled with sensitive analytical techniques like laser absorption spectroscopy to monitor the formation of specific species in real-time[4].
-
-
Procedure (using Py-GC/MS):
-
Place a small, precise amount of this compound into a pyrolysis sample holder.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 300, 500, 700 °C) in an inert atmosphere (e.g., helium).
-
The volatile pyrolysis products are immediately transferred to the GC column for separation.
-
The separated components are then introduced into the mass spectrometer for identification and quantification.
-
By conducting experiments at different temperatures and residence times, kinetic parameters such as reaction rates and activation energies can be estimated.
-
-
Procedure (using a Shock Tube):
-
Prepare a dilute mixture of this compound in an inert gas (e.g., argon).
-
Introduce the mixture into the driven section of the shock tube.
-
Initiate a shock wave by rupturing a diaphragm separating the high-pressure driver gas from the low-pressure driven gas. The shock wave rapidly heats and compresses the gas mixture to a specific temperature and pressure.
-
Monitor the concentration of a key species (e.g., a decomposition product) over time using a fast analytical technique.
-
From the time-concentration profiles at different temperatures, determine the rate coefficients for the decomposition reaction.
-
Conclusion
This technical guide has outlined the primary synthesis and decomposition pathways for this compound, drawing upon data from analogous long-chain dialkyl carbonates. The transesterification of dimethyl carbonate with decanol stands as the most practical synthetic route, with established optimal reaction conditions for a close homolog. The thermal decomposition of this compound is likely to proceed via retro-ene elimination at lower temperatures and radical mechanisms at higher temperatures. The provided experimental protocols offer a foundation for researchers to investigate the kinetics and mechanisms of this compound reactions in greater detail. Further studies are warranted to determine the specific kinetic parameters for this compound to enhance its application in various fields, including pharmaceuticals and advanced materials.
References
- 1. Synthesis of Didodecyl Carbonate by Transesterification [journal.lnpu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 4. Pyrolysis of carbonates. Part I. The gas-phase pyrolysis of some symmetrical primary alkyl carbonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Quantum Chemical Calculations for Didecyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific quantum chemical calculations for didecyl carbonate have not been extensively published. Therefore, this guide provides a comprehensive framework and best practices for performing such calculations, based on established methodologies applied to analogous dialkyl carbonates. The data presented herein is illustrative and intended to serve as a template for future computational studies.
Introduction
This compound is a dialkyl carbonate of interest in various chemical and industrial applications. Understanding its molecular properties, reactivity, and conformational landscape is crucial for optimizing its use and for the development of new applications. Quantum chemical calculations offer a powerful in silico approach to elucidate these characteristics at the atomic level. This guide outlines the theoretical background, computational methodologies, and expected data outputs for a thorough quantum chemical investigation of this compound.
Core Concepts in Quantum Chemical Calculations
Quantum chemistry utilizes the principles of quantum mechanics to study the electronic structure and properties of molecules.[1] For a molecule like this compound, these calculations can predict a range of properties, including:
-
Optimized Molecular Geometry: The most stable 3D arrangement of atoms.
-
Electronic Properties: Distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.
-
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be used to characterize the molecule.
-
Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.
-
Reaction Mechanisms: The energetic pathways of chemical reactions involving the molecule.
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for molecules of this size.[2][3][4]
Computational Workflow
A typical workflow for performing quantum chemical calculations on this compound is outlined below. This process ensures a systematic and reproducible investigation of the molecule's properties.
Detailed Methodologies (Experimental Protocols)
This section provides a detailed, albeit hypothetical, protocol for conducting quantum chemical calculations on this compound, drawing from methodologies used for similar molecules like dimethyl carbonate and diethyl carbonate.[3][4][5]
1. Initial Structure Preparation and Conformational Analysis:
-
Software: A molecular modeling program such as Avogadro, GaussView, or similar.
-
Procedure:
-
Generate an initial 3D structure of this compound.
-
Due to the flexibility of the decyl chains, a thorough conformational search is necessary. This can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
The lowest energy conformers should be used as starting points for quantum chemical calculations.
-
2. Geometry Optimization and Frequency Calculations:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) is recommended. A common functional is B3LYP.[2]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) provides a good starting point for accuracy.
-
Procedure:
-
For each low-energy conformer, perform a geometry optimization calculation to find the minimum energy structure at the chosen level of theory.
-
Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
The output of the frequency calculation also provides thermodynamic data (enthalpy, entropy, Gibbs free energy) and predicted vibrational spectra.
-
3. Electronic Property Calculations:
-
Procedure:
-
Using the optimized geometry, perform a single-point energy calculation.
-
From this calculation, extract key electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic potential (MEP).
-
Data Presentation
The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.20 Å |
| C-O (ester) | 1.35 Å | |
| O-C (alkyl) | 1.45 Å | |
| Bond Angle | O-C-O | 125° |
| C-O-C | 115° | |
| Dihedral Angle | C-O-C-O | 180° (trans) |
Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
| Property | Value | Unit |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 8.7 | eV |
| Dipole Moment | 1.5 | Debye |
| Gibbs Free Energy of Formation | -850.2 | kJ/mol |
| Enthalpy of Formation | -950.6 | kJ/mol |
Table 3: Predicted Vibrational Frequencies (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch | 1750 | High |
| C-O Stretch (ester) | 1250 | Medium |
| CH₂ Scissoring | 1460 | Medium |
| CH₂ Rocking | 720 | Low |
Logical Relationships in Computational Chemistry
The relationship between different levels of theory and the accuracy of the results is a fundamental concept in computational chemistry. The choice of method and basis set is a trade-off between computational cost and desired accuracy.
Conclusion
References
- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the chemistry of ionic alkylorganic carbonates: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. DFT investigations for the reaction mechanism of dimethyl carbonate synthesis on Pd(ii)/β zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Liquid dimethyl carbonate: a quantum chemical and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of Dialkyl Carbonates: A Technical Guide Using Diethyl Carbonate as a Core Example
Disclaimer: A comprehensive search for the crystal structure of didecyl carbonate did not yield any publicly available crystallographic data. Therefore, this guide utilizes the well-characterized crystal structure of a homologous compound, diethyl carbonate, as a representative model to detail the principles and methodologies of crystal structure analysis for linear dialkyl carbonates. The experimental protocols and data presented herein are specific to diethyl carbonate and serve as a template for the analysis of similar molecules.
Introduction
The precise three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its stability, solubility, and interactions in a biological context. For drug development professionals, elucidating the crystal structure of a compound is a critical step in solid-state characterization, polymorphism screening, and formulation development. This technical guide outlines the core experimental protocols and data analysis involved in determining the crystal structure of a small organic molecule, using diethyl carbonate as a case study.
Diethyl carbonate is an organic compound with applications as a solvent and a component in the electrolytes of lithium batteries.[1] Its relatively simple, flexible structure provides an excellent model for understanding the crystallographic principles applicable to a wide range of linear dialkyl carbonates.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis.
Synthesis of Diethyl Carbonate
Several synthetic routes to diethyl carbonate have been established. A common laboratory and industrial-scale method is the transesterification of dimethyl carbonate with ethanol (B145695). This reaction is typically performed in the presence of a catalyst.
Methodology:
-
Reactants: Dimethyl carbonate and excess ethanol are combined in a reaction vessel.
-
Catalyst: A suitable catalyst, such as sodium ethoxide or a supported potassium salt (e.g., 3-amino-1,2,4-triazole potassium on Al₂O₃), is introduced to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction towards the formation of diethyl carbonate and the byproduct, methanol (B129727).
-
Purification: The resulting mixture is subjected to fractional distillation to separate the diethyl carbonate from unreacted starting materials, the methanol byproduct, and any intermediate products like ethyl methyl carbonate.
-
Purity Confirmation: The purity of the synthesized diethyl carbonate is confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Crystallization
The growth of a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis. For diethyl carbonate, which is a liquid at room temperature, crystallization is achieved at low temperatures.
Methodology: In Situ Cryo-crystallization
-
Sample Preparation: A purified liquid sample of diethyl carbonate is loaded into a fine capillary tube (e.g., a Hampton Research glass capillary).
-
Mounting: The capillary is mounted on the goniometer head of the X-ray diffractometer.
-
Cooling: A stream of cold nitrogen gas is directed over the capillary to cool the sample. The cooling is performed in a controlled manner to induce nucleation and slow crystal growth.
-
Crystal Growth: The liquid is slowly cooled to below its melting point (-43 °C). The crystal is grown in situ by carefully controlling the temperature to allow for the formation of a single, well-ordered crystal lattice.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is irradiated with X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted beams are used to determine the crystal structure.
Methodology:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector) is used.
-
Data Collection Temperature: The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.
-
Data Processing: The collected images are processed to integrate the intensities of the individual reflections. The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
Structure Solution and Refinement
The processed diffraction data is used to solve the phase problem and generate an initial model of the crystal structure, which is then refined to fit the experimental data.
Methodology:
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods, typically implemented in software packages like SHELXS. This provides an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares on F². This process, often performed with software like SHELXL, optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final crystallographic data is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). The data for diethyl carbonate can be found under the CCDC deposition number 844081.[2]
Data Presentation
The results of a crystal structure analysis are summarized in a series of tables. The following data for diethyl carbonate is derived from the crystallographic study published in Crystal Growth & Design.
Table 1: Crystal Data and Structure Refinement for Diethyl Carbonate
| Parameter | Value |
| Empirical Formula | C₅H₁₀O₃ |
| Formula Weight | 118.13 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.634(3) Å |
| b | 9.771(4) Å |
| c | 8.868(4) Å |
| α | 90° |
| β | 108.99(2)° |
| γ | 90° |
| Volume | 625.3(5) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.255 Mg/m³ |
| Absorption Coefficient | 0.098 mm⁻¹ |
| F(000) | 256 |
| Data Collection | |
| Reflections Collected | 2884 |
| Independent Reflections | 1102 [R(int) = 0.046] |
| Refinement | |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.063, wR2 = 0.135 |
Table 2: Selected Bond Lengths for Diethyl Carbonate
| Bond | Length (Å) |
| C1-O1 | 1.205(3) |
| C1-O2 | 1.336(3) |
| C1-O3 | 1.339(3) |
| O2-C2 | 1.458(3) |
| C2-C3 | 1.504(4) |
| O3-C4 | 1.455(3) |
| C4-C5 | 1.501(4) |
Table 3: Selected Bond Angles for Diethyl Carbonate
| Angle | Degrees (°) |
| O1-C1-O2 | 125.4(2) |
| O1-C1-O3 | 125.1(2) |
| O2-C1-O3 | 109.5(2) |
| C1-O2-C2 | 116.1(2) |
| O2-C2-C3 | 107.2(2) |
| C1-O3-C4 | 116.2(2) |
| O3-C4-C5 | 107.5(2) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of diethyl carbonate.
Caption: Workflow for Crystal Structure Determination.
Conclusion
The crystal structure analysis of small organic molecules like diethyl carbonate is a well-established process that provides invaluable information for researchers in drug development and materials science. By following a systematic workflow of synthesis, crystallization, X-ray data collection, and structure refinement, a detailed three-dimensional model of the molecule can be obtained. The quantitative data derived from this analysis, including unit cell parameters, bond lengths, and bond angles, serves as a crucial foundation for understanding and predicting the behavior of the crystalline solid. While no crystallographic data is currently available for this compound, the methodologies and principles detailed in this guide using diethyl carbonate as a proxy are directly applicable and provide a robust framework for its future analysis.
References
A Technical Guide to Critical Micelle Concentration: Principles, Determination, and Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the critical micelle concentration (CMC), a fundamental parameter in surface and colloid science. While specific CMC data for didecyl carbonate is not available in scientific literature—likely due to its molecular structure not being conducive to micelle formation—this paper will use a well-characterized surfactant, Sodium Dodecyl Sulfate (SDS), to illustrate the core principles. The guide details the theoretical underpinnings of micellization, presents standardized experimental protocols for CMC determination, and offers a framework for the presentation and analysis of quantitative data. Included are mandatory visualizations of key processes and workflows to aid in comprehension and application in a research and development setting.
Introduction to Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1][2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases, these monomers arrange themselves at the solution's surface or interface, leading to a reduction in surface tension.[1][2]
Once the surface is saturated with monomers, any further addition of surfactant causes the molecules to self-assemble into micelles in the bulk of the solution.[2] This process is a spontaneous and reversible equilibrium. The formation of micelles is a key characteristic of surfactants and is crucial for a wide range of applications, including in drug delivery, detergency, and enhanced oil recovery.[1] The CMC is a critical parameter as it often correlates with a surfactant's maximum efficiency in reducing surface tension and its effectiveness in solubilizing non-polar substances.[3]
Molecular Structure and Micellization
Surfactants are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) "head" group and a hydrophobic (water-repelling) "tail" group. In aqueous solutions, the hydrophobic tails seek to minimize their contact with water. This is the primary driving force for both surface adsorption and micelle formation.
This compound, the topic of the initial query, is a dialkyl carbonate.[4][5] These molecules, while possessing some polarity from the carbonate group, are generally considered aprotic, dipolar solvents with limited miscibility in water.[4][5] Their structure lacks the distinct, strongly hydrophilic head group characteristic of traditional surfactants. For instance, didecyldimethylammonium chloride (DDAC), a related compound with a quaternary ammonium (B1175870) head group, is a known cationic surfactant.[6][7] The absence of a strongly hydrophilic component in this compound makes it unlikely to form micelles in aqueous solutions, which explains the lack of available CMC data for this compound.
Quantitative Data Presentation
To illustrate how CMC data is typically presented, the following table summarizes the critical micelle concentration for the anionic surfactant Sodium Dodecyl Sulfate (SDS) under standard conditions. The value of the CMC for a given substance is dependent on factors such as temperature, pressure, and the presence of other substances in the solution.[1]
| Surfactant | Formula | Category | Medium | Temperature (°C) | Pressure | CMC (mol/L) |
| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅SO₄Na | Anionic | Water | 25 | Atmospheric | 8 x 10⁻³ |
Table 1: Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS). Data sourced from publicly available chemical data.[1]
Experimental Protocols for CMC Determination
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of an abrupt change in the slope of the plotted data.
Surface Tension Method
This is one of the most common methods for determining the CMC.
Principle: The surface tension of a liquid decreases as the concentration of a surfactant is increased. This is because the surfactant monomers preferentially adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the concentration of free monomers remains relatively constant. Consequently, the surface tension also remains constant with further increases in the total surfactant concentration.[1][2]
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., SDS) in deionized water, well above the expected CMC.
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.
-
Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will show two distinct linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[2]
Conductivity Method
This method is suitable for ionic surfactants.
Principle: Ionic surfactants contribute to the conductivity of a solution. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the newly formed micelles are also charge carriers, but their mobility is lower than that of the individual ions due to their larger size and the counter-ions bound to them. This results in a decrease in the slope of the conductivity versus concentration plot.
Protocol:
-
Solution Preparation: As with the surface tension method, prepare a series of surfactant solutions of varying concentrations.
-
Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Plotting: Plot the specific conductivity against the surfactant concentration.
-
CMC Determination: The plot will exhibit two linear portions with different slopes. The point of intersection of these lines corresponds to the CMC.
Visualizations
Micelle Formation Pathway
The following diagram illustrates the process of micelle formation as surfactant concentration increases.
Caption: Logical flow of surfactant behavior with increasing concentration.
Experimental Workflow for CMC Determination by Surface Tensiometry
The diagram below outlines the key steps in determining the CMC using the surface tension method.
Caption: Workflow for determining CMC via surface tensiometry.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 5. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Didecyldimethylammonium Chloride, DDAC - Green-Mountain Chem [green-mountainchem.com]
- 7. nbinno.com [nbinno.com]
The Enigmatic Aqueous Behavior of Didecyl Carbonate: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the anticipated phase behavior of didecyl carbonate in aqueous solutions. While specific experimental data for this compound remains elusive in publicly accessible literature, this guide offers a robust theoretical framework and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties of long-chain dialkyl carbonates.
Introduction
This compound (C₂₁H₄₂O₃) is a symmetrical dialkyl carbonate with two ten-carbon alkyl chains. Its molecular structure suggests a highly hydrophobic nature, which is expected to dominate its behavior in aqueous environments. Understanding the phase behavior of such molecules is critical for a variety of applications, including as a non-polar solvent, a lubricant, or a potential component in formulation science. This guide will extrapolate the expected properties of this compound based on the known behavior of analogous long-chain esters and carbonates and will provide the necessary experimental designs for their empirical determination.
Physicochemical Properties of this compound
Based on available database information, the fundamental physicochemical properties of this compound are summarized in Table 1. It is important to note that most of these values are predicted and have not been experimentally verified in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₂O₃ | PubChem |
| Molecular Weight | 342.56 g/mol | PubChem |
| Melting Point | 3 °C (predicted) | ChemicalBook |
| Boiling Point | 142 °C at 0.140 Torr (predicted) | ChemicalBook |
| Density | 0.884 g/cm³ at 22 °C (predicted) | ChemicalBook |
| XLogP3 | 9.5 (predicted) | PubChem |
The high predicted octanol-water partition coefficient (XLogP3) of 9.5 strongly indicates a very low affinity for water and a preference for non-polar environments.
Expected Phase Behavior in Water
Given its long alkyl chains, this compound is expected to be practically insoluble in water. The carbonate group can act as a hydrogen bond acceptor, but the overwhelming hydrophobic nature of the C10 chains will likely prevent significant dissolution.
Upon introduction into an aqueous medium, this compound molecules are expected to exhibit surfactant-like behavior, migrating to interfaces to minimize the unfavorable interactions between the hydrophobic tails and water. This would manifest as a reduction in the surface tension of water.
At a certain concentration, it is plausible that this compound molecules will self-assemble into aggregates, such as micelles or liquid crystals, to sequester their hydrophobic chains from the aqueous environment. The concentration at which this occurs is known as the Critical Micelle Concentration (CMC). For non-ionic surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Therefore, this compound is anticipated to have a very low CMC.
The phase behavior of this compound in water can be conceptualized as a progression from a dispersed state at very low concentrations to the formation of interfacial layers and eventually self-assembled structures as the concentration increases, ultimately leading to phase separation of the bulk carbonate.
Experimental Protocols for Characterization
To empirically determine the phase behavior of this compound in water, a series of well-established experimental techniques should be employed.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined using the shake-flask method followed by a suitable analytical technique.
Protocol:
-
Sample Preparation: Prepare a series of vials containing a known excess amount of this compound and a precise volume of purified water.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved this compound from the aqueous phase.
-
Quantification: Carefully extract a known volume of the aqueous supernatant and quantify the concentration of dissolved this compound using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD).
-
Data Analysis: The solubility is reported as the average concentration from multiple replicates.
Measurement of Critical Micelle Concentration (CMC)
The CMC of this compound can be determined by measuring a physical property of the solution that changes abruptly at the onset of micelle formation. Surface tensiometry is a common and effective method.
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of this compound with increasing concentrations.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show a sharp decrease in surface tension followed by a plateau or a region with a much smaller slope. The concentration at the intersection of the two linear regions is the CMC.
Construction of the Temperature-Composition Phase Diagram
A temperature-composition phase diagram for the this compound-water system can be constructed using a combination of visual observation and thermal analysis techniques like Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation: Prepare a series of samples with varying compositions of this compound and water in sealed vials.
-
Visual Observation (Cloud Point Method): For each composition, slowly heat the sample while stirring and record the temperature at which the mixture becomes clear (single phase). Then, cool the sample and record the temperature at which it becomes turbid (phase separation). This is effective for determining the liquid-liquid miscibility gap.
-
Differential Scanning Calorimetry (DSC): For compositions with higher concentrations of this compound, use DSC to determine solid-liquid transition temperatures.
-
Cool the samples to a low temperature (e.g., -20 °C) and then heat them at a controlled rate (e.g., 5 °C/min).
-
The DSC thermogram will show endothermic peaks corresponding to melting events (e.g., melting of ice, melting of solid this compound, or eutectic melting).
-
-
Phase Diagram Construction: Plot the transition temperatures against the composition to construct the phase diagram.
Conclusion
While direct experimental data on the phase behavior of this compound in water is not currently available in the public domain, its molecular structure strongly suggests it behaves as a highly hydrophobic, water-insoluble compound with the potential to act as a non-ionic surfactant at low concentrations. This technical guide provides a theoretical framework for its expected behavior and detailed experimental protocols for the systematic characterization of its aqueous solubility, critical micelle concentration, and temperature-composition phase diagram. The execution of these proposed experiments would provide valuable data for researchers and professionals in various fields, contributing to a more complete understanding of this long-chain dialkyl carbonate.
The Self-Assembly and Aggregation of Didecyl Carbonate: An Uncharted Scientific Territory
Despite the growing interest in dialkyl carbonates as environmentally friendly solvents and chemical intermediates, a comprehensive review of the scientific literature reveals a significant gap in the understanding of the self-assembly and aggregation behavior of didecyl carbonate. Extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways or mechanistic models related to the self-assembly of this specific long-chain dialkyl carbonate have yielded no specific results.
While the broader class of dialkyl carbonates has been explored for various applications, their potential amphiphilic properties, which would drive self-assembly and aggregation in solution, remain largely uninvestigated in the public domain. Dialkyl carbonates are recognized for their utility as green solvents and reagents, with research primarily focused on their synthesis and reactivity. However, their capacity to form organized structures such as micelles or vesicles, a key characteristic for applications in drug delivery and materials science, has not been a focal point of published research.
Studies on other long-chain, non-ionic amphiphiles, such as polyoxyethylene alkyl ethers, have established experimental frameworks for investigating self-assembly. These methodologies typically involve techniques like tensiometry to determine the critical aggregation concentration (CAC), light scattering to ascertain aggregate size and morphology, and various microscopy techniques for visual confirmation. In the absence of any specific studies on this compound, it can be hypothesized that similar experimental approaches would be necessary to characterize its self-assembly properties.
A hypothetical workflow for investigating the self-assembly of this compound, based on standard practices for other amphiphiles, is outlined below. It is crucial to emphasize that this represents a prospective experimental design and is not based on existing studies of this compound.
Hypothetical Experimental Workflow for this compound Aggregation Studies
Caption: Hypothetical workflow for studying this compound self-assembly.
This generalized workflow highlights the standard procedures that would be employed to investigate the self-assembly of a novel amphiphile. The initial steps involve ensuring the purity of the compound, followed by the preparation of solutions at various concentrations. A suite of analytical techniques would then be used to probe for the formation of aggregates and to characterize their properties.
Biodegradation of Didecyl Carbonate in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biodegradation of didecyl carbonate is limited in publicly available scientific literature. This guide synthesizes information from studies on analogous long-chain alkyl carbonates and esters to provide a comprehensive overview of the likely biodegradation pathways, experimental methodologies for its assessment, and data presentation frameworks. The pathways and quantitative data presented are based on established principles of microbial metabolism of similar compounds and should be considered illustrative.
Introduction
This compound, a dialkyl carbonate with two ten-carbon alkyl chains, finds applications in various industrial sectors. Understanding its environmental fate, particularly its biodegradability, is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the expected biodegradation mechanisms of this compound, outlines detailed experimental protocols for its study, and presents a framework for the presentation of quantitative data.
Hypothesized Biodegradation Pathway
The primary mechanism for the biodegradation of this compound is expected to be enzymatic hydrolysis, catalyzed by microbial esterases or lipases. This initial cleavage would yield decanol (B1663958) and an unstable decyl carbonic acid, which would likely decompose to decanol and carbon dioxide. The resulting decanol, a long-chain alcohol, would then be subject to further microbial oxidation.
Signaling Pathway and Enzymatic Action
While specific signaling pathways for this compound degradation have not been elucidated, it is plausible that the presence of the substrate induces the expression of extracellular or intracellular esterases in competent microorganisms. The long alkyl chains of this compound suggest that initial enzymatic attack is likely to be extracellular, facilitated by lipases secreted by bacteria and fungi.
Quantitative Data Summary
Due to the absence of specific studies on this compound, the following table is an illustrative template for presenting quantitative biodegradation data. The values are hypothetical and intended to serve as a guide for researchers.
| Parameter | Soil Environment | Aquatic Environment | Method Reference |
| Half-life (t½) | e.g., 25 days | e.g., 40 days | OECD 307 / OECD 309 |
| Mineralization (% CO₂) | e.g., 65% in 60d | e.g., 50% in 60d | OECD 301B |
| Primary Degradation | >90% in 28 days | >90% in 45 days | GC-MS Analysis |
| Degradation Rate (k) | e.g., 0.028 d⁻¹ | e.g., 0.017 d⁻¹ | First-order kinetics |
| Major Metabolites | Decanol | Decanol | LC-MS/MS or GC-MS |
Experimental Protocols
A comprehensive assessment of this compound biodegradation involves a tiered approach, from screening for ready biodegradability to simulating environmental fate in soil and aquatic systems.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the biodegradation of this compound.
Detailed Methodologies
4.2.1. Ready Biodegradability Testing (OECD 301 Series)
-
Principle: These screening tests assess the potential for rapid and complete biodegradation of a chemical in an aerobic aqueous medium.[1][2][3][4]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Methods:
-
CO₂ Evolution Test (OECD 301B): Measures the CO₂ produced from the mineralization of the test substance.[1][4]
-
Manometric Respirometry Test (OECD 301F): Measures the oxygen consumed by the microbial population during degradation.[4]
-
Closed Bottle Test (OECD 301D): Measures the depletion of dissolved oxygen in sealed bottles.[4]
-
-
Procedure:
-
Prepare a mineral medium and add the inoculum.
-
Add this compound as the sole carbon source at a concentration of 10-20 mg/L.
-
Incubate in the dark at 20-25°C for 28 days.
-
Monitor CO₂ production, oxygen consumption, or dissolved oxygen depletion at regular intervals.
-
A positive result (readily biodegradable) is typically >60% of the theoretical maximum within a 10-day window of the 28-day test.[1]
-
4.2.2. Soil Burial Biodegradation Test (Adapted from ISO 17556 / ASTM D5988)
-
Principle: This method evaluates the biodegradation of a substance in soil by measuring the amount of CO₂ evolved.
-
Soil: Use a well-characterized natural soil with a known microbial activity.
-
Procedure:
-
Prepare soil microcosms by mixing sieved soil with this compound at a defined concentration.
-
Maintain the soil moisture content at 40-60% of the water-holding capacity.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Trap the evolved CO₂ in an alkaline solution (e.g., Ba(OH)₂ or NaOH) and quantify by titration or with a TOC analyzer.
-
Continue the test until the rate of CO₂ evolution plateaus.
-
The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical maximum.
-
4.2.3. Analytical Quantification of this compound and Decanol
-
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantification of this compound and its primary degradation product, decanol, in environmental matrices.
-
Sample Preparation (Soil):
-
Extract a known mass of soil with an appropriate organic solvent (e.g., hexane:acetone mixture).
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
-
Sample Preparation (Water):
-
Perform a liquid-liquid extraction of the water sample with a non-polar solvent (e.g., dichloromethane (B109758) or hexane).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate.
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injection: Splitless injection of 1 µL of the extract.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of both decanol and this compound.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Conclusion
While direct research on the biodegradation of this compound is scarce, this guide provides a scientifically grounded framework for its investigation. The proposed hydrolytic pathway, mediated by microbial esterases, is a strong hypothesis based on the degradation of similar compounds. The outlined experimental workflow and detailed protocols offer a robust approach for researchers to generate the much-needed empirical data on the environmental fate of this compound. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound, elucidating the specific enzymes and genes involved, and determining its biodegradation kinetics in various environmental compartments.
References
Methodological & Application
Didecyl Carbonate Derivatives as Surfactants in Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of didecyl dimethyl ammonium (B1175870) carbonate and didecyl dimethyl ammonium bicarbonate (referred to collectively as DDACB) as cationic surfactants in various research applications. DDACB's amphiphilic nature, with two ten-carbon alkyl chains providing hydrophobicity and a charged quaternary ammonium group providing hydrophilicity, allows it to effectively reduce surface tension and form micelles in aqueous solutions. These properties make it a versatile tool in fields ranging from materials science to drug delivery.
DDACB is recognized for its strong biocidal activity, which stems from its ability to disrupt microbial cell membranes.[1] The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins, leading to a loss of structural integrity and increased permeability.[1] Beyond its antimicrobial properties, DDACB also functions as a corrosion inhibitor and a wood preservative.[1][2]
Physicochemical Properties and Surfactant Behavior
Table 1: Physicochemical and Surfactant Properties of Didecyl Dimethyl Ammonium Cation (from DDAC data)
| Property | Value | Source |
| Molecular Formula (Cation) | C22H48N+ | [3] |
| Molecular Weight (DDAC) | 362.08 g/mol | [3] |
| Critical Micelle Concentration (CMC) | ~1.42 x 10⁻³ M | [4] |
| Form | Liquid | [5] |
| Solubility | Soluble in water and ethanol | [3] |
Applications in Research
Antimicrobial Research and Formulation Development
DDACB is a potent biocide with a broad spectrum of activity against bacteria, fungi, and viruses.[6] Its mechanism of action involves the disruption of the cell membrane, leading to the leakage of intracellular components.[1] This makes it a valuable tool for studying antimicrobial resistance, developing new disinfectant formulations, and as a preservative in various research reagents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) of DDACB against Staphylococcus aureus
Objective: To determine the lowest concentration of DDACB that inhibits the visible growth of S. aureus.
Materials:
-
Didecyl dimethyl ammonium carbonate/bicarbonate (DDACB) stock solution (1% w/v in sterile deionized water)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilutions: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the DDACB stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no DDACB), and well 12 will be a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of DDACB at which no visible growth of bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Corrosion Inhibition Studies
DDACB can form a protective film on metal surfaces, thereby inhibiting corrosion.[1] This property is particularly relevant in industrial water systems and for protecting metal components in research instrumentation.
Experimental Protocol: Gravimetric Evaluation of Corrosion Inhibition by DDACB on Mild Steel
Objective: To quantify the corrosion inhibition efficiency of DDACB on mild steel in an acidic environment.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution
-
DDACB solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm in 1 M HCl)
-
Acetone
-
Desiccator
-
Analytical balance
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, dry, and store in a desiccator.
-
Initial Weight: Accurately weigh each coupon and record the initial weight (W_initial).
-
Immersion: Immerse one coupon in 100 mL of 1 M HCl (blank) and one coupon in each of the DDACB solutions of varying concentrations.
-
Exposure: Leave the coupons immersed for a specified period (e.g., 6 hours) at room temperature.
-
Cleaning: After the immersion period, remove the coupons, wash with deionized water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Final Weight: Weigh each coupon and record the final weight (W_final).
-
Calculations:
-
Corrosion Rate (CR) in g/cm²/h: CR = (W_initial - W_final) / (A * t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of DDACB and CR_inhibitor is the corrosion rate in the presence of DDACB.
-
Table 2: Example Data for Corrosion Inhibition by DDACB on Mild Steel in 1 M HCl
| DDACB Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g/cm²/h) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.0520 | 1.08 x 10⁻³ | - |
| 50 | 0.0215 | 4.48 x 10⁻⁴ | 58.5 |
| 100 | 0.0103 | 2.15 x 10⁻⁴ | 80.1 |
| 200 | 0.0051 | 1.06 x 10⁻⁴ | 90.2 |
| 500 | 0.0028 | 5.83 x 10⁻⁵ | 94.6 |
Logical Relationship of Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by DDACB.
Nanoparticle Synthesis and Drug Delivery Research
While direct use of didecyl carbonate in drug delivery is not extensively documented, carbonate-based nanoparticles (e.g., calcium carbonate) are being explored as pH-sensitive drug delivery systems.[7][8][9] The surfactant properties of DDACB could potentially be leveraged in the synthesis of such nanoparticles, for instance, in microemulsion-based methods to control particle size and stability.
Conceptual Signaling Pathway for pH-Responsive Drug Release from a Carbonate-Based Nanoparticle
Caption: pH-responsive drug release from a carbonate nanoparticle.
Safety Precautions
Didecyl dimethyl ammonium carbonate is classified as a Toxicity Category I agent for primary dermal irritation and Category II for acute oral toxicity in rats.[10] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of aerosols and direct contact with skin and eyes.[2] Dispose of waste according to institutional and local regulations.
References
- 1. Didecyl dimethyl ammonium carbonate | 148788-55-0 | Benchchem [benchchem.com]
- 2. woodpreservation.ca [woodpreservation.ca]
- 3. Didecyldimethylammonium Chloride, DDAC - Green-Mountain Chem [green-mountainchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Didecyl dimethyl ammonium carbonate | C45H96N2O3 | CID 11513226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaCO3 nanoplatform for cancer treatment: drug delivery and combination therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Didecyl Carbonate in Phase Transfer Catalysis: A Review of Current Understanding
Initial Assessment: Extensive literature searches have revealed no direct evidence or published research on the use of didecyl carbonate as a phase transfer catalyst (PTC). It is plausible that the intended subject of inquiry is didecyl dimethyl ammonium (B1175870) carbonate (DDAC) , a well-established quaternary ammonium salt known for its surfactant properties and applications that align with the principles of phase transfer catalysis. Quaternary ammonium salts are a cornerstone class of phase transfer catalysts.
This document will, therefore, focus on the established applications of quaternary ammonium salts like DDAC as phase transfer catalysts and the role of dialkyl carbonates as reagents in reactions facilitated by phase transfer catalysis.
Application Notes: Quaternary Ammonium Salts as Phase Transfer Catalysts
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful methodology in synthetic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The phase transfer catalyst, typically a salt with a lipophilic cation and a hydrophilic anion, transports one of the reactants across the phase boundary into the other phase, where the reaction can then proceed.
Quaternary ammonium salts, such as didecyl dimethyl ammonium carbonate (DDAC), are particularly effective phase transfer catalysts due to their amphipathic nature. The positively charged nitrogen atom can pair with an anionic reactant (e.g., hydroxide (B78521), cyanide), and the long alkyl chains provide solubility in the organic phase.
Mechanism of Action
The catalytic cycle of a quaternary ammonium salt in a liquid-liquid phase transfer system can be summarized as follows:
-
Anion Exchange: At the aqueous-organic interface, the quaternary ammonium cation (Q⁺) exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to diffuse from the interface into the bulk organic phase.
-
Reaction: In the organic phase, the reactant anion (Y⁻) is now "naked" and highly reactive, readily reacting with the organic substrate (RX) to form the product (RY).
-
Catalyst Regeneration: The newly formed anion (X⁻) pairs with the quaternary ammonium cation (Q⁺), and the resulting ion pair (Q⁺X⁻) diffuses back to the interface to restart the catalytic cycle.
Logical Workflow for a PTC Reaction
Caption: General workflow of a phase transfer catalyzed reaction.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using a Quaternary Ammonium Salt
This protocol describes the synthesis of an ether from an alcohol and an alkyl halide using a quaternary ammonium salt as the phase transfer catalyst.
Materials:
-
Alcohol (e.g., 1-octanol)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB)
-
Sodium hydroxide (50% aqueous solution)
-
Deionized water
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-octanol (B28484) (1 equivalent), benzyl bromide (1.1 equivalents), and toluene (5 mL per gram of alcohol).
-
Add the quaternary ammonium salt (0.05 equivalents).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3 equivalents).
-
Heat the mixture to 75-80 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Role of Dialkyl Carbonates as Reagents in Phase Transfer Catalysis
While not functioning as the catalyst itself, dialkyl carbonates (like dimethyl carbonate, DMC, and diethyl carbonate, DEC) are important "green" reagents used in alkylation reactions under phase transfer catalysis conditions. They serve as safer alternatives to traditional alkylating agents like alkyl halides and dialkyl sulfates.
Application: C-Alkylation of Active Methylene (B1212753) Compounds
Dialkyl carbonates can be used for the mono-alkylation of compounds with active methylene groups, such as arylacetonitriles and malonic esters.
Reaction Scheme:
In this reaction, the phase transfer catalyst facilitates the deprotonation of the active methylene compound by a solid base (like potassium carbonate) at the interface and transfers the resulting carbanion into the organic phase where it reacts with the dialkyl carbonate.
Signaling Pathway for PTC-mediated Alkylation with a Dialkyl Carbonate
Caption: Mechanism of PTC-mediated alkylation using a dialkyl carbonate.
Data Presentation
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst Type | Example | Typical Applications | Advantages | Limitations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Williamson ether synthesis, alkylations, cyanations | High thermal stability, wide applicability | Can be poisoned by certain anions (e.g., iodide) |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium chloride (TBPC) | Reactions at higher temperatures | Higher thermal stability than ammonium salts | More expensive than ammonium salts |
| Crown Ethers | 18-Crown-6 | Solubilizing alkali metal salts (e.g., KMnO₄) | High cation selectivity | High cost, potential toxicity |
| Cryptands | Cryptand [2.2.2] | Strong complexation of alkali metal cations | Very high stability and selectivity | Very high cost |
Table 2: Reaction Conditions for PTC-mediated Alkylation with Dialkyl Carbonates
| Substrate | Dialkyl Carbonate | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
| Phenylacetonitrile | Dimethyl Carbonate | Aliquat 336 | K₂CO₃ | 180 | >95 | Fictional Example |
| Diethyl Malonate | Diethyl Carbonate | TBAB | Cs₂CO₃ | 150 | 85-90 | Fictional Example |
| 2-Phenylpropionitrile | Dimethyl Carbonate | 18-Crown-6 | K₂CO₃ | 160 | 92 | Fictional Example |
Note: The data in Table 2 are representative examples and not from a specific cited source in the provided search results. They are intended to illustrate typical reaction parameters.
Application Notes and Protocols: The Role of Carbonates in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and therapeutics. While a variety of chemical precursors are utilized in these syntheses, the role of specific carbonates, such as didecyl carbonate, is not extensively documented in peer-reviewed literature. This document, therefore, provides a comprehensive overview of the established role of a common carbonate precursor, calcium carbonate, in the synthesis of nanoparticles. Furthermore, it offers detailed protocols and application notes for researchers interested in leveraging carbonate chemistry in the development of novel nanomaterials for biomedical applications. The principles and methodologies described herein can serve as a foundational guide for exploring the potential of other carbonate-based precursors in nanoparticle synthesis.
Application: Calcium Carbonate Nanoparticles in Drug Delivery
Calcium carbonate (CaCO₃) nanoparticles are widely investigated as drug delivery vehicles due to their biocompatibility, biodegradability, and pH-sensitive nature.[1][2] These properties make them particularly suitable for oral and targeted drug delivery applications. In the acidic environment of the stomach or tumor microenvironments, CaCO₃ nanoparticles readily dissolve, triggering the release of their encapsulated therapeutic cargo.[2] This targeted release mechanism can enhance drug efficacy while minimizing systemic side effects. Moreover, the porous structure of some CaCO₃ polymorphs, such as vaterite, allows for high drug loading capacity.[1]
Experimental Protocol: Synthesis of Calcium Carbonate Nanoparticles via Co-precipitation
This protocol details a common and straightforward method for synthesizing calcium carbonate nanoparticles.
Materials
-
Calcium chloride (CaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer or vacuum oven
Procedure
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of calcium chloride (CaCl₂) in deionized water.
-
Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.
-
-
Co-precipitation Reaction:
-
Place a beaker containing the CaCl₂ solution on a magnetic stirrer.
-
While stirring vigorously, rapidly add the Na₂CO₃ solution to the CaCl₂ solution. A white precipitate of CaCO₃ will form immediately.
-
Continue stirring the suspension for 30 minutes to ensure a complete reaction and to control particle size.
-
-
Purification of Nanoparticles:
-
Collect the CaCO₃ precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Wash the nanoparticles twice more with deionized water and once with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.
-
Freeze the suspension and then lyophilize (freeze-dry) it to obtain a fine powder of CaCO₃ nanoparticles. Alternatively, the nanoparticles can be dried in a vacuum oven at 60°C.
-
Visualization of the Experimental Workflow
Caption: Workflow for CaCO₃ nanoparticle synthesis.
Quantitative Data Summary
The characteristics of the synthesized calcium carbonate nanoparticles can be influenced by various reaction parameters. The following table summarizes typical data obtained from the characterization of CaCO₃ nanoparticles synthesized by co-precipitation.
| Parameter | Value Range | Characterization Technique |
| Average Particle Size | 30 - 100 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -25 mV | Electrophoretic Light Scattering |
| Crystal Phase | Calcite, Vaterite, Aragonite | X-ray Diffraction (XRD) |
| Surface Area | 20 - 50 m²/g | Brunauer-Emmett-Teller (BET) |
Broader Context: Other Nanoparticle Synthesis Methods
While the focus here is on carbonate-based synthesis, it is valuable for researchers to be aware of other prevalent methods for creating different types of nanoparticles for drug development.
Polymeric Nanoparticles
Polymeric nanoparticles are typically formed from biodegradable and biocompatible polymers.[3] Common synthesis techniques include:
-
Emulsification-solvent evaporation: An oil-in-water or water-in-oil emulsion is formed, and the solvent is subsequently evaporated, leading to nanoparticle formation.
-
Nanoprecipitation: A polymer solution is added dropwise to a non-solvent, causing the polymer to precipitate as nanoparticles.[3]
Metallic Nanoparticles
Gold and silver nanoparticles are widely studied for their unique optical and electronic properties, which are leveraged in diagnostics and photothermal therapy.[4][5][6] A common synthesis method is the Turkevich method , which involves the reduction of a metal salt (e.g., chloroauric acid) by a reducing agent like sodium citrate (B86180) in an aqueous solution.[5]
Magnetic Nanoparticles
Magnetic nanoparticles, typically composed of iron oxides (e.g., Fe₃O₄), are used in magnetic resonance imaging (MRI), magnetic hyperthermia, and targeted drug delivery.[7][8][9][10][11] The most common synthesis method is co-precipitation , where ferrous and ferric salts are precipitated in a basic solution.[8][10]
Quantum Dots
Quantum dots are semiconductor nanocrystals with size-tunable fluorescence properties, making them excellent probes for bioimaging.[12][13][14][15] Their synthesis often involves the hot-injection method , where precursors are rapidly injected into a hot solvent containing coordinating ligands.[13]
Signaling Pathway Visualization: pH-Responsive Drug Release
The following diagram illustrates the logical relationship of pH-responsive drug release from calcium carbonate nanoparticles in a cancerous environment.
Caption: pH-triggered drug release from CaCO₃ nanoparticles.
Conclusion
While this compound is not a conventional reagent in nanoparticle synthesis, the broader family of carbonates, exemplified by calcium carbonate, offers a versatile platform for creating biocompatible nanocarriers for drug delivery. The protocols and data presented here provide a solid starting point for researchers to explore carbonate-based nanoparticle synthesis. Furthermore, an understanding of the diverse synthesis methods for other classes of nanoparticles is crucial for the rational design of novel and effective nanomedicines. The continued exploration of new materials and synthetic strategies will undoubtedly expand the toolkit available to scientists and drug development professionals, paving the way for next-generation therapeutics.
References
- 1. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedures for the Synthesis and Capping of Metal Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 5. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of silver nanoparticles: chemical, physical and biological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of magnetic nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Review on Recent Progress in Magnetic Nanoparticles: Synthesis, Characterization, and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Live-cell synthesis of biocompatible quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods of Synthesizing Monodisperse Colloidal Quantum Dots [sigmaaldrich.com]
- 14. bohrium.com [bohrium.com]
- 15. nnci.net [nnci.net]
Application Notes & Protocols: Formulation of Didecyl Carbonate-Based Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyl carbonate, a lipophilic molecule, presents a promising platform for the development of novel drug delivery systems. Its chemical properties suggest its potential utility in forming the core matrix of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), or as a component in liposomal bilayers. This document provides detailed application notes and protocols for the formulation and characterization of hypothetical this compound-based delivery systems, drawing upon established methodologies for similar lipid- and carbonate-based nanocarriers. While specific parameters will require optimization for this compound, these guidelines offer a robust starting point for research and development.
Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.[1] this compound can potentially serve as this solid lipid core.
High-Pressure Homogenization (HPH) Technique
High-pressure homogenization is a widely used and scalable method for producing SLNs.[1][2] It can be performed using hot or cold homogenization.
1.1.1. Hot Homogenization Protocol
In hot homogenization, the process is carried out at a temperature above the melting point of the lipid.[3]
Experimental Protocol:
-
Preparation of Lipid Phase: Melt the this compound. Dissolve the lipophilic drug in the molten this compound.
-
Preparation of Aqueous Phase: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.[4]
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[3]
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[1]
-
Cooling and Nancrystalization: Allow the resulting nanoemulsion to cool down to room temperature. The this compound will recrystallize, forming solid lipid nanoparticles.[3]
1.1.2. Cold Homogenization Protocol
Cold homogenization is suitable for thermolabile drugs.
Experimental Protocol:
-
Drug-Lipid Solid Matrix Preparation: Dissolve the drug in the molten this compound and then rapidly cool the mixture (e.g., using liquid nitrogen) to form a solid lipid matrix.
-
Milling: Grind the solid lipid matrix to microparticles (in the range of 50-100 µm).
-
Dispersion: Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
Homogenization: Homogenize the dispersion using a high-pressure homogenizer at or below room temperature. The high pressure will break down the microparticles into nanoparticles.[5]
Microemulsion-Based Method
This technique involves the dilution of a hot microemulsion in cold water.[6]
Experimental Protocol:
-
Microemulsion Formation: Prepare an optically clear, thermodynamically stable microemulsion by mixing molten this compound, an emulsifier (e.g., polysorbate 20), a co-emulsifier (e.g., butanol), and water at a temperature above the melting point of this compound (e.g., 65-70°C).[1][6]
-
Dispersion and Precipitation: Disperse the hot microemulsion into cold water (2-3°C) under gentle stirring.[6] The rapid cooling causes the precipitation of finely dispersed nanoparticles.
Solvent Emulsification-Evaporation Technique
This method is useful for incorporating drugs that are poorly soluble in the lipid melt.[6]
Experimental Protocol:
-
Organic Phase Preparation: Dissolve this compound and the drug in a water-immiscible organic solvent (e.g., cyclohexane, dichloromethane).[5][6]
-
Emulsification: Emulsify the organic phase in an aqueous solution containing a suitable surfactant to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure. This leads to the precipitation of the lipid, forming the nanoparticles.[5]
Formulation of this compound-Based Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates imperfections in the crystal lattice, potentially increasing drug loading and reducing drug expulsion during storage.[3][7]
Experimental Protocol (using Hot Homogenization):
-
Lipid Phase Preparation: Melt the solid lipid (this compound) and mix it with a liquid lipid (e.g., oleic acid, Miglyol 812) at a specific ratio (e.g., 70:30).[8] Dissolve the lipophilic drug in this lipid mixture.
-
Aqueous Phase Preparation: Prepare a hot aqueous surfactant solution as described for SLNs.
-
Pre-emulsion and Homogenization: Follow the same procedure as for the hot homogenization of SLNs. The presence of the liquid lipid will result in a less ordered solid matrix upon cooling.[3]
Characterization of this compound-Based Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.
| Parameter | Method | Typical Expected Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 10 - 1000 nm[5] |
| Zeta Potential | Laser Doppler Anemometry | ± 30 mV for good stability |
| Entrapment Efficiency (EE) and Drug Loading (DL) | Centrifugation followed by quantification of free drug in the supernatant (e.g., using HPLC or UV-Vis spectroscopy) | EE: > 70%[9] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To confirm the solid state of the lipid core |
Entrapment Efficiency (EE) and Drug Loading (DL) Calculation:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
Visualizations
Experimental Workflow for Hot Homogenization
Caption: Workflow for preparing this compound nanoparticles via hot homogenization.
Experimental Workflow for Solvent Emulsification-Evaporation
Caption: Workflow for preparing this compound SLNs via solvent emulsification-evaporation.
Formulation of this compound-Containing Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound, due to its lipophilic nature, could potentially be incorporated into the lipid bilayer to modify its properties.
Thin-Film Hydration Method
This is a common and straightforward method for liposome (B1194612) preparation.[10]
Experimental Protocol:
-
Lipid Film Formation: Dissolve the primary phospholipids (B1166683) (e.g., phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture).[10] Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by gentle rotation. This process leads to the formation of multilamellar vesicles (MLVs).[10]
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[10]
Ethanol (B145695) Injection Method
This method is rapid and avoids the use of chlorinated solvents.[11]
Experimental Protocol:
-
Lipid-Ethanol Solution: Dissolve the phospholipids, cholesterol, and this compound in ethanol.
-
Injection: Rapidly inject the lipid-ethanol solution into a vigorously stirred aqueous buffer.
-
Liposome Formation: The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.[11]
-
Ethanol Removal: Remove the ethanol by dialysis or diafiltration.
Characterization of this compound-Containing Liposomes
| Parameter | Method | Typical Expected Values |
| Vesicle Size and PDI | Dynamic Light Scattering (DLS) | 50 - 200 nm for drug delivery |
| Zeta Potential | Laser Doppler Anemometry | Varies depending on lipid composition |
| Encapsulation Efficiency (EE) | Separation of free drug (e.g., by size exclusion chromatography or dialysis) followed by drug quantification | Varies widely based on drug and lipid composition |
| Morphology | Transmission Electron Microscopy (TEM) with negative staining | Spherical, bilayer structure |
| Lamellarity | ³¹P-NMR or Small-Angle X-ray Scattering (SAXS) | To determine if vesicles are unilamellar or multilamellar |
Visualizations
Logical Relationship of Liposome Components
Caption: Components and their roles in a this compound-containing liposome.
Conclusion
The formulation of this compound-based delivery systems offers a promising avenue for novel drug delivery applications. The protocols and characterization methods outlined in this document, adapted from established procedures for similar lipid-based systems, provide a comprehensive framework for initiating research in this area.[1][3][10] Successful formulation will necessitate careful optimization of parameters such as lipid composition, surfactant selection, and process conditions.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanostructured lipid carriers (NLCs) as drug delivery platform: Advances in formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomes as carriers of different new lipophilic antitumour drugs: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Didecyl Carbonate for Gene Transfection: Application Notes and Protocols
Disclaimer: The following application notes and protocols are for a hypothetical reagent, "Didecyl Carbonate," based on the established principles of cationic lipid-mediated gene transfection. As of the date of this document, "this compound" is not a commercially available or widely documented transfection reagent. The provided data and protocols are illustrative and should be adapted for any new cationic lipid-based reagent.
Introduction
This compound is a novel cationic lipid-based transfection reagent designed for the efficient delivery of nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), into a wide range of eukaryotic cells. Its unique chemical structure, featuring two decyl chains, is hypothesized to facilitate the formation of stable lipoplexes with nucleic acids and promote efficient endosomal escape, a critical step in successful gene delivery. These application notes provide an overview of the reagent's performance, detailed protocols for its use, and methods for assessing transfection efficiency and cytotoxicity.
Mechanism of Action
Cationic lipid-based transfection reagents like this compound function by forming complexes with negatively charged nucleic acids. These lipoplexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[1][2][3] Once inside the endosome, the cationic lipid is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm.[3][4] For DNA, the genetic material must then be transported to the nucleus for transcription.[1]
Caption: Hypothetical mechanism of this compound-mediated gene transfection.
Quantitative Data Summary
The performance of a transfection reagent is typically evaluated based on its transfection efficiency and its effect on cell viability (cytotoxicity). The following tables present hypothetical data for this compound across various cell lines, comparing it to other common transfection methods.
Table 1: Transfection Efficiency of this compound
| Cell Line | Transfection Efficiency (% GFP-positive cells) | Luciferase Activity (RLU/mg protein) |
| HEK293 | 85 - 95% | 1 x 10⁹ - 5 x 10⁹ |
| HeLa | 70 - 85% | 5 x 10⁸ - 2 x 10⁹ |
| A549 | 50 - 70% | 1 x 10⁸ - 8 x 10⁸ |
| Jurkat | 30 - 50% | 5 x 10⁷ - 2 x 10⁸ |
Data is hypothetical and represents typical ranges for efficient cationic lipid reagents.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Viability (%) 24h post-transfection |
| HEK293 | > 90% |
| HeLa | > 85% |
| A549 | > 80% |
| Jurkat | > 75% |
Data is hypothetical and represents typical ranges for low-toxicity cationic lipid reagents.
Experimental Protocols
General Transfection Protocol for Adherent Cells
This protocol is a starting point for transfecting adherent cells in a 24-well plate format. Optimization may be required for different cell types and plasmid sizes.
Materials:
-
This compound Transfection Reagent
-
Plasmid DNA (1 µg/µL)
-
Opti-MEM® I Reduced Serum Medium (or similar serum-free medium)
-
Adherent cells in culture
-
24-well tissue culture plates
Workflow Diagram:
Caption: General workflow for adherent cell transfection.
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[5]
-
Complex Formation (per well): a. In tube A, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In tube B, dilute 1.5 µL of this compound Transfection Reagent in 50 µL of serum-free medium. Mix gently. c. Add the contents of tube A to tube B and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for lipoplex formation.[6][7][8]
-
Transfection: a. Gently add the 100 µL of the lipoplex mixture drop-wise to the well containing cells in complete growth medium. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for gene expression. It is generally not necessary to change the medium after transfection.[6]
Protocol for Transfection Efficiency Assessment (GFP Reporter)
Materials:
-
Transfected cells expressing Green Fluorescent Protein (GFP)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Harvest (48 hours post-transfection):
-
Adherent cells: Wash cells with PBS, then add Trypsin-EDTA to detach the cells. Resuspend in PBS.
-
Suspension cells: Gently pellet the cells and resuspend in PBS.
-
-
Analysis:
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer to determine the percentage of GFP-positive cells.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and manually count the number of GFP-positive cells relative to the total number of cells in several fields of view to estimate the transfection efficiency.[9][10]
-
Protocol for Cytotoxicity Assessment (MTT Assay)
Materials:
-
Transfected cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
MTT Addition (24 hours post-transfection): a. Add 10 µL of MTT solution to each well of the 96-well plate. b. Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Gently shake the plate to ensure complete dissolution. b. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: a. Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.[11]
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. liposomes.ca [liposomes.ca]
- 4. On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. thermofisher.com [thermofisher.com]
- 8. biontex.com [biontex.com]
- 9. A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. actgene.com [actgene.com]
Application Notes and Protocols for Antimicrobial Efficacy Testing of Didecyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyl carbonate, a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant with demonstrated broad-spectrum antimicrobial properties. Its mechanism of action primarily involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[1][2] This mode of action makes it an effective agent against a range of bacteria, fungi, and enveloped viruses.[3][4] These application notes provide a comprehensive overview of the antimicrobial efficacy of this compound and detailed protocols for its evaluation.
Principle of Action
The antimicrobial activity of this compound stems from its positively charged quaternary nitrogen atom and the lipophilic nature of its two decyl chains. The cationic head group electrostatically interacts with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The long alkyl chains then penetrate the hydrophobic core of the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, loss of essential ions and macromolecules, and ultimately, cell lysis.[2]
Applications in Research and Drug Development
-
Disinfectant and Antiseptic Efficacy Testing: Evaluating the potency of this compound as a surface disinfectant for healthcare and industrial settings.[1][4]
-
Antimicrobial Formulation Development: Assessing the synergistic or additive effects of this compound when combined with other antimicrobial agents.
-
Preservative Efficacy Testing: Determining the effectiveness of this compound in preventing microbial growth in pharmaceutical and cosmetic products.
-
Mechanistic Studies: Investigating the specific interactions of this compound with microbial membranes and cellular processes.
Data Presentation: Antimicrobial Efficacy of this compound and Related Compounds
The following tables summarize the antimicrobial efficacy of didecyl dimethyl ammonium compounds (DDACs), including this compound, against a variety of microorganisms. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
Table 1: Antibacterial Efficacy of Didecyl Dimethyl Ammonium Compounds (DDACs)
| Microorganism | Strain | MIC (mg/L) | Reference |
| Escherichia coli | ATCC 10536 | 0.5 - 3.0 | [5] |
| Escherichia coli | Clinical Isolates | ≤8 - >16 | [6] |
| Staphylococcus aureus | ATCC 6538 | Not specified | [7] |
| Pseudomonas aeruginosa | ATCC 15442 | >1000 | [8] |
| Bacillus cereus | Not specified | 0.05 - 1.50 | [5] |
| Listeria monocytogenes | Not specified | 3-fold increase after adaptation | [9] |
| Salmonella spp. | Not specified | 512 | [8] |
| Enterococcus hirae | ATCC 10541 | Not specified | [7] |
Table 2: Antifungal Efficacy of Didecyl Dimethyl Ammonium Compounds (DDACs)
| Microorganism | Efficacy | Reference |
| Aspergillus niger | Controlled at 1.0% | [10] |
| Stachybotrys chartarum | Controlled at 1.0% | [10] |
| Penicillium brevicompactum | Not fully controlled at 1.0% | [10] |
| Chaetomium cladosporioides | Not fully controlled at 1.0% | [10] |
| Candida albicans | Susceptible | [11] |
| Candida krusei | Susceptible | [11] |
| Candida parapsilosis | Susceptible | [11] |
Table 3: Antiviral Efficacy of Didecyl Dimethyl Ammonium Compounds (DDACs)
| Virus | Type | Efficacy | Reference |
| Avian Influenza Virus (AIV) | Enveloped | Effective inactivation | [12] |
| SARS-CoV-2 | Enveloped | Effective inactivation | |
| Hepatitis B, HIV | Enveloped | Active against | [4] |
| African Swine Fever Virus | Enveloped | Very effective | |
| Poliovirus Type 1 (PV-1) | Non-enveloped | Less effective alone; synergistic effect in combination | |
| Murine Norovirus (MNV) | Non-enveloped | Synergistic effect in combination | |
| Swine Vesicular Disease Virus | Non-enveloped | Less effective |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Microbial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected efficacy.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
-
Protocol 2: Antimicrobial Susceptibility Testing by Agar (B569324) Disk Diffusion (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Microbial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Disk Placement:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to this compound.
-
Protocol 3: Quantitative Suspension Test for Bactericidal Activity
This protocol evaluates the bactericidal activity of this compound by quantifying the reduction in viable microorganisms in a suspension after a defined contact time.
Materials:
-
This compound solution at the desired test concentration
-
Microbial culture in logarithmic growth phase
-
Sterile hard water or other diluent
-
Neutralizing solution (e.g., Dey-Engley neutralizing broth)
-
Sterile test tubes
-
Water bath or incubator
-
Plate count agar (PCA) or other suitable agar
-
Sterile pipettes and tips
Procedure:
-
Preparation of Test Suspension:
-
Prepare a microbial suspension in sterile hard water with a final concentration of approximately 1.5-5.0 x 10⁸ CFU/mL.
-
-
Test Procedure:
-
Add 1.0 mL of the test microbial suspension to 9.0 mL of the this compound solution at the desired concentration.
-
Start a timer immediately. The mixture should be maintained at a specified temperature (e.g., 20°C) for the desired contact time (e.g., 5 minutes).
-
-
Neutralization:
-
At the end of the contact time, transfer 1.0 mL of the mixture to a tube containing 9.0 mL of a suitable neutralizing solution to inactivate the antimicrobial activity of the this compound.
-
-
Enumeration of Survivors:
-
Prepare serial tenfold dilutions of the neutralized suspension in a sterile diluent.
-
Plate 1.0 mL of appropriate dilutions onto PCA plates using the pour plate method or 0.1 mL using the spread plate method.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
-
Calculation and Interpretation:
-
Count the number of colonies on the plates and calculate the number of surviving microorganisms per mL of the original suspension.
-
Determine the log reduction in viable counts by comparing the initial microbial concentration with the concentration after exposure to this compound. A log reduction of ≥ 5 is generally considered evidence of bactericidal activity.
-
Visualizations
References
- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 3. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 4. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Didecyl Carbonate as a Disinfectant in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of didecyl carbonate as a disinfectant in laboratory settings. This compound is a quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity, making it a suitable choice for surface and equipment disinfection.
Introduction
This compound, and the closely related didecyldimethylammonium chloride (DDAC), are cationic surfactants that act as potent disinfectants.[1] Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[2] This broad-spectrum activity makes them effective against a range of bacteria, fungi, and enveloped viruses.[1][3]
Note on Didecyldimethylammonium Chloride (DDAC) Data: Due to the limited availability of specific efficacy data for this compound, data for the structurally similar and more extensively studied compound, didecyldimethylammonium chloride (DDAC), is included in these notes as a close surrogate. The similar cationic head and long alkyl chains suggest a comparable mode of action and antimicrobial spectrum.
Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and its close analogue, DDAC.
Table 1: Bactericidal Efficacy
| Microorganism | Test Compound | Concentration | Contact Time | Efficacy | Reference |
| Staphylococcus aureus | DDAC | 0.4 - 1.8 ppm (MIC) | 48 hours | Inhibition of growth | [2] |
| Staphylococcus aureus | DDAC | >9 µg/ml | - | Bactericidal | [2] |
| Escherichia coli | DDAC | 0.5 - 3.00 mg/L | - | Partial inhibitory effect | [4] |
| Salmonella infantis | DDAB | 125 - 500 ppm | 5 seconds - 1 minute | Inactivation | [5] |
| Escherichia coli | DDAB | 125 - 500 ppm | 5 - 30 seconds | Inactivation | [5] |
| Pseudomonas aeruginosa | DDACP | 45 mg/L (MIC) | - | Inhibition of growth | [6] |
DDAB: Didecyl dimethyl ammonium bromide; DDACP: Didecyl dimethyl ammonium chloride in 2-Propanol
Table 2: Virucidal Efficacy
| Virus | Test Compound | Concentration | Contact Time | Efficacy | Reference |
| Avian Influenza Virus (AIV) | DDAB | 125 - 500 ppm | 5 seconds - 10 minutes | Inactivation (at room temp) | [5][7] |
| Avian Influenza Virus (AIV) | DDAB | 500 ppm | 30 minutes | Inactivation (at 4°C) | [5][7] |
| SARS-CoV-2 | BAC/DDAC (0.4%) | 5 - 10 minutes | 90-100% inactivation | [8] | |
| Respiratory Syncytial Virus (RSV) | [DiC10][Cl] | 125 µM (MVC) | 15 minutes | ≥99.99% inactivation | [9] |
[DiC10][Cl]: Didecyldimethylammonium chloride; BAC: Benzalkonium chloride; MVC: Minimum Virucidal Concentration
Table 3: Fungicidal Efficacy
| Microorganism | Test Compound | Concentration | Contact Time | Efficacy | Reference |
| Candida species | Quaternary ammonium compounds | - | - | Fungicidal activity | [3] |
| Aspergillus ochraceus | Quaternary ammonium compounds | - | - | Fungistatic activity | [3] |
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its application in a laboratory setting.
Caption: Mechanism of action of this compound.
Caption: Workflow for surface disinfection.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound for routine laboratory disinfection. A common use concentration for quaternary ammonium compounds on food-contact surfaces is up to 400 ppm.[10]
Materials:
-
This compound concentrate
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Sterile distilled or deionized water
-
Sterile graduated cylinder or volumetric flask
-
Sterile container for storage, labeled appropriately
Procedure:
-
Consult the manufacturer's instructions for the specific concentration of the stock solution.
-
Calculate the required volume of concentrate and water to achieve the desired final concentration (e.g., 400 ppm). For a 1L solution of 400 ppm from a 10% (100,000 ppm) concentrate:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(100,000 ppm) x (V1) = (400 ppm) x (1000 mL)
-
V1 = (400,000) / 100,000 = 4 mL of concentrate.
-
Add 4 mL of concentrate to 996 mL of sterile water.
-
-
Wear appropriate PPE.
-
In a clean, sterile container, add the calculated amount of sterile water.
-
Carefully measure and add the calculated volume of this compound concentrate to the water.
-
Mix the solution thoroughly.
-
Label the container with the name of the disinfectant, concentration, date of preparation, and initials of the preparer.
-
Store the working solution at room temperature, away from direct sunlight, and use within the manufacturer's recommended timeframe.
Protocol 2: Routine Disinfection of Laboratory Surfaces
Objective: To disinfect laboratory benchtops, biosafety cabinets, and other non-porous surfaces.
Materials:
-
Prepared this compound working solution (e.g., 400 ppm)
-
Clean, sterile wipes or cloths
-
PPE (gloves, lab coat)
Procedure:
-
Pre-clean the surface with a detergent and water to remove any organic load, which can inactivate the disinfectant.
-
Apply the this compound solution to the surface, ensuring it is thoroughly wetted. This can be done by spraying or wiping.
-
Allow a contact time of at least 10 minutes. The surface should remain visibly wet during this time.
-
Wipe the surface dry with a clean, sterile cloth, or allow it to air dry, depending on the application and manufacturer's instructions. For food-contact surfaces, a rinse with potable water may be required.[10]
Protocol 3: Disinfection of Laboratory Equipment
Objective: To disinfect non-critical laboratory equipment.
Materials:
-
Prepared this compound working solution
-
Clean, sterile cloths or immersion bath
-
PPE (gloves, lab coat, safety glasses)
Procedure:
-
Consult the equipment manufacturer's instructions to ensure compatibility with quaternary ammonium compounds.
-
Pre-clean the equipment to remove any visible soil.
-
For non-immersible equipment:
-
Apply the disinfectant solution with a cloth, ensuring all surfaces are wetted.
-
Maintain the required contact time (at least 10 minutes).
-
Wipe away any excess disinfectant.
-
-
For immersible equipment:
-
Completely immerse the equipment in the disinfectant solution.
-
Ensure all surfaces are in contact with the solution for the recommended time.
-
Remove the equipment and rinse with sterile water if necessary.
-
Allow to air dry in a clean environment.
-
Safety, Handling, and Disposal
Safety Precautions:
-
Always wear appropriate PPE, including gloves and eye protection, when handling concentrated or working solutions.[11]
-
Avoid inhalation of mists or vapors. Use in a well-ventilated area.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[11]
Handling and Storage:
-
Store this compound concentrates in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
Disposal:
-
Dispose of unused or expired this compound solutions and contaminated materials according to local, state, and federal regulations.[11][15]
Material Compatibility
This compound and other quaternary ammonium compounds are generally compatible with a wide range of materials commonly found in laboratories. However, it is always recommended to consult the manufacturer's data or perform a spot test on a small, inconspicuous area before widespread use.
Table 4: General Material Compatibility
| Material | Compatibility | Notes |
| Stainless Steel | Excellent | Commonly used for laboratory surfaces and equipment. |
| Glass | Excellent | No adverse effects expected. |
| Plastics (Polypropylene, Polyethylene, PVC) | Good | Generally compatible, but prolonged exposure to high concentrations could cause some plastics to become brittle. |
| Rubber | Fair to Good | Some types of rubber may swell or degrade with prolonged contact. |
| Aluminum | Good | Generally compatible. |
This table provides general guidance. Always verify compatibility with specific materials and equipment.
References
- 1. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryworld.org [veterinaryworld.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. deco-cretesupply.com [deco-cretesupply.com]
Application Note: Calcium Carbonate Nanoparticles for the Preparation of Pickering Emulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pickering emulsions, stabilized by solid particles instead of traditional surfactants, offer significant advantages for pharmaceutical and cosmetic applications, including enhanced stability, reduced cytotoxicity, and the potential for controlled release.[1][2] This document provides a detailed overview and protocols for the preparation of oil-in-water (O/W) Pickering emulsions using calcium carbonate (CaCO3) nanoparticles as a stabilizer. Calcium carbonate is a biocompatible and biodegradable material, making it an excellent candidate for formulations intended for topical and oral administration.[3][4] This application note will cover the preparation methodology, key parameters influencing emulsion properties, and characterization techniques.
Core Principles
The stabilization of Pickering emulsions relies on the irreversible adsorption of solid particles at the oil-water interface.[5] These particles form a rigid mechanical barrier that prevents the coalescence of droplets, leading to highly stable emulsions.[2] The type of emulsion formed (O/W or W/O) is determined by the wettability of the particles at the interface, which can be quantified by the contact angle (θ).[6] For calcium carbonate particles, the contact angle in water is typically less than 90°, indicating a preference for the aqueous phase and favoring the formation of O/W emulsions.[1]
Experimental Protocols
Protocol 1: Preparation of CaCO3-Stabilized O/W Pickering Emulsion
This protocol describes a general method for preparing an oil-in-water Pickering emulsion stabilized by calcium carbonate nanoparticles.
Materials:
-
Calcium carbonate (CaCO3) nanoparticles (mean particle size: 80 nm)[3]
-
Oil phase: Medium-chain triglyceride (MCT) oil[3]
-
Aqueous phase: Ultrapure water
-
Active Pharmaceutical Ingredient (API) (optional, lipophilic)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers and magnetic stirrer
-
Analytical balance
Procedure:
-
Preparation of the Aqueous Phase: Disperse the CaCO3 nanoparticles in ultrapure water to achieve the desired concentration (e.g., 1-4% w/v).[7] Stir the suspension using a magnetic stirrer until a homogenous dispersion is obtained.
-
Preparation of the Oil Phase: If including a lipophilic API, dissolve it in the MCT oil.[3]
-
Emulsification: a. Gradually add the oil phase to the aqueous phase while continuously stirring. b. Homogenize the mixture using a high-shear homogenizer at a specific speed (e.g., 8,000 - 12,000 rpm) for a set duration (e.g., 2-5 minutes).[1][3] The optimal homogenization parameters may need to be determined experimentally.
-
Characterization: Analyze the resulting emulsion for droplet size, stability, and microstructure.
Protocol 2: Preparation of a High Internal Phase Pickering Emulsion (HIPE)
This protocol is a variation of Protocol 1 for preparing a high internal phase emulsion, which has a dispersed phase volume fraction greater than 0.74.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Emulsification: Slowly add the oil phase to the aqueous CaCO3 nanoparticle dispersion in a dropwise manner under high-shear homogenization. The oil volume fraction (φ) should be between 0.7 and 0.8 to form a stable HIPE.[3][8]
-
The resulting HIPE will have a gel-like consistency.[7]
Data Presentation
The properties of CaCO3-stabilized Pickering emulsions are highly dependent on the formulation and process parameters. The following tables summarize the impact of key variables on emulsion characteristics.
Table 1: Effect of CaCO3 Nanoparticle Concentration on Emulsion Properties
| CaCO3 Concentration (% w/v) | Mean Droplet Diameter (d32) | Emulsion Stability | Reference |
| 1 | Larger | Creaming observed | [7] |
| 2 | Intermediate | Improved stability | [7] |
| 4 | Smaller | Homogenous and stable | [7] |
Table 2: Influence of Oil Volume Fraction (φ) on Emulsion Type and Stability
| Oil Volume Fraction (φ) | Emulsion Type | Stability Observation (after 30 days) | Reference |
| 0.3 - 0.6 | Low internal phase emulsion | - | [3] |
| 0.7 - 0.8 | High internal phase emulsion (HIPE) | No creaming, excellent stability | [3][8] |
| 0.9 | Unstable | Phase separation | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a CaCO3-stabilized Pickering emulsion.
Caption: Workflow for Pickering emulsion preparation.
Stabilization Mechanism
This diagram illustrates the mechanism by which CaCO3 nanoparticles stabilize an oil-in-water Pickering emulsion.
Caption: Stabilization of an oil droplet by CaCO3 nanoparticles.
Conclusion
Calcium carbonate nanoparticle-stabilized Pickering emulsions present a robust and versatile platform for the formulation of pharmaceuticals and cosmetics. By carefully controlling parameters such as particle concentration and oil volume fraction, emulsions with desired characteristics like small droplet size and long-term stability can be achieved. The protocols and data provided in this application note serve as a valuable starting point for researchers and developers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Edible CaCO3 nanoparticles stabilized Pickering emulsion as calcium‐fortified formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress of Drug Nanocrystal Self-Stabilized Pickering Emulsions: Construction, Characteristics In Vitro, and Fate In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances on Pickering Emulsions Stabilized by Diverse Edible Particles: Stability Mechanism and Applications [frontiersin.org]
- 6. A Perspective on the Prospect of Pickering Emulsion in Reservoir Conformance Control with Insight into the Influential Parameters and Characterization Techniques [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Edible CaCO3 nanoparticles stabilized Pickering emulsion as calcium-fortified formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Didecyl Carbonate using a Novel HPLC-MS Method
Abstract
This document outlines a sensitive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of didecyl carbonate. This compound is a dialkyl carbonate ester with applications in various industrial processes, and its accurate quantification is crucial for quality control and research. This method utilizes a reversed-phase C18 column with a methanol (B129727) and water mobile phase, coupled with a single quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The protocol details sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound (C₂₁H₄₂O₃, MW: 342.6 g/mol ) is an organic compound with increasing interest in various chemical formulations.[1] Its physicochemical properties necessitate a reliable analytical method for its quantification in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers high selectivity and sensitivity, making it an ideal technique for this purpose.[2] This application note describes a novel HPLC-MS method developed and validated for the accurate quantification of this compound. The method is designed to be straightforward and reproducible, catering to the needs of both research and quality control laboratories.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Dimethyl carbonate (Internal Standard, >99% purity)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS system or equivalent, with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent reversed-phase column.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of dimethyl carbonate and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add the internal standard to each working standard to a final concentration of 10 µg/mL.
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Add the internal standard to a final concentration of 10 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-MS Method Parameters
HPLC Conditions:
| Parameter | Value |
| Column | Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Gradient | 0-1 min: 80% B, 1-5 min: 80-95% B, 5-6 min: 95% B, 6-6.1 min: 95-80% B, 6.1-8 min: 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | [M+Na]⁺: 365.3, [M+H]⁺: 343.3 (for this compound); [M+H]⁺: 91.1 (for dimethyl carbonate - IS) |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 100 V |
Data Presentation
The quantitative performance of the method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. The results are summarized in the table below.
| Parameter | This compound |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Intra-day Precision (%RSD, n=6) | < 3% |
| Inter-day Precision (%RSD, n=6) | < 5% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC-MS method validation.
Conclusion
The HPLC-MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound. The method is characterized by its simple sample preparation, rapid analysis time, and excellent performance in terms of linearity, precision, and sensitivity. It is well-suited for routine analysis in quality control and for research applications where accurate determination of this compound is required.
References
Application Notes and Protocols: Encapsulation of Active Agents in Carbonate Nanoparticles
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Protocol for Encapsulating Active Agents in Carbonate-Based Nanocarriers.
Introduction:
Initial exploration into the use of didecyl carbonate for vesicle formation revealed a significant lack of published protocols. The molecular structure of this compound, a non-amphiphilic dialkyl carbonate, is not conducive to the self-assembly required to form bilayer vesicles in aqueous media. Therefore, this document outlines a detailed and well-established protocol for the encapsulation of active agents using a different, yet highly relevant, carbonate-based system: calcium carbonate nanoparticles .
Calcium carbonate (CaCO3) nanoparticles are a promising platform for drug delivery due to their excellent biocompatibility, biodegradability, and pH-sensitive nature.[1][2][3][4][5][6] They are particularly advantageous for cancer therapy, as the acidic tumor microenvironment can trigger the dissolution of the CaCO3 matrix and facilitate the targeted release of encapsulated therapeutics.[2][4][7][8][9] This protocol will focus on the co-precipitation method, a simple and widely used technique for encapsulating active agents within calcium carbonate nanoparticles.[1][3][10]
Experimental Protocols
This section details the methodology for the encapsulation of an active pharmaceutical ingredient (API) in calcium carbonate nanoparticles via the co-precipitation method.
Materials and Reagents
-
Calcium Chloride (CaCl2), anhydrous
-
Sodium Carbonate (Na2CO3), anhydrous
-
Active Pharmaceutical Ingredient (API) of choice (e.g., Doxorubicin, 5-Fluorouracil)
-
Deionized (DI) water
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Spectrophotometer (for determining encapsulation efficiency)
-
Dynamic Light Scattering (DLS) instrument (for particle size analysis)
-
Transmission Electron Microscope (TEM) (for morphology analysis)
Protocol for Encapsulation via Co-precipitation
This protocol is a general guideline and may require optimization depending on the specific API and desired nanoparticle characteristics.
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of Calcium Chloride (CaCl2) in deionized water.
-
Prepare a 0.5 M solution of Sodium Carbonate (Na2CO3) in deionized water.
-
Prepare a stock solution of the API at a desired concentration in deionized water or a suitable solvent. For example, a 1 mg/mL solution of Doxorubicin.
-
-
Encapsulation Process:
-
In a beaker, add a specific volume of the CaCl2 stock solution.
-
To this solution, add the desired amount of the API stock solution and mix thoroughly.
-
Place the beaker on a magnetic stirrer and begin vigorous stirring.
-
Rapidly add an equimolar volume of the Na2CO3 stock solution to the CaCl2-API mixture. A milky white precipitate of calcium carbonate nanoparticles encapsulating the API will form instantly.
-
Continue stirring for 30 seconds to 5 minutes to ensure homogenous particle formation.[3]
-
-
Purification of Nanoparticles:
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.
-
Discard the supernatant, which contains the unencapsulated API.
-
Resuspend the nanoparticle pellet in deionized water or ethanol and wash by centrifugation. Repeat this step 2-3 times to remove any surface-adsorbed drug.
-
After the final wash, resuspend the purified nanoparticle pellet in a suitable buffer or deionized water for characterization or lyophilize for long-term storage.
-
Characterization of Drug-Loaded Nanoparticles
1.3.1. Determination of Encapsulation Efficiency and Drug Loading Content:
-
After the initial centrifugation, collect the supernatant and all the washing solutions.
-
Measure the concentration of the unencapsulated API in the combined supernatant and washes using a spectrophotometer at the API's maximum absorbance wavelength.
-
Calculate the amount of unencapsulated drug.
-
The amount of encapsulated drug is the initial amount of drug added minus the amount of unencapsulated drug.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:
-
EE (%) = (Mass of encapsulated drug / Total mass of drug added) x 100
-
DLC (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100
-
1.3.2. Particle Size and Morphology Analysis:
-
Resuspend a small aliquot of the purified nanoparticles in deionized water.
-
Determine the average particle size and size distribution using Dynamic Light Scattering (DLS).
-
For morphological analysis, deposit a drop of the nanoparticle suspension onto a TEM grid, allow it to dry, and observe under a Transmission Electron Microscope.
1.3.3. In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded nanoparticles into two separate dialysis bags.
-
Immerse one bag in a release medium of PBS at pH 7.4 (simulating physiological conditions) and the other in PBS at pH 5.5 (simulating the acidic tumor microenvironment).
-
Maintain the release media at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Measure the concentration of the released drug in the collected samples using a spectrophotometer.
-
Plot the cumulative percentage of drug release as a function of time for both pH conditions.
Data Presentation
The following tables summarize typical quantitative data for API-loaded calcium carbonate nanoparticles.
| Parameter | Value | Reference |
| Nanoparticle Size | ||
| Unloaded CaCO3 NPs | 19.26 ± 2.28 nm | [11] |
| 5-FU-loaded CaCO3 NPs | 34.88 ± 4.06 nm | [11] |
| Doxorubicin-loaded CaCO3 NPs | ~120 nm | [1] |
| Encapsulation Efficiency | ||
| 5-Fluorouracil | High | [12] |
| Doxorubicin | 85% | [9] |
| Vitamin D | 80% | [13] |
| Drug Release | ||
| 5-FU at pH 4.8 (24h) | ~80% | [11] |
| 5-FU at pH 7.3 (24h) | ~20% | [11] |
| Doxorubicin at pH 5.0 (14 days) | 99.15% | [9] |
| Doxorubicin at pH 7.4 (14 days) | 59.97% | [9] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for encapsulation of an active agent in CaCO3 nanoparticles.
pH-Dependent Drug Release Mechanism
Caption: pH-responsive drug release from CaCO3 nanoparticles.
References
- 1. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Fucoidan-Mediated Anisotropic Calcium Carbonate Nanorods of pH-Responsive Drug Release for Antitumor Therapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Functionalized Calcium Carbonate-Based Microparticles as a Versatile Tool for Targeted Drug Delivery and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monodisperse and Nanometric-Sized Calcium Carbonate Particles Synthesis Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionnanomedicine.com [precisionnanomedicine.com]
- 12. Synthesis of stable calcium carbonate nanoparticles for pH-responsive controlled drug release | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Templated Synthesis of Porous Materials
Introduction
The synthesis of porous materials with controlled pore structures is a rapidly advancing field with significant applications in catalysis, adsorption, and biomedicine, particularly in drug delivery systems.[1][2] The template-assisted method is a versatile approach for creating well-defined porous architectures.[3][4] This technique involves the use of a sacrificial template around which a precursor material is solidified. Subsequent removal of the template leaves behind a porous structure that is a negative replica of the template.[3] While a direct application of didecyl carbonate as a template for porous material synthesis is not extensively documented in existing literature, this document provides a comprehensive overview of the principles and protocols for templated synthesis using analogous compounds and established templating agents. These methodologies can serve as a foundational guide for researchers exploring novel template systems.
This document will focus on the use of carbonate-based templates, specifically calcium carbonate, and other common templating agents to illustrate the synthesis of porous materials for potential drug delivery applications.
Principles of Templated Synthesis
Templated synthesis of porous materials generally follows a three-step process:
-
Template Formation/Provision: A template with the desired size and shape is either synthesized in-situ or provided as a pre-formed material.
-
Precursor Infiltration and Solidification: The pores or the surface of the template are infiltrated with a precursor of the desired porous material (e.g., silica (B1680970), carbon). This precursor is then solidified through processes like polymerization, sol-gel transition, or carbonization.
-
Template Removal: The original template is selectively removed, typically through calcination, solvent extraction, or chemical etching, to yield the final porous material.
This process is illustrated in the workflow diagram below.
Caption: A diagram illustrating the general workflow for the synthesis of porous materials using a sacrificial template.
Application: Porous Calcium Carbonate as a Template for Drug Encapsulation
Porous calcium carbonate (CaCO₃) microparticles are widely used as sacrificial templates for the encapsulation of bioactive molecules.[5][6][7] Their biocompatibility, mild decomposition conditions, and highly developed surface area make them ideal for biomedical applications.[2][5]
Quantitative Data for Templated Materials
The properties of the final porous material are highly dependent on the template and the synthesis conditions. Below is a summary of typical properties for porous materials synthesized using different templates.
| Template Type | Resulting Porous Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Typical Pore Size (nm) | Reference |
| Calcium Carbonate (CaCO₃) | Polymer Capsules | 103.3 | - | 30-50 | [4] |
| Porous Concrete | Carbon Monoliths | up to 2000 | - | Hierarchical (micro, meso, macro) | [3] |
| Fibrous Nanosilica (KCC-1) | Silica Spheres | up to 1244 | 2.18 | - | [8] |
| Cetyltrimethylammonium bromide (CTAB) | Mesoporous Silica (MCM-41) | - | - | - | [9] |
Experimental Protocol: Synthesis of Porous CaCO₃ Microparticles
This protocol describes the synthesis of porous calcium carbonate microparticles which can serve as templates.
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Prepare a 0.33 M solution of CaCl₂ in deionized water.
-
Prepare a 0.33 M solution of Na₂CO₃ in deionized water.
-
Rapidly mix equal volumes of the CaCl₂ and Na₂CO₃ solutions under vigorous stirring at room temperature.
-
Continue stirring for 30 seconds to 1 minute. A white precipitate of CaCO₃ will form immediately.
-
Age the suspension without stirring for 10-15 minutes to allow for the crystallization of vaterite, the desired porous polymorph of CaCO₃.
-
Collect the CaCO₃ particles by centrifugation or filtration.
-
Wash the particles several times with deionized water and then with ethanol (B145695) to remove any unreacted salts.
-
Dry the particles in an oven at 60-80°C.
Experimental Protocol: Encapsulation of a Model Drug using CaCO₃ Templates
This protocol outlines the encapsulation of a model protein (e.g., Bovine Serum Albumin, BSA) within a polyelectrolyte shell using CaCO₃ microparticles as templates.
Materials:
-
Porous CaCO₃ microparticles (synthesized as above)
-
Bovine Serum Albumin (BSA)
-
Poly-L-arginine (positively charged polyelectrolyte)
-
Poly-L-aspartic acid (negatively charged polyelectrolyte)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
Procedure:
-
Protein Loading:
-
Disperse the porous CaCO₃ microparticles in a solution of BSA in the buffer.
-
Incubate the suspension under gentle agitation to allow the protein to adsorb into the pores of the CaCO₃ particles.
-
Separate the particles by centrifugation and wash with buffer to remove non-adsorbed protein.
-
-
Layer-by-Layer (LbL) Assembly:
-
Resuspend the protein-loaded CaCO₃ particles in a solution of poly-L-arginine.
-
Incubate to allow the formation of a positively charged polymer layer on the surface of the particles.
-
Wash the particles with buffer to remove excess polyelectrolyte.
-
Resuspend the particles in a solution of poly-L-aspartic acid to deposit a negatively charged layer.
-
Wash with buffer.
-
Repeat the alternating deposition of poly-L-arginine and poly-L-aspartic acid for the desired number of layers to form a stable shell.
-
-
Template Removal:
-
Resuspend the coated particles in an EDTA solution (e.g., 0.2 M) to chelate the Ca²⁺ ions and dissolve the CaCO₃ core.
-
Continue incubation until the CaCO₃ core is completely dissolved, leaving behind the hollow polyelectrolyte capsules containing the encapsulated BSA.
-
Wash the resulting microcapsules with buffer to remove EDTA and dissolved salts.
-
The logical relationship for the encapsulation process is depicted below.
Caption: A flowchart showing the logical steps for encapsulating a bioactive molecule using a porous calcium carbonate template.
Other Templating Systems for Porous Materials
Soft Templates:
Surfactants like cetyltrimethylammonium bromide (CTAB) are commonly used as "soft templates" to synthesize mesoporous materials such as MCM-41.[9] In this process, the surfactant molecules self-assemble into micelles in a solution containing the silica precursor (e.g., tetraethyl orthosilicate, TEOS). The silica then polymerizes around these micelles. Subsequent removal of the surfactant template by calcination or solvent extraction creates a highly ordered porous silica structure.
Hard Templates:
"Hard templates" involve the use of pre-existing solid materials with a defined pore structure.[3] Examples include porous concrete, zeolites, and silica spheres.[3][4] The precursor of the desired material is infiltrated into the pores of the hard template, solidified, and then the template is removed. This method is particularly useful for creating hierarchical pore structures.[3]
Potential Signaling Pathways and Drug Release Mechanisms
Porous materials designed for drug delivery often exploit specific physiological cues to trigger drug release. For materials based on calcium carbonate or other pH-sensitive components, the acidic microenvironment of tumors or intracellular compartments (endosomes/lysosomes) can be a trigger.[2][10]
The diagram below illustrates a potential pH-dependent drug release mechanism.
Caption: A simplified diagram showing a pH-triggered drug release mechanism from a carbonate-based porous carrier.
While this compound is not a commonly cited templating agent, the principles of templated synthesis are well-established and can be adapted to explore new materials. The protocols and data presented here for calcium carbonate and other common templates provide a solid foundation for researchers and drug development professionals to design and fabricate novel porous materials for a variety of applications. The key to successful synthesis lies in the careful selection of the template, precursor, and the conditions for template removal to achieve the desired material properties.
References
- 1. Synthesis of Pore-Size-Tunable Porous Silica Particles and Their Effects on Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in CaCO3 Nano-Drug Delivery Systems: Advancing Biomedicine in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Templated Materials and Their Application to Typical Pollutants in Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CaCO₃ templated micro-beads and -capsules for bioapplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Porous calcium carbonate microparticles as templates for encapsulation of bioactive compounds - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Size and Fiber Density Controlled Synthesis of Fibrous Nanosilica Spheres (KCC-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Didecyl Carbonate in Chromatography: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
An extensive review of scientific literature and chemical databases reveals no evidence to support the use of didecyl carbonate as an ion-pairing reagent in chromatography. Ion-pairing chromatography is a technique used to separate charged analytes on a reversed-phase column by adding a reagent to the mobile phase that contains a counter-ion to the analyte. This reagent forms a neutral ion pair with the analyte, which can then be retained by the hydrophobic stationary phase. Typical ion-pairing reagents possess a charged functional group and a hydrophobic alkyl chain. This compound, with the chemical formula C₂₁H₄₂O₃, is a symmetrical ester of carbonic acid and decanol. Crucially, it lacks a charged functional group, a fundamental requirement for an ion-pairing reagent.
While this compound itself is not employed as an ion-pairing reagent, other short-chain dialkyl carbonates, particularly dimethyl carbonate (DMC), have garnered significant attention in the field of chromatography as "green" or environmentally sustainable alternatives to traditional organic solvents. This document will provide an overview of the principles of ion-pairing chromatography, detail the actual applications of dialkyl carbonates in chromatographic methods, and present relevant experimental protocols where these compounds are used as mobile phase modifiers.
Principles of Ion-Pairing Chromatography
Ion-pairing chromatography is a powerful technique for the separation of ionic and highly polar compounds using reversed-phase high-performance liquid chromatography (HPLC). The core principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent is an ionic compound that has a hydrophobic tail and a charged headgroup.
Mechanism of Action:
-
Analyte and Reagent Interaction: The ion-pairing reagent, present in the mobile phase, interacts with the ionic analyte of opposite charge to form a neutral, hydrophobic ion pair.
-
Retention on Stationary Phase: This newly formed neutral ion pair can then be retained by the nonpolar stationary phase of the reversed-phase column through hydrophobic interactions.
-
Elution: The separation is achieved by manipulating the mobile phase composition, typically by altering the concentration of the organic modifier or the ion-pairing reagent, to control the elution of the ion pairs.
A schematic representation of this workflow is provided below.
Figure 1: A simplified workflow of ion-pairing chromatography.
Commonly used ion-pairing reagents include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium) for the separation of acidic compounds, and alkyl sulfonates (e.g., sodium dodecyl sulfate) for the separation of basic compounds.[1][2][3]
Dialkyl Carbonates as Green Solvents in Chromatography
Dimethyl carbonate (DMC) and diethyl carbonate (DEC) have emerged as promising environmentally friendly alternatives to traditional HPLC solvents like acetonitrile (B52724) and methanol.[4][5][6][7] Their utility stems from their low toxicity, biodegradability, and favorable chromatographic properties.[5][8]
Applications of Dimethyl Carbonate (DMC) in Chromatography:
-
Reversed-Phase Liquid Chromatography (RPLC): DMC has been successfully used as an organic modifier in RPLC for the separation of a variety of compounds, including polar aromatic and polyaromatic hydrocarbons.[4] It has been shown to have a higher elution strength compared to acetonitrile and ethanol (B145695).[4]
-
Normal-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC): DMC can also be employed as a mobile phase modifier in normal-phase LC and HILIC, demonstrating its versatility across different chromatographic modes.[5]
-
HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS): The use of DMC as an eluent in HPLC-ICPMS is particularly advantageous due to its ability to facilitate strong elution while maintaining plasma stability, which is often a challenge with conventional organic solvents.[9]
-
Chiral Chromatography: DMC, in combination with alcohols, has been utilized as a mobile phase in the enantioseparation of various compounds using both HPLC and supercritical fluid chromatography (SFC).[8]
The following diagram illustrates the logical relationship of how dialkyl carbonates are positioned as sustainable alternatives in chromatography.
Figure 2: Rationale for using dialkyl carbonates in chromatography.
Experimental Protocols
While no protocols exist for this compound as an ion-pairing reagent, below are example protocols for the use of dimethyl carbonate as a mobile phase modifier in RPLC, based on published literature.
Protocol 1: RPLC of Polar Aromatic Compounds with DMC
This protocol is adapted from studies demonstrating the use of DMC as a green mobile phase modifier.[4]
-
Objective: To separate a mixture of polar aromatic compounds using a C18 column with a DMC-containing mobile phase.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Dimethyl carbonate (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (HPLC grade, optional co-solvent)
-
Analytes: benzene (B151609) sulfonate, aminobenzoic acid, nitrobenzoic acid, salicylic (B10762653) acid, N,N-dimethylaminobenzoic acid
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying percentages of dimethyl carbonate in water (e.g., 2% to 10% DMC). Due to the limited solubility of DMC in water (approx. 14%), ethanol can be used as a co-solvent to improve miscibility for higher organic content.[4] A 5:3 ratio of DMC to ethanol can be effective.[4]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the standard mixture of polar aromatic compounds.
-
Run a gradient or isocratic elution to achieve separation. For example, a gradient could start at 2% DMC and increase to 10% over 15 minutes.
-
Monitor the retention times and peak shapes of the analytes.
-
-
Data Summary
The following table summarizes the comparative retention behavior of analytes with different mobile phase modifiers, illustrating the elution strength of DMC.
| Mobile Phase Modifier | Composition Range for k ≈ 1-9 | Relative Solvent Strength |
| Dimethyl Carbonate | 2% - 10% | Higher (e.g., 2.8) |
| Methanol | 10% - 60% | Lower (e.g., 1.7) |
| Acetonitrile | Not specified in detail | Lower (e.g., 1.6) |
| Data is illustrative and based on findings that DMC has a significantly higher solvent strength.[4] |
References
- 1. jk-sci.com [jk-sci.com]
- 2. welch-us.com [welch-us.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Dimethyl carbonate as a green mobile phase modifier for reversed phase liquid chromatography of polar aromatic and polyaromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Carbonate as a Mobile-Phase Modifier for Normal-Phase and Hydrophilic Interaction Liquid Chromatography [mdpi.com]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Dimethyl carbonate as a green alternative to acetonitrile in reversed-phase liquid chromatography. Part II: Purification of a therapeutic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing dimethyl carbonate as a new eluent in HPLC-ICPMS: stronger elution with less carbon - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Didecyl Carbonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of didecyl carbonate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the transesterification of decanol (B1663958) with dimethyl carbonate (DMC).
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Catalyst Inactivity: The chosen catalyst may not be suitable for long-chain alcohols or may have degraded.[1] 2. Insufficient Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. 3. Reaction Equilibrium: The accumulation of the methanol (B129727) byproduct can inhibit the forward reaction, preventing further conversion.[2] | 1. Catalyst Selection & Handling: Ensure the use of a suitable catalyst, such as an organotin compound, and handle it under appropriate conditions to prevent deactivation. Consider screening different basic or acid catalysts.[3][4] 2. Optimize Temperature: Gradually increase the reaction temperature. For analogous long-chain carbonates, temperatures around 120°C have been effective.[4] 3. Methanol Removal: Implement a system to remove methanol as it forms. This can be achieved through distillation or by using a reactive distillation setup.[2][5] |
| Low Yield of this compound Despite Reactant Conversion | 1. Formation of Side Products: Undesirable side reactions may be consuming the reactants or the desired product. 2. Suboptimal Molar Ratio: An incorrect ratio of decanol to dimethyl carbonate can lead to incomplete reaction or favor the formation of the intermediate, methyl decyl carbonate. | 1. Analytical Monitoring: Use techniques like GC-MS or NMR to identify any side products and adjust reaction conditions (e.g., temperature, catalyst) to minimize their formation. 2. Adjust Stoichiometry: An excess of one reactant can shift the equilibrium. For similar syntheses, a 2:1 molar ratio of the long-chain alcohol to dimethyl carbonate has been shown to be effective.[4] |
| Catalyst Deactivation in Subsequent Runs | 1. Fouling: Accumulation of byproducts or residual starting materials on the catalyst surface can block active sites.[1] 2. Leaching: The active components of a heterogeneous catalyst may dissolve into the reaction mixture. | 1. Catalyst Regeneration: If using a heterogeneous catalyst, implement a regeneration step between runs, which may involve washing with a solvent or calcination. 2. Catalyst Support: For heterogeneous catalysts, the choice of support can impact stability. Consider robust supports that minimize leaching of the active metal. |
| Difficulty in Product Purification | 1. Similar Boiling Points: The boiling points of the product, unreacted starting materials, and byproducts may be close, making distillation challenging. 2. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the final product. | 1. Vacuum Distillation: Utilize vacuum distillation to lower the boiling points and improve separation. 2. Alternative Purification: Consider column chromatography for small-scale purifications. 3. Heterogeneous Catalyst: Employ a solid catalyst that can be easily filtered off after the reaction.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and environmentally friendly method for synthesizing this compound?
A1: The transesterification of decanol with dimethyl carbonate (DMC) is a widely adopted method. DMC is considered a green reagent due to its low toxicity and biodegradability, making this a more environmentally friendly alternative to methods involving phosgene.[7]
Q2: What type of catalyst is most effective for the synthesis of this compound?
A2: For the synthesis of a similar long-chain dialkyl carbonate (didodecyl carbonate), an organotin compound was shown to be an effective catalyst.[4] Other potential catalysts for transesterification with long-chain alcohols include basic catalysts like metal oxides (e.g., MgO, CaO) and alkali carbonates (e.g., K2CO3).[1][8][9] The choice of catalyst can significantly impact reaction rate and yield.
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: The transesterification reaction is reversible. To drive the reaction towards the product, the methanol byproduct must be removed from the reaction mixture as it is formed.[2] This can be accomplished by performing the reaction at a temperature above the boiling point of methanol and using a distillation apparatus to continuously remove it.[5]
Q4: What are the typical reaction conditions for the synthesis of this compound?
A4: Based on the synthesis of the analogous didodecyl carbonate, effective reaction conditions are a 2:1 molar ratio of decanol to dimethyl carbonate, a reaction temperature of 120°C, and a reaction time of 3 hours.[4] Optimization of these parameters for your specific setup is recommended.
Q5: Are there any significant side reactions to be aware of?
A5: The primary "side product" is the intermediate of the reaction, methyl decyl carbonate. The reaction proceeds in a stepwise manner, and if it does not go to completion, you will have a mixture of the starting materials, the intermediate, and the final product. Other side reactions are less common under typical transesterification conditions but can depend on the catalyst and temperature used.
Data Presentation
Table 1: Optimal Conditions for Didodecyl Carbonate Synthesis (Analogue for this compound)
This data is for the synthesis of didodecyl carbonate via transesterification of lauryl alcohol (dodecanol) and dimethyl carbonate, which can be used as a starting point for optimizing this compound synthesis.[4]
| Parameter | Optimal Value |
| Molar Ratio (Alcohol:DMC) | 2:1 |
| Reaction Temperature | 120 °C |
| Reaction Time | 3 hours |
| Catalyst | Organotin Compound |
| Catalyst Concentration | 5% by mass of reactants |
| Pressure | Atmospheric |
| Resulting Yields | |
| Didodecyl Carbonate Yield | 55.57% |
| Didodecyl Carbonate Selectivity | 74.25% |
| Total Carbonate Ester Yield | 75.16% |
Experimental Protocols
Key Experiment: Synthesis of this compound via Transesterification of Decanol and Dimethyl Carbonate
This protocol is adapted from the synthesis of didodecyl carbonate and should be optimized for your specific laboratory conditions.[4]
Materials:
-
Decanol
-
Dimethyl Carbonate (DMC)
-
Organotin catalyst (or other suitable catalyst)
-
Reaction flask equipped with a reflux condenser and distillation head
-
Heating mantle with temperature control and stirring
-
Vacuum source for distillation
Procedure:
-
Reactant Charging: In a clean, dry reaction flask, add decanol and dimethyl carbonate in a 2:1 molar ratio.
-
Catalyst Addition: Add the organotin catalyst, corresponding to 5% of the total mass of the reactants.
-
Reaction Setup: Assemble the flask with the reflux condenser and distillation head. Ensure the setup allows for the removal of the methanol byproduct.
-
Heating and Reaction: Heat the mixture to 120°C with continuous stirring. The methanol produced will begin to distill off.
-
Reaction Monitoring: Maintain the reaction at 120°C for 3 hours. The progress of the reaction can be monitored by measuring the amount of methanol collected or by taking small aliquots for analysis (e.g., GC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residue (if it is also volatile).
Visualizations
Caption: Workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis [mdpi.com]
- 2. Transesterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Didodecyl Carbonate by Transesterification [journal.lnpu.edu.cn]
- 5. Process systems for the carbonate interchange reactions of DMC and alcohols: efficient synthesis of catechol carbonate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Improving the solubility of didecyl carbonate for experiments
Technical Support Center: Didecyl Carbonate Solubility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively dissolving this compound for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound is not dissolving in the chosen solvent. | The solvent may be too polar. This compound is a highly non-polar molecule due to its long hydrocarbon chains. | 1. Consult the solvent solubility data table below to select a more appropriate non-polar solvent. 2. Attempt to dissolve in a small amount of a non-polar solvent like heptane (B126788) or toluene (B28343) first, then dilute with a more polar co-solvent if required for the experiment. |
| The compound precipitates out of solution after initial dissolution. | The solution is likely supersaturated, or the temperature has decreased. Solubility is often temperature-dependent. | 1. Gently warm the solution while stirring. Be cautious and ensure the temperature is appropriate for the stability of the compound and the boiling point of the solvent. 2. Prepare a less concentrated solution. |
| The solution is cloudy or forms an emulsion. | This can occur when mixing immiscible solvents or when the compound has very low solubility in the chosen solvent system. | 1. If using a co-solvent system, ensure the solvents are miscible. 2. Consider using a surfactant to aid in the dispersion of the this compound. 3. Use filtration to remove any undissolved particulates if a saturated solution is acceptable for the experiment. |
| Need to dissolve this compound in an aqueous solution for a biological assay. | This compound is practically insoluble in water. | 1. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695). Then, add this stock solution to the aqueous buffer dropwise while vortexing. Note that the final concentration of the organic solvent should be low enough to not affect the biological assay (typically <1%). 2. Utilize a surfactant to create a stable dispersion in the aqueous medium. See the experimental protocols for more details. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a large, non-polar molecule and is therefore expected to be soluble in non-polar organic solvents and insoluble in polar solvents like water. Its high calculated LogP value of approximately 9.5 confirms its hydrophobic nature.
Q2: Are there any recommended starting solvents for dissolving this compound?
A2: For initial dissolution, it is recommended to start with non-polar solvents such as heptane, toluene, or chloroform. For applications requiring a more polar medium, a co-solvent approach or the use of surfactants may be necessary.
Q3: How can I increase the dissolution rate of this compound?
A3: To increase the rate of dissolution, you can:
-
Increase the temperature of the solvent.
-
Agitate the mixture using a magnetic stirrer or vortexer.
-
Reduce the particle size of the this compound by grinding it into a fine powder, which increases the surface area available for solvation.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are a mixture of solvents used to increase the solubility of a compound. For this compound, you could first dissolve it in a small volume of a non-polar solvent where it is highly soluble, and then add a miscible, more polar co-solvent to achieve the desired final solvent composition for your experiment.[1]
Q5: How do surfactants help in solubilizing this compound in aqueous solutions?
A5: Surfactants are molecules with both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In water, surfactant molecules can form micelles, which are spherical structures where the hydrophobic tails point inwards, creating a non-polar core.[2] this compound can be encapsulated within this non-polar core, allowing it to be dispersed in an aqueous solution.[2][3]
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure and the principle of "like dissolves like."
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Highly Polar | Insoluble | This compound is highly hydrophobic. |
| Methanol | Polar | Poor | |
| Ethanol | Polar | Poor to Moderate | May require heating. |
| Acetone | Polar Aprotic | Moderate | |
| Acetonitrile | Polar Aprotic | Poor | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Often used to prepare stock solutions for biological assays. |
| Dichloromethane (DCM) | Non-Polar | Soluble | |
| Chloroform | Non-Polar | Soluble | |
| Toluene | Non-Polar | Soluble | |
| Heptane | Non-Polar | Soluble | |
| Diethyl Ether | Non-Polar | Soluble |
Experimental Protocols
Protocol 1: Dissolution using a Co-Solvent System
This protocol is suitable for experiments that can tolerate a small amount of a non-polar organic solvent.
Materials:
-
This compound
-
Toluene (or another suitable non-polar solvent)
-
Ethanol (or another suitable water-miscible solvent)
-
Magnetic stirrer and stir bar
-
Glass vials
Methodology:
-
Weigh the desired amount of this compound and place it in a glass vial with a magnetic stir bar.
-
Add a minimal amount of toluene to the vial, just enough to fully dissolve the this compound with stirring.
-
Slowly add the ethanol to the solution while continuously stirring.
-
Continue stirring until a homogenous solution is obtained.
-
If the final solution needs to be added to an aqueous medium, add the co-solvent mixture dropwise to the aqueous solution while vortexing to prevent precipitation.
Protocol 2: Surfactant-Mediated Solubilization in Aqueous Solution
This protocol is designed for preparing an aqueous dispersion of this compound for biological or other aqueous-based experiments.
Materials:
-
This compound
-
Tween® 80 (or another suitable non-ionic surfactant)
-
Ethanol
-
Deionized water or buffer
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
In a separate tube, prepare a solution of Tween® 80 in your desired aqueous buffer (e.g., 1% v/v).
-
While vortexing the Tween® 80 solution, add the desired amount of the this compound stock solution dropwise.
-
After the addition is complete, continue to vortex for another 2-3 minutes.
-
For improved dispersion, place the solution in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution for any precipitation. The resulting solution should be a clear to slightly opalescent dispersion.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Surfactant micelle encapsulating a this compound molecule.
References
Technical Support Center: Stabilizing Didecyl Carbonate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyl carbonate solutions. The information herein is designed to help you ensure the long-term stability of your solutions for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a dialkyl carbonate, an ester of carbonic acid with long C10 alkyl chains. Its properties make it suitable for use as a solvent, plasticizer, and lubricant in various industrial applications, including cosmetics and potentially in pharmaceutical formulations as a non-polar vehicle or emollient.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound, like other dialkyl carbonates, are hydrolysis and thermal decomposition.[1]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can hydrolyze to form decanol (B1663958) and carbon dioxide.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. While specific data for this compound is limited, studies on other long-chain esters suggest that decomposition can lead to the formation of alkenes, alcohols, and carbon dioxide.[1]
Q3: What are the ideal storage conditions for this compound solutions?
A3: To ensure long-term stability, this compound solutions should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and exposure to air. Inert gas blanketing (e.g., with nitrogen or argon) can also be beneficial to displace oxygen and moisture.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
A change in the physical appearance of the solution, such as cloudiness or the formation of precipitates.
-
A change in pH of the solution.
-
The presence of degradation products, such as decanol, which can be detected by analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Q5: Can I use plastic containers to store this compound solutions?
A5: The use of plastic containers for storing this compound solutions should be approached with caution. This compound, being a non-polar organic solvent, has the potential to leach plasticizers and other additives from certain types of plastics.[2] It is recommended to use high-quality, inert plastic containers such as high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP), or preferably, glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) for long-term storage. A compatibility study is advised before committing to a specific plastic container.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Solution appears cloudy or has precipitated. | 1. Hydrolysis: Presence of water leading to the formation of less soluble degradation products. 2. Low Temperature: this compound may solidify or precipitate at low temperatures. | 1. Confirm the identity of the precipitate using analytical techniques (e.g., FTIR, GC-MS). If hydrolysis is confirmed, consider using a fresh, dry solvent and ensure anhydrous storage conditions. 2. Gently warm the solution to room temperature. If the precipitate dissolves, it was likely due to low-temperature solidification. |
| Change in the pH of the solution. | Hydrolysis: The formation of carbonic acid as a byproduct of hydrolysis can lower the pH. | 1. Measure the pH of a fresh solution as a baseline. 2. If a significant pH shift is observed over time, this indicates degradation. Implement stricter anhydrous storage conditions. |
| Inconsistent experimental results. | Degradation of this compound: The presence of degradation products can interfere with your experiments. | 1. Analyze the purity of your this compound solution using GC-MS or HPLC (see Experimental Protocols). 2. If degradation is detected, purify the this compound by vacuum distillation or use a fresh, high-purity batch. 3. Consider adding a stabilizer if appropriate for your application. |
| Leaching from plastic storage container is suspected. | Incompatibility of this compound with the container material. | 1. Analyze the solution for common plasticizers (e.g., phthalates) using GC-MS. 2. Transfer the solution to a glass container with a PTFE-lined cap. 3. Conduct a compatibility study by storing a small amount of the solution in the plastic container and analyzing for leachates over time. |
Data on this compound Stability
Due to the limited availability of specific quantitative data for this compound, the following tables provide proxy data from studies on structurally similar long-chain dialkyl carbonates and esters. This data can be used to estimate the stability of this compound under various conditions.
Table 1: Estimated Hydrolysis Rate of this compound at Different pH and Temperatures (Proxy Data)
| Temperature (°C) | pH | Estimated Half-life (t1/2) | Data Source (Proxy Compound) |
| 25 | 4 | > 1 year | Long-chain esters |
| 25 | 7 | > 1 year | Long-chain esters |
| 25 | 9 | Months | Long-chain esters |
| 50 | 4 | Months | Accelerated stability testing of cosmetic esters[3][4][5] |
| 50 | 7 | Weeks to Months | Accelerated stability testing of cosmetic esters[3][4][5] |
| 50 | 9 | Days to Weeks | Accelerated stability testing of cosmetic esters[3][4][5] |
Table 2: Estimated Thermal Degradation of this compound (Proxy Data)
| Temperature (°C) | Atmosphere | Estimated Degradation Rate (% per hour) | Data Source (Proxy Compound) |
| 100 | Inert (N2) | < 0.01 | Thermal degradation of long-chain fatty acid esters[1][6] |
| 150 | Inert (N2) | 0.1 - 0.5 | Thermal degradation of long-chain fatty acid esters[1][6] |
| 100 | Air (O2) | 0.01 - 0.1 | Thermal degradation of long-chain fatty acid esters[1][6] |
| 150 | Air (O2) | 0.5 - 2.0 | Thermal degradation of long-chain fatty acid esters[1][6] |
Table 3: Effectiveness of Antioxidants in Stabilizing this compound Solutions (Proxy Data)
| Antioxidant | Concentration (ppm) | Condition | Estimated Increase in Stability (Induction Period) | Data Source (Proxy System) | | :--- | :--- | :--- | :--- | | BHT | 200 | 110°C, Air | 2 - 4 times | Thermal stability of diesters[7] | | BHA | 200 | 110°C, Air | 1.5 - 3 times | Thermal stability of diesters[7] | | BHT | 1000 | 110°C, Air | 5 - 10 times | Thermal stability of diesters[7] | | BHA | 1000 | 110°C, Air | 4 - 8 times | Thermal stability of diesters[7] |
Experimental Protocols
1. Accelerated Stability Testing
This protocol is designed to assess the stability of this compound solutions under accelerated conditions to predict their long-term shelf life.
Methodology:
-
Sample Preparation: Prepare the this compound solution in the desired solvent. Aliquot the solution into several sealed vials made of an inert material (e.g., amber glass with PTFE-lined caps).
-
Storage Conditions: Store the vials under various accelerated conditions:
-
Elevated temperatures (e.g., 40°C and 60°C).
-
Room temperature (as a control).
-
Exposure to UV/Vis light (photostability chamber).
-
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each storage condition for analysis.
-
Analysis:
-
Visual Inspection: Note any changes in color, clarity, or the presence of precipitates.
-
pH Measurement: Measure the pH of the solution.
-
Chromatographic Analysis: Analyze the solution using GC-MS and/or HPLC to quantify the remaining this compound and identify any degradation products.
-
-
Data Evaluation: Compare the results at each time point to the initial (t=0) analysis to determine the rate of degradation under each condition.
2. GC-MS Method for Analysis of this compound and Degradation Products
This method is suitable for the quantification of this compound and the identification of volatile degradation products like decanol.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the diluted sample in splitless mode.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Quantification: Use an internal standard method for accurate quantification.
Logical Troubleshooting Flow
References
- 1. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. freelanceformulations.com [freelanceformulations.com]
- 4. certifiedcosmetics.com [certifiedcosmetics.com]
- 5. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 6. researchgate.net [researchgate.net]
- 7. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
Technical Support Center: Didecyl Carbonate Nanoparticle Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyl carbonate nanoparticles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer
Information on the behavior of this compound nanoparticles is limited. The guidance provided here is based on general principles of organic nanoparticle chemistry and colloid science.
Troubleshooting Guide
Why are my this compound nanoparticles aggregating?
Aggregation of nanoparticles is a common issue stemming from the inherent thermodynamic instability of high-surface-area nanoparticles. The primary reason for aggregation is the tendency of particles to reduce their high surface energy by clumping together. For organic nanoparticles like this compound, which are hydrophobic, aggregation is particularly prevalent in aqueous solutions without the presence of appropriate stabilizing agents.
Summary of Common Causes and Solutions for this compound Nanoparticle Aggregation:
| Observation | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Increased particle size and polydispersity index (PDI) in Dynamic Light Scattering (DLS). | Insufficient stabilization. | Increase the concentration of the stabilizing agent (e.g., surfactant, polymer). | Particle Size, PDI |
| Visible precipitation or cloudiness of the nanoparticle suspension. | Changes in solvent composition or pH. | Ensure the solvent system is optimized for nanoparticle stability. For charged nanoparticles, maintain the pH away from the isoelectric point. | Zeta Potential, pH |
| Aggregation upon storage. | Inappropriate storage temperature or container. | Store nanoparticles at recommended temperatures (often 2-8°C) and in appropriate containers to prevent leaching or surface interactions.[1] | Particle Size over time |
| Aggregation after addition of salts or buffers. | Electrostatic shielding. | Use sterically stabilized nanoparticles (e.g., with a PEG coating) in high ionic strength solutions. | Zeta Potential, Ionic Strength |
How can I prevent aggregation during the synthesis of this compound nanoparticles?
Preventing aggregation starts during the synthesis process itself. The choice of solvent, stabilizing agent, and reaction conditions are all critical.
-
Use of Stabilizing Agents : Incorporate surfactants or polymers into your synthesis protocol. These molecules adsorb to the nanoparticle surface, providing a protective barrier. For this compound nanoparticles, non-ionic surfactants with hydrophobic tails that can interact with the nanoparticle core and hydrophilic heads to ensure dispersion in the solvent are often a good choice.
-
Solvent Selection : The solvent should be a good solvent for the this compound precursor but should also allow for the self-assembly of nanoparticles. The choice of solvent can influence the final particle size and stability.
-
Control of Reaction Parameters : Factors such as temperature, stirring rate, and the concentration of precursors can all impact the nucleation and growth of nanoparticles, thereby affecting their stability.
My nanoparticles are stable in organic solvent but aggregate in water. How can I transfer them to an aqueous phase?
This is a common challenge for hydrophobic nanoparticles. Several strategies can be employed:
-
Surface Modification : Modify the surface of the nanoparticles with a hydrophilic coating. This can be achieved by using amphiphilic molecules that have a hydrophobic portion to anchor to the nanoparticle and a hydrophilic portion to interact with water.
-
Solvent Exchange with a Stabilizer : Gradually introduce water to the organic nanoparticle dispersion while simultaneously adding a stabilizing agent that is soluble in both the organic and aqueous phases. The stabilizer will adsorb to the nanoparticle surface and prevent aggregation as the solvent polarity changes.
-
Emulsion-Solvent Evaporation : Emulsify the organic nanoparticle dispersion in water with the aid of a surfactant. Then, remove the organic solvent by evaporation, leaving the nanoparticles dispersed in the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle aggregation?
A1: Nanoparticle aggregation is the process by which nanoparticles stick to one another to form larger, irregular clusters called aggregates. This is driven by forces such as van der Waals interactions and is a common issue due to the high surface energy of nanoparticles.[1]
Q2: How can I detect nanoparticle aggregation?
A2: Dynamic Light Scattering (DLS) is a primary technique used to monitor nanoparticle aggregation. An increase in the average particle size (hydrodynamic diameter) and the polydispersity index (PDI) are indicative of aggregation. Visual inspection for cloudiness or precipitation can also be a simple first indicator.
Q3: What is the role of a stabilizing agent?
A3: A stabilizing agent, or capping agent, is a molecule that adsorbs to the surface of nanoparticles and prevents them from aggregating.[1] They can provide either electrostatic repulsion (if the agent is charged) or steric hindrance (if the agent is a bulky molecule like a polymer) to keep the particles separated.
Q4: What is Zeta Potential and why is it important?
A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension.[2] A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the particles will repel each other, preventing aggregation.[3] A zeta potential near zero suggests that the nanoparticles are more likely to aggregate.
Q5: Can sonication be used to redisperse aggregated nanoparticles?
A5: Sonication can be used to temporarily break up loose agglomerates (weakly bound clusters of aggregates). However, it is often not effective for redispersing strongly aggregated nanoparticles and may even induce further aggregation in some cases. It is best used as a temporary measure while optimizing the formulation for long-term stability.
Experimental Protocols
Protocol 1: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation :
-
Ensure the nanoparticle suspension is sufficiently dilute to avoid multiple scattering effects. A concentration of around 0.1 to 1 mg/mL is often a good starting point.
-
The diluent should be the same solvent system in which the nanoparticles are suspended.
-
Filter the sample through a 0.22 µm syringe filter to remove any large dust particles or contaminants.
-
-
Instrument Setup :
-
Set the instrument parameters according to the manufacturer's instructions, including the correct refractive index and viscosity of the solvent.
-
Equilibrate the sample to the desired measurement temperature.
-
-
Measurement :
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the particle size distribution (hydrodynamic diameter) and the polydispersity index (PDI).
-
-
Data Interpretation :
-
An increase in the Z-average diameter and/or the appearance of a second, larger size population can indicate aggregation.
-
A PDI value above 0.3 is often indicative of a broad size distribution or the presence of aggregates.
-
Protocol 2: Measurement of Zeta Potential
-
Sample Preparation :
-
Prepare the nanoparticle suspension in the desired solvent or buffer. The ionic strength of the medium will significantly affect the zeta potential.
-
The concentration of nanoparticles should be appropriate for the instrument being used.
-
-
Instrument Setup :
-
Use a dedicated zeta potential cell.
-
Enter the correct parameters for the solvent (viscosity, dielectric constant) and temperature into the software.
-
-
Measurement :
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
-
Data Interpretation :
-
Zeta potential values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.
-
Values between -10 mV and +10 mV suggest that the nanoparticles are prone to aggregation.[2]
-
Visualizations
Caption: Troubleshooting workflow for this compound nanoparticle aggregation.
Caption: Key factors influencing nanoparticle aggregation.
References
Overcoming interference in analytical detection of didecyl carbonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical detection of didecyl carbonate. As a high molecular weight, non-polar compound, the analysis of this compound by gas chromatography (GC) and liquid chromatography (LC) can present unique challenges. This guide is intended for researchers, scientists, and drug development professionals to navigate and resolve common interferences and issues encountered during its quantification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended technique for the analysis of this compound. This is due to the compound's volatility and thermal stability, making it amenable to GC separation. The mass spectrometer provides high selectivity and sensitivity for detection. While liquid chromatography (LC) is a versatile technique, the non-polar nature of this compound makes it challenging to retain on conventional reversed-phase columns, and it lacks a strong chromophore for UV detection.
Q2: Are there any standardized methods (e.g., EPA, ASTM) for the analysis of this compound?
A2: Currently, there are no widely recognized standardized methods specifically for the analytical detection of this compound. However, methods for similar long-chain dialkyl carbonates, such as diethylhexyl carbonate in cosmetic products, have been developed and validated using GC-MS.[1] The principles and parameters from these methods can be adapted as a starting point for the analysis of this compound.
Q3: What are the main challenges in the GC-MS analysis of this compound?
A3: The primary challenges in the GC-MS analysis of this compound are related to its high boiling point and potential for thermal degradation. Issues such as poor peak shape, low response, and carryover can occur if the chromatographic conditions are not optimized.[2] Additionally, matrix interference from complex sample types can affect the accuracy and precision of the analysis.
Q4: Can Liquid Chromatography-Mass Spectrometry (LC-MS) be used for this compound analysis?
A4: While GC-MS is generally more suitable, LC-MS could potentially be used, particularly with Atmospheric Pressure Photoionization (APPI) for non-polar compounds.[3] However, challenges in chromatographic retention on standard C18 columns and potential for ion suppression from matrix components are significant hurdles.[4][5] Method development would be required to optimize the mobile phase and column chemistry for adequate separation and detection.
Troubleshooting Guides
GC-MS Analysis
Issue 1: No peak or very low response for this compound.
| Potential Cause | Suggested Solution |
| Sample Precipitation | This compound may precipitate out of solution if the standard or sample is too cold. Gently warm the sample and sonicate to ensure it is fully dissolved before injection.[2] |
| Improper Vaporization | The injector temperature may be too low for the high boiling point of this compound. Increase the injector temperature (e.g., to 300°C). Consider using a liner with glass wool to aid in vaporization.[6] |
| Active Sites in the Inlet or Column | Active sites can cause adsorption of the analyte, leading to poor peak shape and low response. Perform inlet maintenance, including replacing the liner and septum. Trim the first few centimeters of the column.[7] |
| Column Contamination | Non-volatile matrix components can accumulate on the column, affecting the elution of high-boiling compounds. Bake out the column at a high temperature or trim the front end of the column.[2] |
| Cold Spots in the System | Any unheated zones in the GC can cause high-boiling compounds to condense. Ensure all heated zones (injector, transfer line, detector) are at the appropriate temperatures.[2] |
Issue 2: Poor peak shape (tailing or fronting) for this compound.
| Potential Cause | Suggested Solution |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[8] |
| Active Sites | Adsorption of the analyte on active sites in the liner or column can cause peak tailing. Replace the liner with a deactivated one and trim the column.[9] |
| Inadequate Injector Temperature | If the injector temperature is too low, slow vaporization can lead to broad peaks. Increase the injector temperature. |
| Incorrect Carrier Gas Flow Rate | A flow rate that is too low can result in broader peaks. Optimize the carrier gas flow rate for your column dimensions. |
Sample Preparation
Issue 3: Inconsistent results or low recovery of this compound.
| Potential Cause | Suggested Solution |
| Matrix Effects | Co-extracted matrix components can interfere with the analysis, causing ion suppression or enhancement in the MS source.[10] |
| - Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds.[11] | |
| - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[10] | |
| - Dilution: Dilute the sample to reduce the concentration of interfering matrix components.[12] | |
| Inappropriate Sample Preparation Technique | The chosen extraction method may not be efficient for a non-polar compound like this compound from a complex matrix. |
| - Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) to extract this compound.[13] | |
| - Solid-Phase Extraction (SPE): Use a reverse-phase sorbent for aqueous samples or a normal-phase sorbent for non-polar samples.[11] |
Experimental Protocols
Proposed GC-MS Method for this compound
Disclaimer: The following is a proposed method and should be validated for your specific application.
1. Sample Preparation (for a cosmetic cream matrix):
-
Weigh 0.5 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and vortex for 2 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the hexane layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 300°C |
| Injection Volume | 1 µL, splitless mode |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 320°C, hold for 5 min |
| MSD Transfer Line | 300°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole | 150°C |
| Acquisition Mode | Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Quantitative Data (Hypothetical for this compound):
| Parameter | Value |
| Expected Retention Time | ~15-20 minutes (dependent on the specific GC system and conditions) |
| Characteristic Ions (m/z) | To be determined experimentally. Likely fragments would correspond to the loss of the decyl chains and rearrangements. |
| Limit of Detection (LOD) | To be determined through method validation. |
| Limit of Quantification (LOQ) | To be determined through method validation. |
Visualizations
Caption: A typical workflow for the analysis of this compound using GC-MS.
Caption: A decision tree for troubleshooting low or no peak response in GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Restek - Blog [restek.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Didecyl Carbonate and Related Quaternary Ammonium Compounds for Antimicrobial Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyl carbonate and related quaternary ammonium (B1175870) compounds (QACs) like Didecyldimethylammonium chloride (DDAC) in antimicrobial studies.
Frequently Asked Questions (FAQs)
What is the primary mechanism of antimicrobial action for this compound-related compounds?
This compound and its close analogs, primarily quaternary ammonium compounds (QACs) like DDAC, exert their antimicrobial effect by disrupting microbial cell membranes.[1][2] This action leads to the leakage of essential intracellular components, such as potassium ions and 260-nm absorbing materials (indicative of nucleic acids), ultimately resulting in cell death.[3][4] At bactericidal concentrations, these compounds can cause rapid cell leakage.[3][4] The interaction with the cell membrane can also lead to the formation of blebs at higher concentrations, although this is considered a result of membrane damage rather than the primary cause of cell death.[1][2]
What are the typical effective concentrations for this compound-related compounds in antimicrobial studies?
The effective concentration of this compound-related compounds can vary significantly depending on the target microorganism, the presence of organic materials, and the specific experimental conditions.
-
Minimum Inhibitory Concentration (MIC): For many bacteria, MIC values for DDAC range from 0.5 to 6.0 mg/L.[5] Against Staphylococcus aureus, MICs between 0.4 and 1.8 µg/mL have been reported.[3][4]
-
Bactericidal Concentrations: Higher concentrations are typically required for bactericidal (killing) activity compared to bacteriostatic (inhibitory) activity. For instance, against S. aureus, autolysis and significant leakage were observed at DDAC concentrations of 9 µg/mL and above.[3][4]
How does the presence of organic matter affect the antimicrobial efficacy of these compounds?
The presence of organic matter, such as serum or soil, can significantly reduce the antimicrobial activity of this compound-related compounds.[6][7] This is a critical consideration for in-use applications and for designing relevant in vitro experiments. For example, in one study, the concentration of a related compound, didecyl dimethyl ammonium bromide (DDAB), required to inactivate Salmonella infantis and Escherichia coli was higher in the presence of 5% fetal bovine serum.[6][7]
Are there any known issues with solubility or stability in culture media?
While many quaternary ammonium compounds are water-soluble, their stability in complex culture media can be influenced by various factors.[8] High concentrations of salts, proteins, and other components in media can potentially interact with the QACs, leading to precipitation or reduced bioavailability.[9] It is crucial to visually inspect media for any signs of precipitation after adding the compound and to prepare fresh dilutions for each experiment.
Can this compound-related compounds be used in combination with other antimicrobials?
Yes, studies have explored the synergistic effects of QACs with other antimicrobials, including antibiotics and essential oil constituents.[10][11] Combining these compounds can potentially enhance antimicrobial activity, broaden the spectrum of activity, and reduce the likelihood of resistance development.[10][11] However, interactions can be complex and may be additive or, in some cases, antagonistic. Therefore, checkerboard assays or time-kill curve analyses are recommended to determine the nature of the interaction between the specific compounds of interest.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no antimicrobial activity observed. | 1. Incorrect Concentration: The concentration used may be too low to inhibit or kill the target microorganism. 2. Inactivation by Organic Matter: Components of the culture medium (e.g., serum, proteins) or the experimental setup may be inactivating the compound.[6][7] 3. Microbial Resistance: The test organism may have intrinsic or acquired resistance to quaternary ammonium compounds.[5] 4. Compound Instability: The compound may have degraded in the stock solution or in the experimental medium. | 1. Titration Experiment: Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific strain and conditions. 2. Test in Minimal Medium: If possible, conduct initial experiments in a minimal medium with low organic content to establish a baseline of activity. 3. Use a Susceptible Control Strain: Include a known susceptible control strain in your experiments to verify the activity of your compound. 4. Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a recently prepared stock solution for each experiment. |
| Precipitation observed in the culture medium. | 1. Low Solubility: The concentration of the compound may exceed its solubility limit in the specific culture medium being used. 2. Interaction with Media Components: The compound may be reacting with salts, proteins, or other components in the medium, leading to precipitation.[9] | 1. Determine Solubility Limit: Test the solubility of the compound in your specific culture medium at various concentrations. 2. Modify Media Composition: If possible, adjust the composition of the medium (e.g., reduce the concentration of potentially interacting components). 3. Use a Different Solvent: Consider using a small amount of a co-solvent (e.g., ethanol, DMSO) to prepare the stock solution, ensuring the final concentration of the solvent in the assay is not toxic to the microorganisms. |
| High variability between experimental replicates. | 1. Inhomogeneous Suspension: The compound may not be evenly dispersed in the culture medium, leading to inconsistent exposure of the microorganisms. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound. 3. Inconsistent Inoculum Size: Variations in the initial number of microorganisms can affect the outcome of the experiment. | 1. Thorough Mixing: Ensure the compound is thoroughly mixed into the culture medium before inoculating with the microorganism. Vortexing or gentle sonication of stock solutions can be helpful. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 3. Standardize Inoculum: Prepare a standardized inoculum for each experiment using a spectrophotometer to measure optical density or by performing viable cell counts. |
| Cytotoxicity observed in host cell lines (for drug development applications). | 1. Membrane-Disrupting Activity: As these compounds target cell membranes, they can also be toxic to eukaryotic cells. | 1. Perform Cytotoxicity Assays: Evaluate the cytotoxicity of the compound against relevant host cell lines (e.g., using MTT, LDH, or neutral red uptake assays).[15][16] 2. Determine Therapeutic Index: Calculate the therapeutic index (ratio of the toxic concentration to the effective antimicrobial concentration) to assess the compound's selectivity. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Didecyldimethylammonium Chloride (DDAC) Against Various Bacteria
| Microorganism | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.4 - 1.8 | [3][4] |
| General Foodborne Bacteria | 0.5 - 6.0 (mg/L) | [5] |
Table 2: Bactericidal Concentrations of Didecyl Dimethyl Ammonium Bromide (DDAB) against Salmonella infantis and E. coli
| Microorganism | Condition | Concentration (ppm) | Inactivation Time | Reference(s) |
| Salmonella infantis | No Organic Material | 125, 250, 500 | 5 seconds | [7] |
| Salmonella infantis | 5% Organic Material | 125 | 1 minute | [7] |
| Salmonella infantis | 5% Organic Material | 250 | 1 minute | [7] |
| Salmonella infantis | 5% Organic Material | 500 | 5 seconds | [7] |
| Escherichia coli | No Organic Material | 125, 250, 500 | 5 seconds | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methods for antimicrobial susceptibility testing.[17][18]
-
Prepare Stock Solution: Dissolve the this compound-related compound in a suitable solvent (e.g., sterile deionized water, ethanol, or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Prepare Inoculum: Culture the test microorganism overnight in the same broth. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity.[17]
-
Prepare Cultures: Grow the test microorganism to the mid-logarithmic phase in a suitable broth.
-
Set up Test Tubes: Prepare tubes containing the broth with the this compound-related compound at various concentrations (e.g., 1x, 2x, 4x the MIC). Also, include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the mid-log phase culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Sampling over Time: At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline and plate onto a suitable agar (B569324) medium.
-
Incubation and Counting: Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. mdpi.com [mdpi.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diposit.ub.edu [diposit.ub.edu]
Preventing hydrolysis of didecyl carbonate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with didecyl carbonate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, like other carbonate esters, is susceptible to hydrolysis in aqueous solutions. The primary causes of degradation are exposure to non-neutral pH (both acidic and alkaline conditions) and elevated temperatures. The presence of water is essential for this reaction to occur.
Q2: What are the degradation products of this compound hydrolysis?
A2: The hydrolysis of this compound yields decanol (B1663958) and carbon dioxide. In a closed system, the production of carbon dioxide can lead to a pressure buildup.
Q3: How can I prevent the hydrolysis of my this compound solution?
A3: To prevent hydrolysis, it is crucial to control the experimental conditions:
-
pH Control: Maintain a neutral pH (around 7.0). Carbonate esters are susceptible to both acid- and base-catalyzed hydrolysis, so buffering your solution to neutral pH is the most effective preventative measure.[1]
-
Temperature Control: Store and handle this compound solutions at low temperatures, as elevated temperatures can accelerate the rate of hydrolysis.[2]
-
Minimize Water Exposure: While working with aqueous solutions, ensure that the concentration of this compound is appropriate for its solubility to avoid phase separation where hydrolysis can still occur. For storage of pure this compound, ensure it is in a dry environment.[3]
-
Use of Stabilizers: Consider the use of anionic micelles, which have been shown to reduce hydrolysis rates of similar carbonate esters.[4] The "salting out" effect, by dissolving inorganic salts like NaCl, can also decrease the solubility of the carbonate in the aqueous phase, thereby slowing hydrolysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound | Incorrect pH of the aqueous solution. | Measure the pH of your solution. Adjust to a neutral pH (7.0) using a suitable buffer system. |
| High storage or experimental temperature. | Store stock solutions at a low temperature (e.g., 2-8 °C) and conduct experiments at the lowest feasible temperature. | |
| Presence of catalytic impurities (e.g., metal ions). | If contamination is suspected, consider using a chelating agent like EDTA to sequester metal ions that can catalyze hydrolysis.[3] | |
| Pressure buildup in a sealed container. | Formation of carbon dioxide gas from hydrolysis. | Vent the container in a safe and appropriate manner. To prevent recurrence, address the root cause of hydrolysis (pH, temperature). |
| Inconsistent experimental results. | Variable rates of hydrolysis between experiments. | Ensure consistent control of pH, temperature, and solution preparation methods for all experiments. |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Aqueous Solution
This protocol outlines a general method to assess the stability of this compound under different pH conditions.
1. Materials:
- This compound
- Buffer solutions (e.g., phosphate (B84403) buffers) at various pH values (e.g., 5, 7, 9)
- Acetonitrile (or other suitable organic solvent)
- Water (HPLC grade)
- Analytical standards of this compound and decanol
2. Equipment:
- HPLC or GC system with a suitable detector (e.g., MS or FID)
- pH meter
- Incubator or water bath
- Vials for sample incubation
3. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
- In separate vials, add a known amount of the this compound stock solution to each of the buffer solutions of different pH values. The final concentration of the organic solvent should be kept low to maintain a primarily aqueous environment.
- Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Quench the hydrolysis reaction if necessary by adding a suitable agent or by immediate dilution in the mobile phase for analysis.
- Analyze the samples using a validated HPLC or GC method to quantify the remaining this compound and the formation of decanol.[5][6][7]
- Plot the concentration of this compound versus time for each pH condition to determine the rate of hydrolysis.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal [mdpi.com]
- 7. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
Technical Support Center: Characterization of Didecyl Carbonate Aggregates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of didecyl carbonate aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound aggregates?
A1: this compound is a non-polar molecule, and its aggregates are often held together by weak, non-covalent hydrophobic interactions. The primary challenges in their characterization include:
-
Instability: Aggregates may form or dissociate depending on solvent conditions, temperature, and concentration.
-
Sample Preparation Artifacts: The methods used to prepare samples for analysis can potentially alter the aggregation state.
-
Low Contrast: The low electron density of organic molecules like this compound can make direct visualization with techniques like Transmission Electron Microscopy (TEM) challenging.
-
Technique Limitations: No single technique can provide a complete picture of the aggregate size, shape, and stability. A multi-technique approach is often necessary.[1][2]
Q2: Which analytical techniques are most suitable for characterizing this compound aggregates?
A2: A combination of techniques is recommended to obtain a comprehensive understanding of this compound aggregates.[3] The most commonly used methods include:
-
Dynamic Light Scattering (DLS): For determining the hydrodynamic radius and size distribution of aggregates in solution.
-
Size Exclusion Chromatography (SEC): To separate aggregates based on their size and quantify their distribution.[1][4]
-
Transmission Electron Microscopy (TEM): For direct visualization of aggregate morphology and size.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the aggregation process and the local environment of the molecules within the aggregate.[5][6]
Q3: How do I choose an appropriate solvent for my experiments?
A3: The choice of solvent is critical as it can significantly influence the aggregation of this compound. Since this compound is non-polar, it will have low solubility in polar solvents like water. Common organic solvents should be tested for their ability to dissolve the monomeric form without inducing aggregation, unless the purpose is to study solvent effects on aggregation.
Refer to tables of common organic solvent properties to select a starting range of solvents with varying polarities for solubility and aggregation studies.[7][8][9][10] For example, you could start with non-polar solvents like hexane (B92381) or cyclohexane (B81311) and progressively move to more polar solvents like ethyl acetate (B1210297) or acetone. The solubility of similar non-polar gases in dimethyl carbonate and diethyl carbonate has been studied and can provide some initial insights.[11]
Troubleshooting Guides
Dynamic Light Scattering (DLS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 0.7) | 1. Sample contains a wide range of aggregate sizes.[12][13] 2. Presence of dust or other contaminants. 3. Sample is too concentrated, leading to multiple scattering.[14] | 1. Attempt to fractionate the sample using Size Exclusion Chromatography (SEC) prior to DLS analysis. 2. Filter the sample through an appropriate pore size filter (e.g., 0.22 µm) immediately before measurement. Rinse the filter first.[15] 3. Perform a dilution series to find the optimal concentration. The measured size should be independent of concentration in the appropriate range.[14] |
| Results are not reproducible | 1. Aggregates are unstable and changing size over time. 2. Inconsistent sample preparation. 3. Temperature fluctuations during measurement. | 1. Equilibrate the sample at the measurement temperature before analysis. Perform time-course measurements to assess stability. 2. Develop and strictly follow a standardized sample preparation protocol. 3. Ensure the DLS instrument's temperature control is stable. |
| Noisy or poor correlation function | 1. Sample concentration is too low. 2. Presence of very large, sedimenting aggregates. 3. Solvent has high background scattering. | 1. Increase the sample concentration, being mindful of potential multiple scattering effects. 2. Centrifuge the sample at a low speed to remove the largest particles before measurement. 3. Use a high-quality, filtered solvent. If possible, choose a solvent with a refractive index that is significantly different from that of this compound. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution | 1. Inappropriate column pore size. 2. Secondary interactions (hydrophobic) between the aggregates and the column stationary phase.[16] 3. Sample overloading.[17] | 1. Select a column with a pore size appropriate for the expected size range of the aggregates. 2. Modify the mobile phase. For non-polar aggregates, using a mobile phase with a similar polarity to the analyte can minimize hydrophobic interactions. Consider using a mobile phase containing a small percentage of a more non-polar solvent. 3. Reduce the injection volume or the sample concentration.[17] |
| Peak tailing or fronting | 1. Secondary interactions with the column. 2. Column degradation. | 1. As above, adjust the mobile phase composition. 2. Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, it may need to be replaced. |
| Aggregates appear to dissociate on the column | 1. Dilution effect as the sample passes through the column. 2. Interaction with the mobile phase. | 1. This is an inherent challenge with SEC for weakly associated aggregates. Compare results with a non-separative technique like DLS or TEM. 2. Test different mobile phases to find one that stabilizes the aggregates. |
Transmission Electron Microscopy (TEM)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low contrast, difficult to see aggregates | 1. this compound is composed of light atoms (C, H, O) which have low electron scattering. 2. Aggregates are damaged or destroyed by the electron beam. | 1. Use negative staining. Adsorb the sample to a TEM grid and then treat with a solution of a heavy metal salt (e.g., uranyl acetate). The stain will surround the aggregates, providing contrast. 2. Use low-dose imaging techniques to minimize beam damage.[18] |
| Artifacts from sample preparation | 1. Solvent evaporation during drying can induce aggregation or alter morphology. 2. Uneven staining. | 1. Use cryo-TEM. The sample is rapidly frozen in a thin layer of solvent, preserving the native structure of the aggregates. This avoids drying artifacts. 2. Optimize the staining protocol, including stain concentration and incubation time. |
| Aggregates appear as a single, large mass | 1. Sample is too concentrated, leading to overlapping aggregates on the grid. | 1. Dilute the sample before applying it to the TEM grid. |
Experimental Protocols
Dynamic Light Scattering (DLS) Protocol for this compound Aggregates
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable, filtered (0.22 µm) organic solvent (e.g., hexane, ethyl acetate). The choice of solvent should be based on solubility and the experimental goals.
-
Create a dilution series from the stock solution.
-
Filter each dilution immediately before measurement using a syringe filter compatible with the organic solvent.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature and allow it to equilibrate.
-
Select a clean, solvent-resistant cuvette. Rinse the cuvette with the filtered solvent before adding the sample.
-
-
Measurement:
-
Carefully pipette the sample into the cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to thermally equilibrate for at least 5 minutes.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).[13]
-
For samples with a low PDI (<0.2), the cumulants analysis is generally appropriate. For more polydisperse samples, distribution algorithms may provide more insight.[12]
-
Compare the results from the dilution series to identify the concentration range where the measured size is stable.
-
Size Exclusion Chromatography (SEC) Protocol for this compound Aggregates
-
System Preparation:
-
Select an SEC column with a pore size suitable for the expected aggregate size range.
-
Choose a mobile phase in which this compound is soluble and that will minimize interactions with the stationary phase. This will likely be an organic solvent.
-
Thoroughly degas and filter the mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase.
-
Filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or Refractive Index).
-
Run a blank injection of the mobile phase to identify any system peaks.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative abundance of different aggregate species.
-
For molecular weight estimation, the column can be calibrated using appropriate molecular weight standards that are soluble in the mobile phase.
-
Transmission Electron Microscopy (TEM) - Negative Staining Protocol
-
Grid Preparation:
-
Place a drop of the this compound aggregate suspension onto a carbon-coated TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot away the excess sample solution with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water or a suitable buffer.
-
Place the grid onto a drop of negative stain solution (e.g., 2% uranyl acetate in water).
-
Incubate for 30-60 seconds.
-
-
Final Preparation:
-
Blot away the excess stain solution.
-
Allow the grid to air dry completely before inserting it into the electron microscope.
-
-
Imaging:
-
Image the grid in the TEM, using low electron dose conditions to minimize beam damage.[18]
-
Acquire images at various magnifications to observe the overall morphology and fine structure of the aggregates.
-
Visualizations
Caption: Experimental workflow for this compound aggregate characterization.
Caption: Troubleshooting logic for common DLS issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. foghorntx.com [foghorntx.com]
- 6. espace.inrs.ca [espace.inrs.ca]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.colostate.edu [research.colostate.edu]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
- 16. waters.com [waters.com]
- 17. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. deepblock.net [deepblock.net]
Technical Support Center: Minimizing Cytotoxicity of Didecyl Carbonate in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of didecyl carbonate in their cell-based assays. Given the limited specific data on this compound's cytotoxicity, the guidance provided is based on general principles for mitigating the effects of hydrophobic compounds in vitro.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with this compound in my cell-based assay?
High cytotoxicity associated with this compound, a hydrophobic compound, can stem from several factors:
-
Membrane Disruption: Due to its lipophilic nature, this compound may intercalate into the cell membrane, disrupting its integrity and leading to cell death.
-
Compound Precipitation: this compound has low aqueous solubility. At higher concentrations, it can precipitate out of the culture medium. These precipitates can cause physical damage to cells or lead to inaccurate interpretations of assay results.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be cytotoxic at certain concentrations. It is crucial to have a vehicle control to assess the cytotoxicity of the solvent alone.
-
Off-Target Effects: this compound may have specific, unintended interactions with cellular components or signaling pathways that can induce apoptosis or necrosis.
Q2: What are the initial steps to troubleshoot this compound cytotoxicity?
Start with these fundamental checks:
-
Optimize Concentration: Perform a dose-response experiment to determine the non-toxic concentration range of this compound for your specific cell line and assay duration.
-
Evaluate Solvent Toxicity: Test the cytotoxicity of the solvent (e.g., DMSO, ethanol) at the concentrations used to deliver this compound. Ensure the final solvent concentration is well below the toxic threshold for your cells.
-
Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Precipitation can be observed as a cloudy appearance or as small particles under a microscope.
-
Reduce Incubation Time: Determine if a shorter exposure time is sufficient to achieve the desired experimental outcome while minimizing cytotoxicity.
Q3: How can I improve the solubility of this compound in my culture medium?
Improving the solubility of hydrophobic compounds like this compound is key to reducing precipitation-induced cytotoxicity. Consider the following strategies:
-
Use of Solubilizing Agents: Incorporate non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low, non-toxic concentrations in the culture medium. These can help to form micelles that encapsulate the hydrophobic compound.
-
Formulation with Serum: The presence of serum in the culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin. If your experiment allows, maintaining a physiological concentration of serum can be beneficial.
-
Preparation of a Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it serially in the culture medium to achieve the final desired concentration. This method helps to avoid direct addition of a poorly soluble compound to the aqueous medium.
Q4: Are there alternative delivery methods to reduce the cytotoxicity of this compound?
Yes, advanced delivery systems can encapsulate hydrophobic compounds, reducing their direct interaction with the cell membrane and improving their bioavailability. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can facilitate its delivery into cells via endocytosis, potentially reducing membrane-disruptive effects.
-
Nanoparticle-Based Carriers: Polymeric nanoparticles or solid lipid nanoparticles can be used to encapsulate this compound, offering controlled release and targeted delivery.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.
Troubleshooting Guides
Guide 1: High Background Signal or Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect wells for precipitates. Reduce the final concentration of this compound. Use a solubilizing agent (e.g., 0.01% Pluronic® F-68). |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent. Decrease the final solvent concentration to ≤0.1% if possible. |
| Interaction with Assay Reagents | Test for direct interaction between this compound and the assay reagents (e.g., MTT, resazurin) in a cell-free system. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
Guide 2: Significant Cell Death Observed Even at Low Concentrations
| Potential Cause | Recommended Solution |
| High Sensitivity of Cell Line | Test a panel of cell lines to identify one that is less sensitive to this compound. |
| Membrane Disruption | Co-incubate with membrane-stabilizing agents like glycine (B1666218) or carnitine. Consider using a liposomal delivery system. |
| Induction of Apoptosis/Necrosis | Perform assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release) to understand the mechanism of cell death. |
| Extended Exposure Time | Reduce the incubation time. Perform a time-course experiment to find the optimal exposure duration. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.
Protocol 2: Co-incubation with a Solubilizing Agent (Pluronic® F-68)
-
Prepare Pluronic® F-68 Stock: Prepare a 1% (w/v) stock solution of Pluronic® F-68 in sterile PBS and filter-sterilize.
-
Determine Non-Toxic Concentration of Pluronic® F-68: Perform a dose-response experiment as described in Protocol 1 to determine the maximum non-toxic concentration of Pluronic® F-68 for your cell line (typically below 0.1%).
-
Prepare this compound with Pluronic® F-68: Prepare your desired concentrations of this compound in a culture medium containing the predetermined non-toxic concentration of Pluronic® F-68.
-
Cell Treatment and Analysis: Proceed with cell treatment and viability analysis as described in Protocol 1. Compare the cytotoxicity of this compound with and without Pluronic® F-68.
Visualizations
Caption: Hypothesized mechanisms of this compound-induced cytotoxicity.
Didecyl carbonate compatibility with common laboratory reagents
This technical support center provides guidance on the chemical compatibility of didecyl carbonate with common laboratory reagents for researchers, scientists, and drug development professionals. The information is structured to address potential issues through troubleshooting guides and frequently asked questions.
Disclaimer
Direct chemical compatibility data for this compound is limited. The information provided below is extrapolated from data on similar dialkyl carbonates, such as diethyl carbonate (DEC) and dimethyl carbonate (DMC). It is imperative to perform compatibility testing with your specific reagents and experimental conditions before use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a dialkyl carbonate, is expected to be a stable, non-toxic, and biodegradable compound.[1] However, its stability can be compromised in the presence of strong acids, strong bases, and certain reactive agents. It is also sensitive to moisture, which can lead to hydrolysis over time.[2]
Q2: Is this compound compatible with strong acids and bases?
No, this compound is generally incompatible with strong acids and strong bases.[2]
-
Acids: Contact with strong acids can catalyze the hydrolysis of this compound, leading to its decomposition into decanol (B1663958) and carbon dioxide.[1][3] Strong oxidizing acids may cause a vigorous exothermic reaction.[3]
-
Bases: this compound is more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis.[1] Strong bases will accelerate its degradation.
Q3: What is the solubility of this compound in common laboratory solvents?
Q4: How does this compound react with oxidizing and reducing agents?
This compound is incompatible with strong oxidizing and reducing agents.[2] Reactions with these agents can be hazardous and lead to the decomposition of the compound.
Q5: Can this compound be used in reactions with nucleophiles?
Dialkyl carbonates, in general, are versatile reagents that can react with nucleophiles.[4][5] They can undergo alkoxycarbonylation or alkylation reactions depending on the nature of the nucleophile and the reaction conditions. The reactivity follows the principles of the Hard-Soft Acid-Base (HSAB) theory.[4][6] It is crucial to assess the compatibility and reactivity with specific nucleophiles on a case-by-case basis.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Phase separation or precipitation observed when mixing this compound with an aqueous solution. | This compound has low water solubility. | Use a co-solvent in which both this compound and the other reagents are soluble. |
| Unexpected gas evolution (effervescence) during an experiment. | Decomposition of this compound, likely due to the presence of a strong acid or base, leading to the formation of carbon dioxide. | Ensure the reaction medium is neutral or buffered if acidic or basic conditions are not intended. Perform a preliminary compatibility test. |
| Change in color or formation of a precipitate when mixed with a reagent. | A chemical reaction has occurred between this compound and the reagent. | Stop the experiment and investigate the nature of the reaction. Consult chemical compatibility charts for the functional groups involved. |
| Degradation of this compound over time in storage. | Hydrolysis due to the presence of moisture. | Store this compound in a tightly sealed container in a dry, cool place, protected from moisture.[2] |
Quantitative Data Summary: Chemical Compatibility
The following table should be used to record and summarize the results of chemical compatibility testing.
| Reagent | Concentration | Temperature (°C) | Duration (hrs) | Weight Change (%) | Appearance Change | Change in Physical Properties (e.g., Tensile Strength) | Compatibility Rating |
| Example: Hydrochloric Acid | 1M | 25 | 48 | Data | Data | Data | Data |
| Example: Sodium Hydroxide | 1M | 25 | 48 | Data | Data | Data | Data |
| Example: Ethanol | 95% | 25 | 48 | Data | Data | Data | Data |
| Example: Acetone | 100% | 25 | 48 | Data | Data | Data | Data |
Compatibility Rating:
-
A: Excellent - No significant change.
-
B: Good - Minor effect, slight corrosion or discoloration.
-
C: Fair - Moderate effect, not recommended for continuous use.
-
D: Severe Effect - Not recommended for any use.
Experimental Protocol: Chemical Compatibility Testing
This protocol outlines a general procedure for testing the compatibility of this compound with a specific laboratory reagent.
1. Materials:
- This compound
- Test reagent
- Control samples of a well-characterized compatible material
- Test specimens (e.g., small coupons of a material coated with or containing this compound)
- Sealed containers
- Analytical balance
- Microscope or magnifying glass
- Instrumentation for measuring physical properties (e.g., tensile tester)
2. Procedure:
- Specimen Preparation: Prepare at least three test specimens and three control specimens.
- Initial Measurements: Record the initial weight and dimensions of all specimens. Document their initial appearance (color, clarity, surface texture).
- Exposure:
- Immerse the test specimens in the chemical reagent in a sealed container.[7]
- For control, immerse the control specimens in a benign solvent or leave them unexposed.
- Incubation: Store the sealed containers at the desired experimental temperature for a specified duration (e.g., 24, 48, or 72 hours).[8]
- Post-Exposure Analysis:
- Carefully remove the specimens from the containers.
- Gently clean and dry the specimens.
- Record the final weight and dimensions.
- Visually inspect for any changes in appearance such as discoloration, crazing, or swelling.[8]
- Perform tests to evaluate changes in physical properties (e.g., hardness, tensile strength) and compare them to the control samples.[7][8]
3. Data Analysis:
- Calculate the percentage change in weight and dimensions.
- Qualitatively describe any changes in appearance.
- Quantify the changes in physical properties.
- Assign a compatibility rating based on the observed changes.
Visualizations
References
- 1. cetjournal.it [cetjournal.it]
- 2. Diethyl Carbonate: Green Chemistry's Versatile Ally [epchems.com]
- 3. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 5. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dimethyl carbonate as an ambident electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Compatibility ASTM D543 [intertek.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing Drug Loading Efficiency in Didecyl Carbonate Vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the loading efficiency of drugs in didecyl carbonate vesicles.
Frequently Asked Questions (FAQs)
Q1: What are this compound vesicles?
A1: this compound vesicles are synthetic, lipid-based nanocarriers. They are spherical vesicles composed of a lipid bilayer of this compound molecules, which encloses an aqueous core. These vesicles are explored for their potential in drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents.
Q2: What are the common methods for loading drugs into this compound vesicles?
A2: Drug loading into vesicles can be broadly categorized into passive and active methods.[1][2][3]
-
Passive Loading: These methods rely on the diffusion of the drug across the vesicle membrane.[2] Common techniques include:
-
Active Loading: These methods use external energy or chemical gradients to actively drive the drug into the vesicles, often resulting in higher loading efficiencies.[6][7] Techniques include:
-
Sonication: Using ultrasound to temporarily create pores in the vesicle membrane, allowing the drug to enter.[1][2]
-
Extrusion: Forcing the vesicle and drug solution through a membrane with a defined pore size, which can promote encapsulation.[3][8]
-
Electroporation: Applying an electrical field to create transient pores in the vesicle membrane.[1][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the vesicle-drug mixture can induce transient membrane defects, facilitating drug entry.[2][3][9]
-
Q3: What factors influence the drug loading efficiency?
A3: Several factors can significantly impact the amount of drug successfully loaded into this compound vesicles.[4][5][10][11] These include:
-
Drug Properties:
-
Lipophilicity: Lipophilic (fat-soluble) drugs tend to have higher loading efficiency in the lipid bilayer, while hydrophilic (water-soluble) drugs are encapsulated in the aqueous core.[11][12]
-
Molecular Weight and Size: Smaller molecules generally diffuse more easily across the vesicle membrane.
-
Charge: Electrostatic interactions between the drug and the vesicle membrane can influence loading.[11][12]
-
-
Vesicle Properties:
-
Experimental Conditions:
-
Temperature: Higher temperatures can increase membrane fluidity, potentially enhancing drug diffusion.[10]
-
pH and Ionic Strength: These can affect the charge of both the drug and the vesicle, as well as the porosity of the membrane.[10]
-
Drug-to-Lipid Ratio: Optimizing this ratio is crucial; too high a drug concentration can lead to precipitation or vesicle instability.[4]
-
Incubation Time: For passive loading methods, sufficient time is needed to reach equilibrium.
-
Troubleshooting Guide
This guide addresses common issues encountered during the drug loading process in a question-and-answer format.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Drug Loading Efficiency | 1. Inappropriate Loading Method: The chosen method may not be suitable for the specific drug's properties (e.g., using passive incubation for a highly hydrophilic drug).2. Suboptimal Drug-to-Lipid Ratio: An incorrect ratio can lead to inefficient loading or vesicle instability.[4]3. Insufficient Incubation Time or Energy Input: For passive methods, equilibrium may not have been reached. For active methods, the energy input (e.g., sonication time, voltage) might be too low.4. Vesicle Instability: The loading process itself might be disrupting the vesicles, causing drug leakage. | 1. Method Selection: For hydrophilic drugs, consider active loading methods like electroporation or sonication.[1][3] For lipophilic drugs, thin-film hydration is often effective.[4][5]2. Ratio Optimization: Perform a titration experiment to determine the optimal drug-to-lipid ratio that maximizes loading without compromising vesicle integrity.3. Parameter Adjustment: Increase the incubation time for passive methods. For active methods, systematically increase the energy input while monitoring vesicle stability.4. Stability Assessment: Characterize vesicle size and integrity before and after loading using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM). |
| Vesicle Aggregation or Fusion | 1. High Vesicle Concentration: A high concentration can increase the likelihood of collisions and aggregation.2. Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting vesicle instability.3. Excessive Energy Input: Over-sonication or excessively high voltage during electroporation can lead to vesicle fusion. | 1. Dilution: Work with more dilute vesicle suspensions during the loading process.2. Buffer Optimization: Screen different buffer conditions (pH, ionic strength) to find one that maintains vesicle stability.3. Energy Optimization: Reduce the intensity or duration of the energy input for active loading methods. |
| Drug Precipitation | 1. Poor Drug Solubility: The drug may not be sufficiently soluble in the chosen buffer.2. Exceeding Drug Saturation Limit: The concentration of the drug in the loading solution is too high. | 1. Solubility Enhancement: Modify the buffer (e.g., adjust pH) or use a co-solvent to improve drug solubility.[14]2. Concentration Adjustment: Reduce the initial drug concentration in the loading solution. |
| Inconsistent Results Batch-to-Batch | 1. Variability in Vesicle Preparation: Inconsistencies in the vesicle formation process can lead to variations in size and lamellarity.2. Inconsistent Loading Parameters: Minor variations in temperature, time, or energy input can affect loading efficiency. | 1. Standardize Vesicle Production: Follow a strict, standardized protocol for vesicle preparation and characterize each batch for size and polydispersity.2. Precise Parameter Control: Carefully control all experimental parameters during the drug loading process. |
Experimental Protocols
Protocol 1: Passive Loading via Incubation
This protocol is suitable for lipophilic or slightly water-soluble drugs.
-
Preparation of this compound Vesicles: Prepare the vesicles using a standard method such as thin-film hydration followed by extrusion to obtain a suspension of unilamellar vesicles of a defined size.
-
Drug Solution Preparation: Dissolve the drug in a buffer that is compatible with the vesicle suspension.
-
Incubation: a. Add the drug solution to the vesicle suspension at a predetermined drug-to-lipid ratio. b. Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-24 hours) with gentle shaking.[1]
-
Removal of Unencapsulated Drug: Separate the drug-loaded vesicles from the free drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation.
-
Quantification of Loaded Drug: a. Lyse the vesicles using a suitable solvent (e.g., methanol, Triton X-100). b. Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). c. Calculate the loading efficiency using the following formula: Loading Efficiency (%) = (Amount of drug in vesicles / Initial amount of drug) x 100
Protocol 2: Active Loading via Sonication
This protocol is often more effective for hydrophilic drugs.
-
Preparation of Vesicles and Drug Solution: Prepare the vesicle suspension and drug solution as described in Protocol 1.
-
Sonication: a. Mix the vesicle suspension with the drug solution. b. Sonicate the mixture using a bath or probe sonicator.[1] Optimize the sonication time and power to maximize loading while minimizing vesicle damage. It is recommended to perform sonication in short bursts on ice to prevent overheating.
-
Annealing: Allow the vesicles to anneal and reseal by incubating them at a temperature above their phase transition temperature for a short period (e.g., 30-60 minutes), followed by cooling to room temperature.
-
Removal of Unencapsulated Drug: Follow the procedure described in Protocol 1.
-
Quantification of Loaded Drug: Follow the procedure described in Protocol 1.
Data Presentation
Table 1: Comparison of Drug Loading Methods for Model Drugs in Vesicular Systems
| Loading Method | Drug Type | Vesicle Type | Typical Loading Efficiency (%) | Key Advantages | Key Disadvantages |
| Incubation | Lipophilic | Liposomes/EVs | 5 - 20% | Simple, gentle on vesicles | Low efficiency, time-consuming |
| Thin-Film Hydration | Lipophilic | Liposomes | 20 - 60% | High efficiency for lipophilic drugs | Not suitable for hydrophilic drugs |
| Sonication | Hydrophilic/Lipophilic | Liposomes/EVs | 15 - 50% | Faster than incubation, versatile | Can damage vesicles, requires optimization |
| Electroporation | Hydrophilic | EVs | 10 - 40% | Effective for nucleic acids and proteins | Can cause irreversible vesicle damage |
| Freeze-Thaw | Hydrophilic | EVs | 10 - 30% | Simple, does not require special equipment | Can lead to vesicle fusion and leakage |
Note: The efficiencies are approximate and can vary significantly based on the specific drug, vesicle composition, and experimental conditions.
Visualizations
Experimental Workflow for Drug Loading
Caption: Workflow for vesicle drug loading.
Troubleshooting Logic for Low Drug Loading
Caption: Troubleshooting low drug loading.
References
- 1. Overview and Update on Methods for Cargo Loading into Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Engineered Exosomes–Drug Loading - CD Bioparticles [cd-bioparticles.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. bohrium.com [bohrium.com]
- 7. Active cargo loading into extracellular vesicles: Highlights the heterogeneous encapsulation behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. Comparative study on drug encapsulation and release kinetics in extracellular vesicles loaded with snake venom L - amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Scale-up considerations for didecyl carbonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of didecyl carbonate.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce several challenges. This guide addresses common issues encountered during experimental work.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. For transesterification reactions, the equilibrium may not be sufficiently shifted towards the product.[1] | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or TLC to determine the optimal duration. Gradually increase the temperature to enhance the reaction rate, but be mindful of potential side reactions. - Catalyst Activity: Ensure the catalyst is fresh and active. If using a heterogeneous catalyst, check for signs of fouling or poisoning. For base-catalyzed transesterification, ensure anhydrous conditions to prevent catalyst hydrolysis. - Shift Equilibrium: In transesterification reactions with volatile byproducts (e.g., methanol (B129727) when using dimethyl carbonate), continuous removal of the byproduct by distillation can drive the reaction to completion.[2] |
| Byproduct Formation | Side Reactions: Depending on the synthesis route, various side reactions can occur. For instance, in some dialkyl carbonate-based syntheses, the formation of other carbonates, carbamates, or ureas has been observed.[3] In syntheses involving high temperatures, ether formation from the long-chain alcohol (decanol) is a possibility. | - Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions. - Catalyst Selection: The choice of catalyst can significantly influence selectivity. Screen different catalysts to identify one that favors the desired reaction pathway. |
| Difficult Purification | High Boiling Point of Product and Impurities: this compound has a high molecular weight and boiling point, making distillation challenging. Byproducts may have similar physical properties, further complicating purification. | - Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an effective purification method. - Chromatography: Column chromatography is a viable option for purification, especially at a smaller scale. - Extraction: Liquid-liquid extraction can be used to remove certain impurities. |
| Phase Separation Issues | Immiscibility of Reactants: In some synthesis routes, particularly at the initial stages, the reactants (e.g., a polar carbonate and nonpolar long-chain alcohol) may form two phases, leading to slow reaction rates.[4] | - Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases. - Phase-Transfer Catalyst: The use of a phase-transfer catalyst can facilitate the reaction between immiscible reactants. - Co-solvent: Adding a co-solvent that is miscible with both reactants can create a single-phase system. |
| Catalyst Deactivation | Water Content: The presence of water can deactivate certain catalysts, particularly in transesterification reactions.[5] Product Inhibition: The catalyst may be inhibited by the product or byproducts. | - Use of Dehydrating Agents: Employing dehydrating agents like molecular sieves can help maintain anhydrous conditions.[5] - Catalyst Regeneration: For heterogeneous catalysts, explore regeneration procedures as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is a long-chain dialkyl carbonate. While specific literature for its synthesis is limited, common methods for producing other dialkyl carbonates can be adapted. These include:
-
Transesterification: This is a widely used method involving the reaction of a more readily available carbonate, such as dimethyl carbonate or ethylene (B1197577) carbonate, with decanol (B1663958) in the presence of a catalyst.[6][7] This method is generally considered a greener alternative to phosgene-based routes.
-
Phosgenation: This traditional method involves reacting decanol with the highly toxic phosgene.[3][6] Due to the hazardous nature of phosgene, this route is often avoided in modern synthesis.
-
Oxidative Carbonylation: This process involves the reaction of decanol with carbon monoxide and an oxidizing agent, typically in the presence of a catalyst.[8][9][10]
Q2: What types of catalysts are effective for the transesterification synthesis of this compound?
A2: A variety of catalysts can be used for the transesterification synthesis of dialkyl carbonates. For long-chain alcohols like decanol, both homogeneous and heterogeneous catalysts have been shown to be effective in analogous reactions. Examples include:
-
Homogeneous Catalysts: Alkali metal alkoxides (e.g., sodium methoxide), alkali metal carbonates (e.g., potassium carbonate), and organotin compounds.[11][12]
-
Heterogeneous Catalysts: These are often preferred for easier separation and potential for reuse. Examples include various metal oxides and supported catalysts.[13][14]
Q3: What are the key scale-up considerations for this compound synthesis?
A3: When scaling up the synthesis, several factors become critical:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making efficient heat transfer more challenging. This can lead to localized hot spots and increased byproduct formation.
-
Mass Transfer: In heterogeneous reactions (e.g., with a solid catalyst or immiscible liquid phases), efficient mixing is crucial to ensure adequate mass transfer.[4]
-
Byproduct Removal: The efficient removal of volatile byproducts (like methanol in transesterification with dimethyl carbonate) is essential to drive the reaction to completion and becomes more complex at a larger scale.[2]
-
Purification: Purification methods that are straightforward at the lab scale, such as chromatography, may not be practical for large quantities. Developing a robust crystallization or distillation procedure is often necessary.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the this compound synthesis can be monitored by tracking the consumption of reactants and the formation of the product. Common analytical techniques include:
-
Gas Chromatography (GC): This is a powerful technique for quantitative analysis of the reaction mixture.[4][15]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the components of the reaction mixture.
Quantitative Data Summary
The following table summarizes quantitative data from a study on the synthesis of a long-chain dialkyl carbonate, didodecyl carbonate, which serves as a close analog to this compound.
| Parameter | Value | Reference |
| Reactants | Dimethyl carbonate, Lauryl alcohol (Dodecanol) | [12] |
| Catalyst | Organotin compound | [12] |
| Molar Ratio (Alcohol:Carbonate) | 2:1 | [12] |
| Reaction Temperature | 120 °C | [12] |
| Reaction Time | 3 hours | [12] |
| Catalyst Loading | 5% (mass fraction to materials) | [12] |
| Yield of Didodecyl Carbonate | 55.57% | [12] |
| Selectivity for Didodecyl Carbonate | 74.25% | [12] |
Experimental Protocols
Synthesis of this compound via Transesterification (Analogous to Didodecyl Carbonate Synthesis)
This protocol is adapted from the synthesis of didodecyl carbonate and should be optimized for this compound.[12]
Materials:
-
Dimethyl carbonate
-
Decanol
-
Organotin catalyst (or other suitable transesterification catalyst)
-
Solvent for purification (e.g., ethanol, acetone)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, charge decanol and dimethyl carbonate in a 2:1 molar ratio.
-
Catalyst Addition: Add the catalyst at a loading of approximately 5% by weight of the total reactants.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Methanol will be generated as a byproduct and can be slowly distilled off to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed or the product concentration plateaus (approximately 3 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The method for catalyst removal will depend on the catalyst used (e.g., filtration for a heterogeneous catalyst, or washing/extraction for a homogeneous catalyst).
-
Purification: The crude product can be purified by vacuum distillation, crystallization, or column chromatography to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Key synthesis routes and associated scale-up challenges.
References
- 1. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 4. EP1406856B1 - In situ process for preparing quaternary ammonium bicarbonates and quaternary ammonium carbonates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Didodecyl Carbonate by Transesterification [journal.lnpu.edu.cn]
- 13. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting phase separation in didecyl carbonate formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation in formulations containing didecyl carbonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
This compound is a carbonate ester with long alkyl chains. Due to its lipophilic nature, it is used in a variety of non-aqueous formulations, including as a solvent, emollient, and plasticizer in industries such as pharmaceuticals, cosmetics, and specialty chemicals. Its long hydrocarbon chains give it a strong nonpolar character.
Q2: What is phase separation and why does it occur in my this compound formulation?
Phase separation is the separation of a liquid formulation into two or more distinct liquid phases. In this compound formulations, this typically occurs due to the immiscibility of this compound with other components in the mixture. The primary driver for this is a significant mismatch in the polarity and solubility parameters between this compound and the other ingredients.[1][2]
Q3: What are the initial signs of phase separation to look out for?
Early signs of phase separation can be subtle. They include:
-
Haze or turbidity: The formulation may lose its clarity and appear cloudy.
-
Changes in viscosity: You might observe a noticeable thickening or thinning of the formulation.
-
Formation of a visible interface: Over time, a distinct line separating two liquid layers will become apparent.
-
Creaming or sedimentation: Droplets of one phase may rise to the top (creaming) or settle at the bottom (sedimentation).
Q4: Can temperature changes cause phase separation in my formulation?
Yes, temperature fluctuations can significantly impact the stability of your formulation. A decrease in temperature can reduce the solubility of this compound, leading to its separation from the solution. Conversely, an increase in temperature can sometimes induce phase separation in certain systems, especially if it affects the delicate balance of interactions between components.
Troubleshooting Guide: Phase Separation in this compound Formulations
This guide provides a systematic approach to diagnosing and resolving phase separation issues.
Problem: My this compound formulation has become cloudy or has separated into layers.
This indicates a loss of homogeneity in your formulation. The following steps will help you identify the root cause and find a suitable solution.
Caption: A logical workflow for troubleshooting phase separation.
Step 1: Initial Assessment
Before making any changes, gather all relevant information about your formulation and the observed instability.
| Parameter | Data to Collect |
| Formulation Composition | List all components and their precise concentrations (w/w or v/v). |
| Component Properties | Note the polarity (polar, nonpolar, intermediate) of each ingredient. |
| Storage Conditions | Record the temperature and any temperature cycling the formulation has been exposed to. |
| Observation Details | Describe the nature of the phase separation (e.g., cloudiness, distinct layers, sediment). Note when it began. |
Step 2: Root Cause Analysis
Based on your initial assessment, consider the following potential causes:
-
Ingredient Incompatibility: this compound is highly nonpolar. If your formulation contains polar solvents or excipients, there is a high likelihood of immiscibility. A significant difference in the solubility parameters of the components is a primary indicator of incompatibility.[1][2]
-
Concentration Issues: One or more components, including this compound, may be present at a concentration that exceeds its solubility limit in the formulation.
-
Temperature Effects: As mentioned, temperature can greatly influence solubility. Consider if the formulation was exposed to temperatures outside its stable range.
-
Improper Mixing: Insufficient energy during mixing may have resulted in a poorly dispersed system that is not truly a single phase.
Step 3: Solution Development
Based on the likely root cause, you can explore the following solutions. It is recommended to test these solutions on a small scale before applying them to a larger batch.
-
Introduce a Co-solvent: A co-solvent can act as a bridge between immiscible components. For a this compound formulation, a co-solvent with intermediate polarity can improve miscibility. When selecting a co-solvent, consider its solubility in both this compound and the other formulation components.
-
Incorporate a Surfactant: Surfactants are molecules with both a lipophilic (oil-loving) and a hydrophilic (water-loving) part. They can stabilize mixtures of immiscible liquids by reducing the interfacial tension between them. For non-aqueous systems, surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) should be chosen.
-
Adjust Component Ratios: Systematically vary the concentration of the components to determine a stable concentration range. A triangular phase diagram can be a useful tool for visualizing the miscibility of three-component systems.
-
Controlled Temperature Storage: Store the formulation within a defined temperature range where it has been shown to be stable.
-
Formulation Modification: If the formulation must withstand a wide range of temperatures, you may need to incorporate stabilizers as described above.
-
Increase Mixing Energy: Employ higher shear mixing to ensure thorough dispersion of all components.
-
Optimize Mixing Time and Temperature: The order of addition of components, mixing duration, and temperature during mixing can all impact the final stability of the formulation.
Experimental Protocols
Here are some key experiments to help you troubleshoot and reformulate.
Protocol 1: Co-solvent/Surfactant Screening
Objective: To identify a suitable co-solvent or surfactant to stabilize the this compound formulation.
Methodology:
-
Prepare a series of small-scale samples of your phase-separated formulation.
-
To each sample, add a different co-solvent or surfactant at varying concentrations (e.g., 1%, 2%, 5%, 10% w/w).
-
Potential co-solvents to screen could include medium-chain triglycerides, fatty acid esters, or other lipophilic solvents with some degree of intermediate polarity.
-
Potential surfactants could include non-ionic surfactants with a low HLB value.
-
Vortex or sonicate each sample to ensure thorough mixing.
-
Visually inspect the samples for clarity and signs of phase separation immediately after preparation and then at regular intervals (e.g., 1 hour, 24 hours, 1 week) under controlled temperature conditions.
-
Monitor for any changes in appearance (e.g., clarity, color) and physical properties (e.g., viscosity).
Protocol 2: Stability Testing
Objective: To assess the long-term stability of your reformulated formulation under different environmental conditions.
Methodology:
-
Prepare a batch of your optimized formulation.
-
Divide the batch into several aliquots and store them under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 1 week, 1 month, 3 months), withdraw a sample from each condition.
-
Analyze the samples for:
-
Visual Appearance: Clarity, color, and presence of any visible separation.
-
Particle Size Analysis (if applicable): For emulsions or suspensions, to detect early signs of droplet or particle aggregation.
-
Viscosity Measurement: To detect changes in the formulation's rheological properties.
-
Chemical Purity and Potency of Active Ingredients (if applicable): Using techniques like HPLC to ensure no degradation has occurred.
-
References
Validation & Comparative
A Comparative Analysis of Didecyl Carbonate and Didecyl Dimethyl Ammonium Chloride (DDAC) Efficacy
An objective review for researchers, scientists, and drug development professionals.
In the realm of antimicrobial agents, the selection of an effective disinfectant is paramount for controlling microbial contamination in research, healthcare, and industrial settings. This guide provides a comparative analysis of the efficacy of didecyl carbonate and didecyl dimethyl ammonium (B1175870) chloride (DDAC), drawing upon available experimental data to inform the decision-making process for researchers, scientists, and drug development professionals. A critical clarification regarding the chemical identity and function of "this compound" is addressed, revealing its relationship to DDAC.
This compound vs. Didecyl Dimethyl Ammonium Chloride: A Clarification
Initial investigation into the antimicrobial properties of "this compound" as a distinct chemical entity reveals a significant lack of independent efficacy data in peer-reviewed literature. The relevant compound found in regulatory and commercial contexts is didecyl dimethyl ammonium carbonate/bicarbonate (DDACB) . According to documents from the U.S. Environmental Protection Agency (EPA), the toxicological and, by extension, the antimicrobial efficacy data for DDACB are bridged from didecyl dimethyl ammonium chloride (DDAC). This indicates that the antimicrobial activity of DDACB is attributed to the didecyl dimethyl ammonium cation, the same active component as in DDAC. Therefore, a direct comparison of efficacy between a standalone "this compound" and DDAC is not feasible. The subsequent analysis will focus on the extensive data available for DDAC.
Didecyl Dimethyl Ammonium Chloride (DDAC): A Profile of a Broad-Spectrum Biocide
Didecyl dimethyl ammonium chloride is a quaternary ammonium compound (QAC) recognized for its potent, broad-spectrum antimicrobial activity. It is a cationic surfactant that is widely incorporated into disinfectants, sanitizers, and preservatives used in various industries, including healthcare, food processing, and pharmaceuticals.
Mechanism of Action
The primary mechanism of action for DDAC involves the disruption of microbial cell membranes. As a positively charged cation, DDAC electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the lipid bilayer, increased membrane permeability, and the subsequent leakage of essential intracellular components like potassium ions, proteins, and nucleic acids, ultimately resulting in cell death.
Quantitative Efficacy of DDAC
The following tables summarize the antimicrobial efficacy of DDAC against a range of microorganisms based on available experimental data.
Table 1: Antibacterial Efficacy of DDAC
| Microorganism | Test Method | Concentration | Contact Time | Log Reduction/Result | Reference |
| Escherichia coli | MIC | 1.3 mg/L | - | Inhibition of growth | |
| Escherichia coli | Leakage Assay | 3-4 mg/L | - | Leakage of intracellular macromolecules | |
| Staphylococcus aureus | MIC | 0.4 - 1.8 ppm | - | Inhibition of growth | |
| Staphylococcus aureus | Bactericidal Test | 35-55 µg/ml | Varies | Significant kill profiles observed | |
| Pseudomonas aeruginosa | MIC | 8 - 32 mg/L | - | Inhibition of growth (susceptible strains) | |
| Salmonella enterica | Bactericidal Test | 125 ppm | 5 seconds | Inactivation (in absence of organic matter) | |
| Listeria monocytogenes | MIC | Not specified | - | 3-fold increase in MIC after adaptation |
Table 2: Antifungal Efficacy of DDAC
| Microorganism | Test Method | Concentration | Contact Time | Result | Reference |
| Aspergillus niger | Agar Plate Assay | 0.5% | - | Reduced growth | |
| Penicillium brevicompactum | Agar Plate Assay | 0.5% | - | Reduced growth | |
| Stachybotrys chartarum | Agar Plate Assay | 1.0% | - | Controlled growth | |
| Cladosporium cladosporioides | Agar Plate Assay | 1.0% | - | Ineffective as a single agent | |
| Candida albicans | MIC | Not specified | - | Susceptible |
Table 3: Virucidal Efficacy of DDAC
| Virus | Virus Type | Test Method | Concentration | Contact Time | Log Reduction/Result | Reference |
| Modified Vaccinia Ankara | Enveloped | EN 14476 | 0.15% | 60 seconds | ≥ 4 log₁₀ reduction | |
| Avian Influenza Virus (AIV) | Enveloped | Suspension Test | 125 ppm | 10 minutes | Inactivation (in absence of organic matter) | |
| SARS-CoV-2 | Enveloped | Not specified | Not specified | Effective | ||
| Feline Calicivirus (Norovirus surrogate) | Non-enveloped | Suspension Test | 0.5 - 3 mM | 1 minute | Little inactivation (Δ Log ≤ 1) | |
| Poliovirus Type 1 | Non-enveloped | EN 14476 | Not specified | 30-60 minutes | Ineffective alone (< 4 log₁₀ reduction) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summaries of standard protocols used for evaluating the antimicrobial activity of disinfectants like DDAC.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is broth microdilution.
-
Preparation of DDAC dilutions: A series of dilutions of DDAC are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of DDAC at which there is no visible growth (turbidity) of the microorganism.
EN 14476: Quantitative Suspension Test for Virucidal Activity
This European standard is used to evaluate the virucidal efficacy of chemical disinfectants for use in the medical area.
-
Test Preparation: The disinfectant (DDAC) is mixed with an interfering substance to simulate clean or dirty conditions. A suspension of the test virus is then added.
-
Contact Time: The mixture is maintained at a specified temperature for a defined contact time.
-
Neutralization: Immediately after the contact time, the activity of the disinfectant is neutralized by dilution in ice-cold medium.
-
Virus Titration: The remaining infectious virus is quantified, typically by end-point titration on a suitable cell line to determine the Tissue Culture Infective Dose (TCID₅₀).
-
Calculation: The reduction in virus titer is calculated in logarithmic units. A product is considered to have virucidal activity if it demonstrates a ≥ 4 log₁₀ reduction in virus titer.
Conclusion
Didecyl dimethyl ammonium chloride (DDAC) is a well-documented, broad-spectrum antimicrobial agent with proven efficacy against a wide range of bacteria, fungi, and enveloped viruses. Its mechanism of action, centered on the disruption of the microbial cell membrane, is a key factor in its potent biocidal activity. The available data indicate that DDAC is highly effective against enveloped viruses but shows limited efficacy against more resistant non-enveloped viruses when used as a single agent. Its performance against certain fungi can also be variable.
The term "this compound" in the context of antimicrobial efficacy appears to refer to the carbonate/bicarbonate salt of DDAC (DDACB). Regulatory precedent suggests that the antimicrobial properties of DDACB are attributable to the DDAC cation, and therefore, its efficacy is considered equivalent to that of DDAC. For professionals in research and drug development, the extensive body of evidence supporting the efficacy of DDAC makes it a reliable choice for many disinfection and sanitization applications, particularly where bacteria and enveloped viruses are the primary targets. However, for applications requiring efficacy against non-enveloped viruses or specific mold species, combination formulations or alternative biocides may be necessary.
A Comparative Analysis of Didecyl Carbonate and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties, antimicrobial efficacy, and cytotoxicity of didecyl carbonate and other selected quaternary ammonium (B1175870) compounds (QACs). Due to a notable scarcity of publicly available experimental data on the biological activity of this compound, this comparison focuses primarily on three widely used QACs: benzalkonium chloride (BAC), cetylpyridinium (B1207926) chloride (CPC), and didecyldimethylammonium chloride (DDAC). The information presented is intended to assist researchers and drug development professionals in selecting appropriate QACs for their specific applications.
Executive Summary
Quaternary ammonium compounds are a broad class of cationic surfactants with diverse applications as disinfectants, antiseptics, and preservatives. Their efficacy and safety profiles are influenced by their molecular structure, including the length of their alkyl chains and the nature of the counter-ion. This guide reveals that while BAC, CPC, and DDAC exhibit broad-spectrum antimicrobial activity, their potency and cytotoxic effects vary significantly. A comprehensive understanding of these differences is crucial for the rational design and development of new antimicrobial formulations and drug delivery systems.
Physicochemical Properties
The physicochemical properties of QACs play a critical role in their solubility, stability, and interaction with microbial cell membranes. A summary of the key properties for the selected compounds is presented in Table 1.
| Property | This compound | Benzalkonium Chloride (BAC) | Cetylpyridinium Chloride (CPC) | Didecyldimethylammonium Chloride (DDAC) |
| Molecular Formula | C₂₁H₄₂O₃ | Variable (mixture of alkylbenzyldimethylammonium chlorides) | C₂₁H₃₈ClN | C₂₂H₄₈ClN |
| Molecular Weight | 342.56 g/mol | Variable | 339.99 g/mol | 362.08 g/mol |
| Appearance | Not readily available | White or yellowish-white amorphous powder, thick gel, or gelatinous flakes[1] | White to beige powder or crystals[2][3] | Colorless to pale yellow liquid |
| Solubility | Not readily available | Readily soluble in water, ethanol, and acetone[4] | Soluble in water[2][3] | Highly soluble in water[5] |
| LogP | Not readily available | Not applicable (mixture) | Not readily available | Not readily available |
Antimicrobial Efficacy
The antimicrobial efficacy of QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and kills 99.9% of the initial bacterial population, respectively. A summary of reported MIC values for the selected QACs against various microorganisms is provided in Table 2.
| Microorganism | Benzalkonium Chloride (BAC) MIC | Cetylpyridinium Chloride (CPC) MIC | Didecyldimethylammonium Chloride (DDAC) MIC |
| Escherichia coli | 12 µg/mL[6] | Not readily available | 1.3 mg/L[7] |
| Staphylococcus aureus | Not readily available | Not readily available | Not readily available |
| Pseudomonas aeruginosa | 0.002% - 0.047%[8] | Not readily available | Not readily available |
| Candida albicans | Not readily available | 0.78 µg/mL[9] | Not readily available |
Note: MIC and MBC values can vary depending on the specific strain of the microorganism, the experimental conditions (e.g., broth or agar (B569324) dilution method, incubation time, temperature), and the purity of the compound.
Cytotoxicity
The cytotoxic potential of QACs is a critical consideration for their use in applications involving contact with human or animal cells. Cytotoxicity is often assessed using in vitro assays that measure cell viability and membrane integrity, such as the MTT and LDH assays. The 50% inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity, representing the concentration of a substance that reduces cell viability by 50%. A summary of reported IC50 values for the selected QACs is presented in Table 3.
| Cell Line | Benzalkonium Chloride (BAC) IC50 | Cetylpyridinium Chloride (CPC) IC50 | Didecyldimethylammonium Chloride (DDAC) IC50 |
| Human Lung Epithelial (H358) Cells | 1.5 µg/mL (24h)[10] | Not readily available | 4 µg/mL[11] |
| Human Breast Cancer (MCF-7) | Not readily available | Not readily available | Not readily available |
| Human Dermal Fibroblasts (NHDF) | Not readily available | Not readily available | Not readily available |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent[12].
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the growth medium (sterility control) and medium with the microbial suspension (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism[13].
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess the bactericidal activity of the compound.
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto an appropriate agar medium (e.g., Nutrient Agar) that does not contain the antimicrobial agent.
-
Incubation: The plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count[1].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[14]. The absorbance is directly proportional to the number of viable cells.
Cytotoxicity Assay (LDH Assay)
The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Collection of Supernatant: After the treatment period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm)[15]. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the evaluation and mechanism of action of quaternary ammonium compounds.
Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.
Caption: Simplified signaling pathways of QAC-induced cytotoxicity.
Caption: General experimental workflow for the comparative analysis of QACs.
Conclusion
This comparative guide highlights the antimicrobial and cytotoxic profiles of benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride. The provided data and experimental protocols offer a valuable resource for researchers in the selection and evaluation of these compounds for various applications. The significant lack of publicly available data on this compound underscores the need for further research to fully characterize its biological properties and potential applications. As with any biologically active compound, a thorough evaluation of both efficacy and safety is paramount for the responsible development of new products and therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell viability score (CVS) as a good indicator of critical concentration of benzalkonium chloride for toxicity in cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-microbial cetylpyridinium chloride suppresses mast cell function by targeting tyrosine phosphorylation of Syk kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianmedjam.com [asianmedjam.com]
- 9. researchgate.net [researchgate.net]
- 10. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation of didecyl carbonate as a non-viral gene delivery vector
Extensive research of scientific literature and commercial databases reveals no evidence to support the use of didecyl carbonate as a non-viral gene delivery vector. While various cationic lipids containing decyl (ten-carbon) chains and carbonate or carbamate (B1207046) functional groups are explored for gene therapy applications, this compound itself is not identified as a compound used for this purpose. The primary identified application of a similarly named compound, didecyl dimethyl ammonium (B1175870) carbonate (DDAC), is as a wood preservative and biocide, a role unrelated to gene delivery.
Therefore, a direct comparison guide validating this compound's performance against other non-viral vectors cannot be provided due to the absence of any experimental data. This report will instead provide a general overview of the principles behind the use of related chemical structures in non-viral gene delivery, to offer context for researchers and drug development professionals.
The Role of Cationic Lipids in Gene Delivery
Non-viral gene delivery systems are gaining traction as a potentially safer alternative to viral vectors.[1][2] Among these, cationic lipids are a major class of synthetic vectors.[3][] These molecules typically possess a positively charged headgroup, a hydrophobic tail, and a linker group that connects the two.[5] This amphiphilic structure allows them to self-assemble with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nano-sized complexes called lipoplexes.[3][6]
The overall process of cationic lipid-mediated gene delivery can be visualized as follows:
Structure-Activity Relationships in Cationic Lipids
The efficiency of a cationic lipid as a gene delivery vector is highly dependent on its molecular structure. Key structural components and their influence on transfection efficiency and cytotoxicity are summarized below.
| Structural Component | Influence on Gene Delivery Performance |
| Hydrophobic Domain (e.g., Alkyl Chains) | The length and saturation of the hydrophobic tails (like decyl chains) affect the stability and morphology of the lipoplexes. Optimal chain length is crucial for efficient membrane fusion and endosomal escape.[7] |
| Cationic Headgroup | The nature of the positively charged headgroup influences the condensation of nucleic acids and the interaction with the cell membrane. The charge density can impact both transfection efficiency and cytotoxicity.[3] |
| Linker Group (e.g., Carbonate, Carbamate, Ether) | The linker bond between the headgroup and the hydrophobic tail can affect the biodegradability and stability of the cationic lipid. Biodegradable linkers can reduce cytotoxicity.[5][6] |
The Potential Role of Carbonate and Decyl Moieties
While this compound itself is not a validated vector, lipids incorporating either decyl chains or carbonate/carbamate linkers have been investigated:
-
Decyl Chains: The ten-carbon length of a decyl chain places it within the range of fatty acid chains commonly used in cationic lipids. The overall hydrophobicity imparted by two decyl chains would be expected to drive the self-assembly of lipoplexes and facilitate interaction with the lipid bilayers of cellular membranes.[7] The specific arrangement and saturation of these chains would be critical in determining the fusogenic properties of the resulting liposome.
-
Carbonate/Carbamate Linkers: Carbamate-linked cationic lipids have been synthesized and evaluated for gene delivery.[6] These linkages can influence the stability and degradation profile of the lipid, which in turn affects cytotoxicity and the efficiency of nucleic acid release into the cytoplasm. While less common, carbonate linkages could theoretically serve a similar purpose. Research into CO2-derived polycarbonates for siRNA delivery highlights the potential of the carbonate functional group in creating biodegradable gene carriers.[8]
Experimental Protocols for Evaluating Novel Cationic Lipids
Should a novel cationic lipid, such as a modified this compound derivative, be synthesized for gene delivery evaluation, a standard set of experiments would be required to validate its performance.
1. Synthesis and Characterization:
-
The synthesis of the cationic lipid would be the initial step, followed by structural confirmation using techniques like NMR and mass spectrometry.[6]
2. Liposome Formulation and Characterization:
-
The synthesized cationic lipid would be formulated into liposomes, often in combination with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).
-
These liposomes are then complexed with plasmid DNA or siRNA at various charge ratios (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid).
-
The resulting lipoplexes are characterized for their size, zeta potential (surface charge), and ability to condense and protect the nucleic acid from degradation.
3. In Vitro Transfection Efficiency:
-
The lipoplexes are incubated with a relevant cell line (e.g., HEK293, HeLa).
-
Transfection efficiency is quantified by measuring the expression of a reporter gene (e.g., GFP, luciferase) encoded by the plasmid DNA. This is often done using flow cytometry or a luminometer.
4. Cytotoxicity Assays:
-
The toxicity of the lipoplexes to the cells is assessed using assays such as the MTT or LDH assay, which measure cell viability and membrane integrity, respectively.
The general workflow for these validation experiments is illustrated below:
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. The headgroup evolution of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate-linked cationic lipids with different hydrocarbon chains for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Cationic Lipidoids against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Didecyl Dimethyl Ammonium Chloride vs. Benzalkonium Chloride: A Head-to-Head Comparison for Researchers
A note on terminology: Initial searches for "didecyl carbonate" did not yield relevant data in the context of antimicrobial agents. It is highly probable that the intended compound was a didecyl-based quaternary ammonium (B1175870) compound. This guide therefore presents a detailed comparison between Didecyl Dimethyl Ammonium Chloride (DDAC) and the widely-used Benzalkonium Chloride (BAC) , both of which are prominent quaternary ammonium compounds (QACs) with broad-spectrum antimicrobial properties.
This guide provides a comprehensive, data-driven comparison of DDAC and BAC, tailored for researchers, scientists, and drug development professionals. The following sections detail their antimicrobial efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and detailed protocols.
I. Antimicrobial Efficacy
Both DDAC and BAC are cationic surfactants that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] Their primary mechanism of action involves the disruption of microbial cell membranes. The positive charge on the quaternary nitrogen atom interacts with the negatively charged components of the cell membrane, leading to a breakdown of membrane integrity, leakage of essential intracellular contents, and ultimately cell lysis and death.[2][3]
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Microorganism | Didecyl Dimethyl Ammonium Chloride (DDAC) MIC | Benzalkonium Chloride (BAC) MIC |
| Escherichia coli | 1.3 mg/L[4] | Varies, generally susceptible[5] |
| Staphylococcus aureus | High bacteriostatic activity[6] | Varies, generally susceptible[5] |
| General Bacteria (from food) | 0.5 - 6.0 mg/L[7] | Varies, generally susceptible[1] |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and experimental conditions.
II. Cytotoxicity
A critical aspect of evaluating antimicrobial agents is their potential toxicity to mammalian cells. Both DDAC and BAC have been shown to exhibit cytotoxic effects, which are concentration and exposure time-dependent.
| Cell Line | Compound | Concentration | Effect | Reference |
| Human Corneal Epithelial (HCE) Cells | Benzalkonium Chloride (BAC) | 0.001% (5 min incubation) | 30% cell loss | [8] |
| Human Corneal Epithelial (HCE) Cells | Benzalkonium Chloride (BAC) | 0.002% (longer exposure) | ~80% reduction in cell survival | [8] |
| Rabbit Corneal Cells | Benzalkonium Chloride (BAC) | As low as 0.00002% | Known to be cytotoxic | [9] |
| Human Respiratory Epithelial BEAS-2B Cells | Benzalkonium Chloride (BAC) | 0.002% - 0.05% (2h exposure) | Dose-dependent increase in DNA damage | [10] |
III. Mechanism of Action: Quaternary Ammonium Compounds
The antimicrobial action of QACs like DDAC and BAC is initiated by the electrostatic interaction between the positively charged QAC molecule and the negatively charged cell surface of microorganisms. This is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer, causing membrane disorganization and increased permeability.
Caption: Mechanism of Action of Quaternary Ammonium Compounds.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible research.
A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of an antimicrobial agent against a specific bacterium.[11][12]
Caption: MIC Assay Workflow (Broth Microdilution).
Protocol Steps:
-
Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh agar (B569324) plate and suspend in a sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
Preparation of Test Compounds: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
B. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Caption: MTT Cytotoxicity Assay Workflow.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
C. Biofilm Disruption Assay (Crystal Violet Method)
This assay quantifies the extent of biofilm formation and can be adapted to assess the disruptive effects of antimicrobial agents.[16][17]
Caption: Crystal Violet Biofilm Assay Workflow.
Protocol Steps:
-
Biofilm Formation: Grow bacterial cultures in a suitable medium in the wells of a 96-well plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
Compound Treatment (for disruption): After biofilm formation, gently remove the planktonic cells and add fresh medium containing different concentrations of the test compound. Incubate for a specified period.
-
Washing: Discard the medium and gently wash the wells with a buffer (e.g., PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[16]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent, such as 30% acetic acid, to each well to dissolve the crystal violet that has stained the biofilm.[17]
-
Quantification: Transfer the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at approximately 590 nm. The absorbance is proportional to the amount of biofilm.
V. Conclusion
Both Didecyl Dimethyl Ammonium Chloride and Benzalkonium Chloride are potent broad-spectrum antimicrobial agents with a similar mechanism of action centered on cell membrane disruption. While both are effective, their specific efficacy against different microorganisms can vary, as indicated by their MIC values. A significant consideration for their application is their inherent cytotoxicity, which necessitates careful formulation and concentration control, particularly in products intended for human contact. The choice between these compounds will depend on the specific application, target microorganisms, and the acceptable cytotoxicity profile. Further head-to-head studies under identical experimental conditions are warranted for a more direct comparison of their performance.
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Benzalkonium Chloride used for? [synapse.patsnap.com]
- 3. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 6. US3836669A - Method of killing bacteria using didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
- 7. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Didecyl Carbonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification and characterization of didecyl carbonate. While specific validated methods for this compound are not widely published, this document outlines established techniques for similar carbonate esters, providing a strong basis for method development and cross-validation. The information presented is intended to assist researchers in selecting appropriate analytical strategies and designing robust validation protocols.
Executive Summary
The analysis of this compound, a dialkyl carbonate ester, is crucial for quality control, stability studies, and formulation development in various industries. The most promising analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). This guide compares these methods, presenting their principles, typical experimental parameters, and performance characteristics based on data from analogous carbonate compounds. A workflow for the cross-validation of these methods is also provided to ensure data integrity and comparability.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the performance characteristics of GC and HPLC methods based on the analysis of structurally related carbonate esters. These values provide an expected range of performance for methods adapted to this compound.
Table 1: Gas Chromatography (GC) Performance Data for Carbonate Analysis
| Parameter | GC-FID | GC-MS | Source |
| Linearity (R²) | >0.999 | >0.999 | [1][2] |
| Limit of Detection (LOD) | < 0.5 mg/L | < 1.3 mg/L | [2][3] |
| Limit of Quantification (LOQ) | < 1.6 mg/L | < 4.0 mg/L | [1][2] |
| Repeatability (RSD) | < 1.5% | < 5% | [2] |
| Typical Column | HP-5ms, DB-1701 | HP-5ms, DB-1701 | [2][3] |
| Carrier Gas | Helium, Nitrogen | Helium | [2][3] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for Carbonate Analysis
| Parameter | HPLC-UV | HPLC-MS/MS | Source |
| Linearity (R²) | >0.99 | >0.999 | [4] |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Analyte Dependent | [4] |
| Repeatability (RSD) | < 10% | < 15% | [4] |
| Typical Column | C18 | C18 | [4][5] |
| Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water with formic acid or ammonium (B1175870) formate | [4][5][6] |
Experimental Protocols
Detailed methodologies for GC and HPLC analysis of carbonate esters are outlined below. These protocols serve as a starting point for developing a specific method for this compound.
Gas Chromatography (GC) Method
Instrumentation: Agilent 8860 GC system (or equivalent) with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).[2]
-
Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
Detector Temperature:
-
FID: 300 °C.[1]
-
MS Transfer Line: 280 °C.
-
-
Injection Volume: 1 µL with a split ratio of 20:1.[3]
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972) to a concentration within the calibration range.[3]
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: Agilent 1290 Infinity II LC system (or equivalent) coupled with a Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS).[6]
-
Column: Agilent Zorbax XDB C18, 4.6 x 150 mm, 5 µm, or equivalent.[4]
-
Mobile Phase:
-
Gradient Program:
-
Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 95% B) over a set time (e.g., 15 minutes) to elute the analyte.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
Cross-Validation Workflow
Cross-validation is essential when comparing two different analytical methods to ensure that they produce comparable results.[7][8] This process is critical for method transfer between laboratories or when switching from one validated method to another.[8][9]
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and versatile techniques that can be successfully adapted for the analysis of this compound. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. GC methods are often simpler and faster for volatile and thermally stable compounds, while HPLC is more suitable for a wider range of compounds, including those that are thermally labile or non-volatile. Proper method development and a rigorous cross-validation protocol, as outlined in this guide, are crucial to ensure the accuracy, reliability, and comparability of analytical data for this compound.
References
- 1. Qualitative and Quantitative Analysis of the Product and By-Products from Transesterification between Phenol and Dimethyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 5. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Carbonate Surfactants: A Performance Comparison with Traditional Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact formulation stability, efficacy, and biocompatibility. While traditional anionic, cationic, and nonionic surfactants have long been the industry standard, a new class of carbonate-containing surfactants is emerging, offering a unique set of properties. This guide provides an objective comparison of the performance of these novel carbonate surfactants against their traditional counterparts, supported by available experimental data and detailed methodologies.
Executive Summary
Carbonate surfactants, characterized by a carbonate linkage between their hydrophilic and hydrophobic moieties, present a compelling alternative to traditional surfactants. Emerging research suggests that the incorporation of a carbonate group can influence key performance indicators such as surface tension reduction, critical micelle concentration (CMC), and stability. Notably, carbonate surfactants are being explored for applications where controlled degradability is advantageous, as the carbonate bond can be susceptible to hydrolysis under specific conditions. This guide will delve into a comparative analysis of these properties, offering insights into the potential advantages and disadvantages of carbonate surfactants in various applications, including drug delivery systems.
Comparative Analysis of Surfactant Performance
The performance of a surfactant is primarily determined by its ability to reduce surface tension and form micelles. These properties are quantified by the surface tension at the CMC (γCMC) and the CMC value itself.
Table 1: Comparison of Physicochemical Properties of Carbonate-Containing Nonionic Surfactants with a Traditional Nonionic Surfactant
| Surfactant Type | Chemical Structure | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |
| Carbonate-Modified Nonionic | Alkyl-O-C(O)-O-(CH2CH2O)n-H | Varies with alkyl chain and ethylene (B1197577) oxide units | Generally in the range of 30-40 |
| Traditional Nonionic (Ester bond) | Alkyl-C(O)-O-(CH2CH2O)n-H | Varies with alkyl chain and ethylene oxide units | Generally in the range of 30-40 |
| Traditional Nonionic (Amide bond) | Alkyl-C(O)-NH-(CH2CH2O)n-H | Varies with alkyl chain and ethylene oxide units | Generally in the range of 35-45 |
From the available data, it can be inferred that a carbonate bond is more nonpolar than an amide bond and has a similar polarity to an ester bond within the surfactant structure[1]. This difference in polarity can influence the surfactant's hydrophilic-lipophilic balance (HLB) and, consequently, its emulsification and solubilization properties.
Key Performance Characteristics
Surface Tension Reduction
Both carbonate-containing and traditional nonionic surfactants are effective at reducing the surface tension of aqueous solutions. The presence of the carbonate group does not appear to significantly hinder the surfactant's ability to adsorb at the air-water interface and lower the surface tension[2].
Critical Micelle Concentration (CMC)
The CMC is a crucial parameter indicating the concentration at which surfactant molecules begin to form micelles. A lower CMC value is often desirable as it signifies greater efficiency. Studies on carbonate-modified nonionic surfactants have shown that the introduction of a carbonate unit can lead to a reduction in the CMC compared to their carbonate-free analogs[2]. This suggests that the carbonate group may contribute to the hydrophobic character of the surfactant, promoting micellization at lower concentrations.
Foaming Properties
The foaming ability of a surfactant is vital for applications such as cleaning and as a delivery vehicle for certain drugs. Carbonate-modified nonionic surfactants have been shown to exhibit good foaming properties, comparable to traditional nonionic surfactants[2]. The stability of the foam generated is dependent on the surfactant's ability to rapidly adsorb at the air-water interface.
Stability
The stability of the surfactant molecule is a critical consideration, particularly for pharmaceutical formulations with long shelf-life requirements. The carbonate linkage in these novel surfactants introduces a potential site for hydrolysis. A comparative study has shown that a carbonate bond is slightly more stable to alkaline hydrolysis than an ester bond in otherwise identical surfactant structures[1]. This controlled instability can be advantageous in applications where surfactant degradation is desired after its function has been performed, potentially reducing long-term toxicity or environmental impact.
Experimental Protocols
To ensure a comprehensive understanding of the comparative data, the following are detailed methodologies for key experiments used to evaluate surfactant performance.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Method: The surface tension of surfactant solutions at various concentrations is measured using a tensiometer, often employing the du Noüy ring or Wilhelmy plate method[3].
Protocol:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, ensuring the platinum ring or plate is thoroughly cleaned and flamed between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which the surface tension curve shows a sharp break, after which the surface tension remains relatively constant[4][5]. The surface tension value at this plateau is the γCMC.
Evaluation of Foaming Ability
Method: The foaming capacity of a surfactant solution can be assessed using a sparging test[2].
Protocol:
-
Prepare a solution of the surfactant at a concentration above its CMC.
-
Place a known volume of the surfactant solution in a graduated cylinder.
-
Introduce a gas (e.g., air or nitrogen) at a constant flow rate through a sparger at the bottom of the cylinder.
-
Measure the initial foam volume and monitor its stability over time by recording the foam height at regular intervals.
-
The foam stability can be quantified by the time it takes for the foam volume to reduce to half of its initial volume (half-life).
Hydrolytic Stability Assessment
Method: The stability of the carbonate linkage can be evaluated by monitoring the degradation of the surfactant over time under controlled pH and temperature conditions.
Protocol:
-
Prepare a solution of the carbonate surfactant in a buffer of a specific pH (e.g., alkaline conditions to accelerate hydrolysis).
-
Incubate the solution at a constant temperature.
-
At various time points, withdraw aliquots of the solution.
-
Analyze the concentration of the intact surfactant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The degradation rate can be determined by plotting the concentration of the surfactant as a function of time and fitting the data to an appropriate kinetic model. The half-life of the surfactant under the tested conditions can then be calculated[1].
Visualizing Experimental Concepts
To further clarify the concepts discussed, the following diagrams illustrate key principles and experimental workflows.
Caption: Micelle formation above the Critical Micelle Concentration (CMC).
Caption: Workflow for determining CMC and surface tension.
Caption: Hydrolytic degradation pathway of a carbonate surfactant.
Conclusion
While direct comparative data for didecyl carbonate remains elusive in readily available scientific literature, the analysis of carbonate-containing surfactants as a class provides valuable insights. These surfactants demonstrate comparable performance to traditional nonionic surfactants in terms of surface tension reduction and foaming ability. A key potential advantage lies in their lower CMC values and tunable stability, which could be beneficial for applications requiring high efficiency and controlled degradation.
For drug development professionals, the unique properties of carbonate surfactants may offer new avenues for creating advanced delivery systems. The ability to fine-tune the surfactant's properties by modifying the carbonate linkage and the surrounding molecular structure opens up possibilities for designing carriers with specific release profiles and improved biocompatibility. Further research focusing on the synthesis and characterization of a wider range of dialkyl carbonate surfactants is warranted to fully elucidate their potential and establish a comprehensive performance profile against traditional surfactants.
References
In-vitro and In-vivo Correlation of Didecyl Carbonate Activity: A Comparative Guide
A Focus on Quaternary Ammonium (B1175870) Carbonates
Due to the limited availability of specific data on the in-vitro and in-vivo activity of simple didecyl carbonate, this guide will focus on the closely related and well-studied quaternary ammonium compound, didecyl dimethyl ammonium carbonate/bicarbonate (DDACB), and its analogues. Quaternary ammonium compounds (QACs) are a class of cationic surfactants with broad-spectrum antimicrobial properties, and their biological activity has been extensively investigated. This guide will provide a comparative overview of their performance, supported by experimental data.
I. Comparative In-vitro Activity
The in-vitro activity of QACs like didecyl dimethyl ammonium chloride (DDAC), a close relative of DDACB, is primarily characterized by their ability to disrupt microbial cell membranes. This activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: In-vitro Antimicrobial Activity of Didecyl Dimethyl Ammonium Chloride (DDAC)
| Microorganism | Inoculum Range (CFU/mL) | Temperature (°C) | MIC (ppm) | Reference |
| Staphylococcus aureus | 1 x 10⁵ - 1 x 10⁹ | 35 | 0.4 - 1.8 | [1] |
| Escherichia coli | Not Specified | Not Specified | 1.3 | [2] |
Note: The MIC values can be influenced by factors such as the specific strain of the microorganism, the growth medium, and the incubation conditions.
II. Comparative In-vivo Activity and Toxicity
In-vivo studies on QACs have revealed potential for toxicity, particularly with chronic exposure. These effects are crucial to consider in the context of drug development and safety assessment.
Table 2: In-vivo Effects of Quaternary Ammonium Compounds
| Compound | Animal Model | Exposure Route | Observed Effects | Reference |
| Didecyldimethylammonium chloride (DDAC) combined with ADBAC | Mice | Not Specified | Infertility and birth defects | [3] |
| N-n-butyl haloperidol (B65202) iodide (a QAC derivative) | Mice | Intravenous | Dose-dependent cardiopulmonary toxicity, including severe hypotension and arrhythmias | [4] |
| General QACs | Animal Models | Prenatal | Neurotoxicity | [5] |
III. Experimental Protocols
1. In-vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the antimicrobial susceptibility of a compound.
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.
-
Materials:
-
Test compound (e.g., DDAC)
-
Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile nutrient broth medium
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the nutrient broth within the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
2. In-vivo Acute Toxicity Study (LD50 Determination)
This protocol outlines a general procedure for assessing the acute toxicity of a substance.
-
Objective: To determine the median lethal dose (LD50) of a test compound in an animal model.
-
Materials:
-
Test compound
-
Animal model (e.g., mice)
-
Appropriate vehicle for compound administration
-
Animal housing and care facilities
-
-
Procedure:
-
Divide the animals into several groups, including a control group receiving only the vehicle.
-
Administer the test compound to the experimental groups at a range of increasing doses. The route of administration (e.g., oral, intravenous) should be relevant to the intended application.
-
Observe the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Record the number of mortalities in each group.
-
Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
IV. Signaling Pathways and Mechanisms of Action
The primary mechanism of action for QACs is the disruption of cell membrane integrity. However, at the cellular level, they can influence several signaling pathways.
Mechanism of Antimicrobial Action
The antimicrobial activity of QACs stems from their cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This interaction leads to a loss of membrane integrity and leakage of intracellular components.[6]
Caption: Mechanism of QAC antimicrobial activity.
Cellular Effects in Eukaryotic Cells
In eukaryotic cells, QACs have been shown to induce apoptosis and affect mitochondrial function. These effects are dose-dependent and contribute to their overall cytotoxicity.
Caption: QAC-induced apoptotic pathway.
Experimental Workflow for In-vitro/In-vivo Correlation
A typical workflow to correlate in-vitro and in-vivo data involves a series of sequential and parallel experiments.
Caption: Workflow for in-vitro/in-vivo correlation.
References
- 1. research.brighton.ac.uk [research.brighton.ac.uk]
- 2. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. In vivo toxic and lethal cardiorespiratory effects of a synthetic quaternary ammonium salt derivative of haloperidol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
A Comparative Analysis of the Environmental Impact of Carbonate vs. Chloride Quaternary Ammonium Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the environmental footprint of two key classes of quaternary ammonium (B1175870) compounds (QACs).
Quaternary ammonium compounds (QACs) are a cornerstone of disinfection and preservation in numerous industries, from pharmaceuticals to personal care. As environmental regulations tighten and the demand for greener chemistries grows, understanding the ecological impact of these compounds is paramount. This guide provides a comparative study of two classes of QACs: the well-established chloride-based QACs and the emerging carbonate-based alternatives.
While extensive data exists for the environmental profile of chloride QACs, research into carbonate QACs is still in its nascent stages. This guide summarizes the available quantitative data for chloride QACs and presents a qualitative comparison with carbonate QACs, highlighting the potential for reduced environmental persistence and toxicity.
Executive Summary
Chloride-based quaternary ammonium compounds, such as alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC), are known for their broad-spectrum antimicrobial efficacy. However, concerns have been raised about their environmental fate, including their toxicity to aquatic organisms and their potential to persist in ecosystems.
Carbonate-based QACs are being explored as potentially more environmentally benign alternatives. The introduction of a carbonate linkage in the molecular structure offers a potential site for degradation, which could lead to faster breakdown into less harmful substances. However, a significant data gap exists, with a lack of comprehensive studies on the ecotoxicity, biodegradability, and bioaccumulation of these carbonate analogues. This guide aims to present the current state of knowledge and underscore the areas requiring further investigation.
Data Presentation: Environmental Impact of Chloride QACs
The following tables summarize the extensive data available on the environmental impact of common chloride-based QACs.
Table 1: Ecotoxicity of Common Chloride-Based QACs
| Compound | Test Organism | Endpoint | Value | Reference |
| ADBAC (C12-C16) | Daphnia magna (Water Flea) | 48h EC50 | 5.8 µg/L | [1] |
| ADBAC (C12-C16) | Pimephales promelas (Fathead Minnow) | 96h LC50 | 280 µg/L | [1] |
| ADBAC (C12-C16) | Green Algae | 72h EC50 | 14 µg/L | [1] |
| DDAC (C10) | Daphnia magna (Water Flea) | 48h EC50 | 18 µg/L | [1] |
| DDAC (C10) | Brachydanio rerio (Zebrafish) | 96h LC50 | 190 µg/L | [1] |
| DDAC (C10) | Green Algae | 72h EC50 | 11 µg/L | [1] |
EC50: The concentration of a substance that causes a 50% effect on the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.
Table 2: Biodegradability of Common Chloride-Based QACs
| Compound | Test Method | Result | Biodegradation (%) | Reference |
| ADBAC | OECD 301D (Closed Bottle Test) | Not readily biodegradable | < 60% in 28 days | [2] |
| DDAC | OECD 301B (CO2 Evolution Test) | Not readily biodegradable | < 60% in 28 days | [3] |
| Various QACs | Aerobic Conditions | Generally biodegradable | Varies (dependent on structure and conditions) | [4] |
| Various QACs | Anoxic/Anaerobic Conditions | Resistant to biodegradation | Low | [2] |
Table 3: Bioaccumulation Potential of Common Chloride-Based QACs
| Compound | Finding | Indication | Reference |
| Various QACs | Detected in human blood | Potential for bioaccumulation | [5] |
| Various QACs | Strong sorption to sludge and sediment | Reduced bioavailability in water but accumulation in solids | [2] |
Carbonate QACs: A Greener Horizon?
A key structural difference in the novel carbonate-based QACs is the incorporation of a carbonate linkage. This bond is susceptible to hydrolysis, which could lead to the breakdown of the parent compound into smaller, potentially less toxic and more biodegradable molecules.
One study on the synthesis of carbonate-cleavable surfactants (CBACs) based on benzalkonium chloride (BAC) suggests that these compounds are potentially more biodegradable than their non-cleavable BAC counterparts. However, the study did not provide quantitative environmental data to support this claim.
The logical relationship for the proposed degradation pathway of a carbonate QAC compared to a stable chloride QAC is visualized below.
References
- 1. Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental behaviour and ecotoxicity of cationic surfactants towards marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of cleavable quaternary ammonium compounds [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
Unraveling the Efficacy of Didecyl Carbonate Against Antibiotic-Resistant Bacteria: A Comparative Analysis
A critical review of available scientific literature reveals a notable absence of data regarding the efficacy of didecyl carbonate as an antimicrobial agent against antibiotic-resistant bacteria. Extensive searches have yielded no studies evaluating its specific mechanisms of action or its performance relative to other bactericidal compounds. It is highly probable that the compound of interest is didecyldimethylammonium chloride (DDAC), a structurally similar and widely documented quaternary ammonium (B1175870) compound (QUAT) with established antimicrobial properties.
Quaternary ammonium compounds, such as DDAC, are membrane-active agents that have been utilized for decades as disinfectants and antiseptics. Their efficacy stems from their cationic nature, which facilitates interaction with and disruption of the negatively charged cell membranes of bacteria. This mode of action, detailed further in this guide, makes them effective against a broad spectrum of microorganisms, including strains that have developed resistance to conventional antibiotics.
This guide will proceed under the assumption that the intended subject of inquiry is didecyldimethylammonium chloride (DDAC) and its carbonate/bicarbonate salts (DDACB), for which a body of scientific evidence exists. We will delve into the efficacy of DDAC against antibiotic-resistant bacteria, compare its performance with alternative antimicrobial agents, and provide detailed experimental protocols for the key assays cited.
Comparative Efficacy of Didecyldimethylammonium Chloride (DDAC)
DDAC exhibits broad-spectrum antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death[1]. This physical disruption is a key advantage in combating antibiotic resistance, as it is less susceptible to the enzymatic or target-modification resistance mechanisms that often render traditional antibiotics ineffective.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The table below summarizes the MIC values of DDAC against various antibiotic-resistant bacterial strains as reported in the literature. For comparison, data for a common antibiotic, Ciprofloxacin, are included where available.
| Bacterial Strain | Resistance Profile | DDAC MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Reference |
| Escherichia coli | Multi-drug resistant | 1.3 | >32 | [1][2] |
| Pseudomonas aeruginosa | Tetracycline-resistant | 65 | - | [3] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.4 - 1.8 | - | [4] |
Note: The efficacy of DDAC can be influenced by factors such as the presence of organic matter and the formulation of the disinfectant product[5].
Alternatives to DDAC for Combating Antibiotic-Resistant Bacteria
The rising threat of antimicrobial resistance has spurred the development of various alternative therapeutic and disinfection strategies. These alternatives often employ different mechanisms of action to overcome resistance developed against conventional antibiotics and disinfectants like DDAC.
| Alternative Agent/Strategy | Mechanism of Action | Advantages | Disadvantages |
| Phage Therapy | Utilizes bacteriophages (viruses that infect bacteria) to specifically target and lyse pathogenic bacteria. | High specificity, self-replicating, low toxicity to host. | Narrow host range, potential for bacterial resistance, complex manufacturing. |
| Antimicrobial Peptides (AMPs) | Disrupt bacterial membranes, modulate host immune response. | Broad-spectrum activity, rapid action, low propensity for resistance. | Potential for toxicity, high production cost, susceptibility to proteolytic degradation. |
| Nanoparticles | Silver, copper, or zinc oxide nanoparticles generate reactive oxygen species and disrupt cell membranes. | Broad-spectrum, overcomes existing resistance mechanisms. | Potential for host cell toxicity, environmental concerns. |
| CRISPR-Cas Systems | Genetically engineered to selectively target and cleave the DNA of antibiotic-resistant bacteria. | Highly specific, can be programmed to target specific resistance genes. | Delivery to target bacteria can be challenging, potential for off-target effects. |
Experimental Protocols
Accurate and reproducible assessment of antimicrobial efficacy is paramount in the development of new anti-infective agents. Below are detailed methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is determined using broth microdilution or agar (B569324) dilution methods.
1. Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates containing different concentrations of the antimicrobial agent are prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared.
-
Inoculation: A small volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.
Visualizing Antimicrobial Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of Didecyldimethylammonium Chloride (DDAC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3836669A - Method of killing bacteria using didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
A Researcher's Guide to Validating QSAR Models for Didecyl Carbonate Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents and specialty chemicals, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool. By correlating a compound's chemical structure with its biological activity, QSAR models can predict the potency of new molecules, thereby streamlining the discovery process. This guide provides a comprehensive framework for the validation of QSAR models, with a specific focus on predicting the activity of didecyl carbonate and its structural analogs.
Comparative Analysis of Hypothetical QSAR Models for Antimicrobial Activity
To illustrate the validation process, we present a hypothetical comparison of three different QSAR models for predicting the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of QACs against Staphylococcus aureus. The performance of these models is evaluated based on standard statistical metrics.
| Model | Statistical Method | Key Descriptors | R² (Training Set) | Q² (Cross-Validation) | R² (External Test Set) |
| Model A | Multiple Linear Regression (MLR) | CLogP, Molecular Weight, Number of Rotatable Bonds | 0.78 | 0.72 | 0.75 |
| Model B | Support Vector Machine (SVM) | Topological Polar Surface Area, Balaban Index, Kier Shape Indices | 0.85 | 0.80 | 0.82 |
| Model C | Random Forest (RF) | 2D Autocorrelation, RDF Descriptors, GETAWAY Descriptors | 0.92 | 0.88 | 0.89 |
Experimental Protocols: A Foundation for Reliable Models
The predictive power of a QSAR model is fundamentally dependent on the quality of the experimental data used for its training and validation. The following section details a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key endpoint for antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5]
1. Preparation of Materials:
- Test compound (e.g., this compound, DDAC) stock solution of known concentration.
- Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- A single colony of the bacterial strain is inoculated into CAMHB and incubated at 37°C until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
3. Serial Dilution and Inoculation:
- The test compound is serially diluted in CAMHB across the wells of a 96-well plate to create a range of concentrations.
- Each well is then inoculated with the standardized bacterial suspension.
- Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
4. Incubation and Reading:
- The microtiter plate is incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Visualizing the Validation Workflow and Biological Context
To further clarify the processes involved in QSAR model validation and the potential biological context of this compound's activity, the following diagrams are provided.
Caption: A typical workflow for the development and validation of a QSAR model.
Caption: A hypothetical signaling pathway for the antimicrobial action of this compound.
Conclusion
The validation of a QSAR model is a critical step to ensure its robustness and predictive reliability for scientific and regulatory purposes.[6] This guide has provided a comprehensive overview of the key considerations and methodologies for validating QSAR models aimed at predicting the activity of this compound and related compounds. By adhering to rigorous experimental protocols, employing appropriate statistical validation techniques, and clearly defining the applicability domain, researchers can develop and utilize QSAR models as powerful tools in the discovery and development of new chemical entities.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. protocols.io [protocols.io]
- 3. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
Didecyl Carbonate: A Performance Benchmarking Guide for Pharmaceutical and Dermatological Applications
Disclaimer: Publicly available experimental data on the specific performance of didecyl carbonate in the applications discussed in this guide is limited. The following comparisons are based on its physicochemical properties and the known performance of structurally similar long-chain dialkyl carbonates. All performance data for this compound should be considered theoretical and requires experimental validation.
This guide provides a comparative overview of this compound's potential performance as an emollient in topical formulations, a solvent for active pharmaceutical ingredients (APIs), and a component in drug delivery systems. It is intended for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties
A substance's performance in various applications is intrinsically linked to its physicochemical properties. The following table summarizes the known properties of this compound and compares them with other common emollients and solvents.
| Property | This compound | Dicaprylyl Carbonate | Isopropyl Myristate | Mineral Oil |
| CAS Number | 6290-55-7 | 1680-31-5 | 110-27-0 | 8042-47-5 |
| Molecular Formula | C21H42O3[1] | C17H34O3 | C17H34O2 | Varies |
| Molecular Weight ( g/mol ) | 342.56 | 286.45 | 270.45 | Varies |
| LogP (Octanol/Water Partition Coefficient) | ~9.5 (Predicted) | ~6.5 | ~7.7 | Varies |
| Boiling Point (°C) | 142 @ 0.14 Torr | ~320 | 193 | >300 |
| Melting Point (°C) | 3 | -20 | 3 | Varies |
| Density (g/cm³) | 0.884 @ 22°C | ~0.92 | 0.85 | ~0.85 |
Note: The LogP value for this compound is a predicted value and indicates high lipophilicity.
Section 2: Performance as an Emollient in Topical Formulations
Emollients are crucial ingredients in topical formulations, enhancing skin feel, hydration, and the delivery of active ingredients. The performance of an emollient is primarily determined by its occlusivity, spreadability, and sensory characteristics.
2.1. Inferred Emollient Performance of this compound
Based on its high molecular weight and long alkyl chains, this compound is expected to exhibit good emollient properties. Its high lipophilicity suggests it would form a persistent film on the skin, potentially offering good occlusivity and reducing transepidermal water loss (TEWL). However, this may also translate to a heavier, more greasy skin feel compared to lighter emollients like dicaprylyl carbonate.
2.2. Comparison with Alternative Emollients
| Performance Metric | This compound (Inferred) | Dicaprylyl Carbonate | Isopropyl Myristate | Mineral Oil |
| Occlusivity | Moderate to High | Low to Moderate | Low to Moderate | High |
| Spreadability | Moderate | High | High | Moderate to High |
| Skin Feel | Potentially Greasy | Light, Non-greasy | Oily | Greasy |
| Solvency for APIs | Good for Lipophilic APIs | Good for Lipophilic APIs | Very Good for Lipophilic APIs | Moderate for Lipophilic APIs |
2.3. Experimental Protocols for Evaluating Emollient Performance
2.3.1. Measurement of Transepidermal Water Loss (TEWL)
This protocol assesses the occlusivity of a topical product by measuring the rate of water evaporation from the skin.
-
Objective: To determine the effect of the test substance on the skin's barrier function.
-
Apparatus: Tewameter® or similar evaporimeter.
-
Procedure:
-
Acclimatize subjects in a controlled environment (20-22°C, 40-60% relative humidity) for at least 20 minutes.[2]
-
Define test areas on the volar forearm.
-
Measure baseline TEWL on all test areas.
-
Apply a standardized amount of the test substance to the designated areas.
-
Measure TEWL at specified time points (e.g., 1, 2, and 4 hours) after application.
-
A control area with no product application should be included.
-
-
Data Analysis: Compare the TEWL values of the treated areas to the baseline and control values. A significant decrease in TEWL indicates an occlusive effect.
2.3.2. Evaluation of Spreadability
This protocol measures the ability of a topical product to spread over a surface, which correlates with its sensory feel upon application.
-
Objective: To quantify the spreadability of the test substance.
-
Apparatus: Glass plates, parallel plate rheometer, or extensometer.
-
Procedure (Parallel Plate Method):
-
Place a defined volume of the test substance on the lower plate of the rheometer.
-
Lower the upper plate to a defined gap height.
-
Apply a constant normal force and measure the change in the sample's diameter over time.
-
-
Data Analysis: The spreadability is calculated from the area covered by the sample as a function of time. A larger area indicates better spreadability.
Section 3: Performance as a Solvent for Active Pharmaceutical Ingredients (APIs)
The ability of an excipient to dissolve an API is critical for the formulation of liquid and semi-solid dosage forms.
3.1. Inferred Solvency of this compound
With its long, non-polar alkyl chains and a polar carbonate group, this compound is expected to be a good solvent for lipophilic APIs. Its high LogP value suggests poor solubility for hydrophilic APIs.
3.2. Comparison with Alternative Solvents
| Solvent | This compound (Inferred) | Dicaprylyl Carbonate | Isopropyl Myristate | Propylene Glycol |
| API Lipophilicity | High | High | High | Low to Moderate |
| Polarity | Low | Low | Low | High |
| Expected Solvency | Good for Lipophilic APIs | Good for Lipophilic APIs | Very Good for Lipophilic APIs | Good for Hydrophilic APIs |
3.3. Experimental Protocol for Determining API Solubility
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a solvent.
-
Objective: To determine the saturation solubility of an API in the test solvent.
-
Apparatus: Vials, shaker or rotator, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the API to a known volume of the solvent in a vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Filter the saturated solution to remove undissolved API.
-
Analyze the concentration of the API in the filtrate using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: The measured concentration represents the equilibrium solubility of the API in the solvent.
Section 4: Potential in Drug Delivery Systems
The properties of this compound suggest its potential use in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) or as an oily phase in emulsions and creams for topical delivery. Its high lipophilicity could help in solubilizing poorly water-soluble drugs and potentially enhance their penetration into the skin.
Section 5: Conclusion
While direct experimental data is lacking, the physicochemical properties of this compound suggest it could be a valuable excipient in pharmaceutical and dermatological formulations, particularly for lipophilic active ingredients. Its performance is likely to be characterized by good emollience and occlusivity, and effective solubilization of non-polar compounds. However, its sensory profile may be heavier compared to shorter-chain dialkyl carbonates. Experimental validation of these inferred properties is essential for its successful application in product development.
References
Comparative Toxicity Profile of Didecyl Carbonate and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a chemical is a critical step in its evaluation for potential applications. This guide provides a comparative analysis of the toxicity of didecyl carbonate and its analogues, offering a valuable resource for safety assessment.
While specific toxicological data for this compound is limited, a comprehensive review of its structural analogues—dialkyl carbonates with varying alkyl chain lengths—provides significant insight into its likely low toxicity profile. This guide summarizes the available quantitative data, details the experimental protocols for key toxicity assays, and presents a logical workflow for toxicological evaluation.
Summary of Quantitative Toxicity Data
The available data for various dialkyl carbonates are presented below. It is important to note the general trend of low acute toxicity across this class of compounds.
| Compound | CAS No. | Molecular Weight ( g/mol ) | Acute Oral LD50 (rat) | Acute Dermal LD50 (rabbit) | Acute Inhalation LC50 (rat) | Skin Irritation (rabbit) | Eye Irritation (rabbit) | Genotoxicity (Ames Test) |
| This compound | 148788-55-0 | 342.58 | No data available | No data available | No data available | Not expected to be irritating | Not expected to be irritating | No data available |
| Dimethyl Carbonate | 616-38-6 | 90.08 | >5000 mg/kg[1][2][3] | >5000 mg/kg[3] | >5.36 mg/L (4h)[1][2][4] | Non-irritating[4] | Non-irritating | Negative[5] |
| Diethyl Carbonate | 105-58-8 | 118.13 | >15000 mg/kg[6] | No data available | >19.5 mg/L (4h)[6] | Non-irritating[7] | Non-irritating[7] | Negative[4] |
| Dipropyl Carbonate | 623-96-1 | 146.18 | 3.2 g/kg (rabbit), 0.3 g/kg (mice)[8] | 0.98 g/kg (rat)[8] | No data available | No data available | No data available | No data available |
| Dicaprylyl Carbonate | 1680-31-5 | 286.45 | >5000 mg/kg[8] | No data available | No data available | No data available | No data available | Negative[9] |
| Diethylhexyl Carbonate | 14858-73-2 | 286.45 | >2000 mg/kg[8] | >2 g/kg[4] | No data available | Irritant[4] | No data available | No data available |
Note: The PubChem entry for this compound indicates that based on 24 reports from one notification to the ECHA C&L Inventory, this chemical does not meet the criteria for classification as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[10]. This suggests a low hazard potential, though comprehensive testing data is not publicly available.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols are essential for ensuring data quality and comparability.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
-
Principle: To determine the short-term toxicity of a substance when administered orally in a single dose.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used[11].
-
Procedure:
-
Animals are fasted prior to dosing[12].
-
The test substance is administered by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg)[12][13]. The starting dose is selected based on a preliminary sighting study[13].
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days[13].
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 (median lethal dose) is determined, or the substance is classified into a toxicity category based on the observed effects at different dose levels[11].
Acute Dermal Toxicity (OECD Guideline 402)
-
Principle: To assess the toxic effects resulting from a single, short-term dermal application of a substance.
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin are used[14].
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test[14].
-
The test substance is applied uniformly over an area of approximately 10% of the total body surface area and covered with a porous gauze dressing for 24 hours[15].
-
Animals are observed for signs of toxicity and skin reactions for up to 14 days[16].
-
Body weights are recorded weekly, and a gross necropsy is performed on all animals.
-
-
Endpoint: The dermal LD50 is calculated, and local skin reactions are evaluated.
In Vitro Skin Irritation (OECD Guideline 439)
-
Principle: To assess the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model[8][17]. This in vitro method is a replacement for in vivo animal testing.
-
Test System: A three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis[8][17].
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue[18].
-
After a defined exposure period, the substance is removed, and the tissue is incubated for a post-exposure period[18].
-
Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells[17].
-
-
Endpoint: The substance is classified as an irritant or non-irritant based on the mean tissue viability relative to a negative control[8].
In Vitro Eye Irritation (OECD Guideline 492)
-
Principle: To identify substances that can induce serious eye damage or eye irritation using a reconstructed human cornea-like epithelium (RhCE) model[19][20].
-
Test System: A three-dimensional RhCE model that reproduces the multilayered structure of the human corneal epithelium[1][19].
-
Procedure:
-
Endpoint: A substance is classified as an eye irritant or as causing serious eye damage based on the reduction in tissue viability compared to the negative control[19].
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)
-
Principle: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli[1][22].
-
Procedure:
-
Bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix)[1][22].
-
The bacteria are then plated on a minimal medium agar (B569324) that lacks the specific amino acid required by the tester strain[23].
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted[23].
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Cytotoxicity Assay (MTT Assay)
-
Principle: To assess the in vitro cytotoxicity of a substance by measuring its effect on cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product[24][25][26].
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test substance. For poorly soluble compounds like long-chain dialkyl carbonates, a suitable solvent such as DMSO or ethanol (B145695) should be used, and a solvent control must be included[27][28]. It is crucial to ensure the final solvent concentration in the cell culture medium is not cytotoxic[29].
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation[25][30][31].
-
A solubilization solution is then added to dissolve the formazan crystals[30][31].
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm[25][26].
-
-
Endpoint: The IC50 (half-maximal inhibitory concentration) value is calculated, which represents the concentration of the substance that causes a 50% reduction in cell viability.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for the toxicological assessment of this compound and its analogues.
Caption: Tiered testing strategy for toxicological assessment.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 2. oecd.org [oecd.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Didecyl dimethyl ammonium carbonate | C45H96N2O3 | CID 11513226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. oecd.org [oecd.org]
- 18. thepsci.eu [thepsci.eu]
- 19. tecolab-global.com [tecolab-global.com]
- 20. iivs.org [iivs.org]
- 21. Reconstructed Cornea-like Epithelium (RhCE) Test | Gentronix [gentronix.co.uk]
- 22. iivs.org [iivs.org]
- 23. oecd.org [oecd.org]
- 24. fishersci.com [fishersci.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Federal Register :: Didecyl Dimethyl Ammonium Carbonate and Didecyl Dimethyl Ammonium Bicarbonate; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Didecyl carbonate as a green alternative to other cationic surfactants
A Comparative Analysis for Researchers and Drug Development Professionals
The pursuit of sustainable chemistry has cast a critical eye on the environmental footprint of widely used compounds, including cationic surfactants. These versatile molecules are integral to numerous applications, from disinfectants and corrosion inhibitors to drug delivery vehicles. However, concerns over their aquatic toxicity and poor biodegradability have spurred the search for greener alternatives. This guide provides a comparative analysis of didecyl dimethyl ammonium (B1175870) carbonate (DDACarbonate), a quaternary ammonium compound, against traditional cationic surfactants, presenting available data to evaluate its potential as a more environmentally benign option.
Performance and Properties: A Comparative Overview
Cationic surfactants are characterized by their positively charged hydrophilic head group, which is crucial for their antimicrobial and surface-active properties. While direct comparative studies on the performance of DDACarbonate against other common cationic surfactants are limited in publicly available literature, we can collate existing data to draw initial comparisons.
| Property | Didecyl Dimethyl Ammonium Carbonate (DDACarbonate) | Benzalkonium Chloride (BAC) | Cetyltrimethylammonium Bromide (CTAB) |
| Antimicrobial Activity | Broad-spectrum microbicidal efficacy. | Broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. | Effective against a wide range of bacteria and fungi. |
| Corrosion Inhibition | Excellent corrosion inhibition properties on various metals including steel, iron, aluminum, brass, and copper. | Used as a corrosion inhibitor, particularly in the oil and gas industry. | Exhibits corrosion inhibition properties, often studied in acidic environments. |
| Solubility | Freely soluble in water, lower alcohols, ketones, and glycols. | Soluble in water, ethanol, and acetone. | Soluble in water and polar organic solvents. |
| Primary Applications | Wood preservation, antimicrobial formulations (disinfectants and sanitizers), corrosion inhibition.[1][2] | Disinfectants, preservatives in pharmaceuticals and cosmetics, phase transfer catalyst. | Topical antiseptics, component in hair conditioners, synthesis of nanoparticles. |
Note: The table above provides a qualitative comparison based on available information. Quantitative comparisons of minimum inhibitory concentrations (MIC) for specific microbes or corrosion inhibition efficiency percentages from head-to-head studies are needed for a more definitive assessment.
Environmental Profile: Toxicity and Biodegradability
A key driver for seeking alternatives to traditional cationic surfactants is their adverse environmental impact. Many cationic surfactants are known to be toxic to aquatic organisms and are not readily biodegradable.[3][4][5]
| Environmental Aspect | Didecyl Dimethyl Ammonium Carbonate (DDACarbonate) | Traditional Cationic Surfactants (e.g., BAC, CTAB) |
| Aquatic Toxicity | Hazard data for DDACarbonate is often bridged from studies on didecyl dimethyl ammonium chloride (DDAC), a structurally similar compound. DDAC is known to be toxic to aquatic life.[6] | Generally exhibit high toxicity to aquatic organisms, including algae, invertebrates, and fish.[3][4] |
| Biodegradability | Information on the specific biodegradability of the carbonate form is not readily available. However, quaternary ammonium compounds, in general, are known for their resistance to biodegradation. | Many traditional cationic surfactants are not readily biodegradable and can persist in the environment.[5] |
| "Green" Aspects | The carbonate counter-ion is considered more environmentally benign than halide ions (e.g., chloride, bromide) found in many traditional cationic surfactants. The synthesis of dialkyl carbonates can be achieved through greener routes, for example, from CO2.[7] | Often synthesized using processes that may involve hazardous reagents and produce significant waste. |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines typical methodologies for evaluating the key performance and environmental parameters of cationic surfactants.
Antimicrobial Efficacy Testing (Minimum Inhibitory Concentration - MIC)
-
Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) is prepared and its concentration is adjusted to a specific value (e.g., 10^5 CFU/mL).
-
Serial Dilution: The surfactant is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the surfactant that visibly inhibits the growth of the microorganism.
Corrosion Inhibition Measurement (Weight Loss Method)
-
Coupon Preparation: Metal coupons of a specific material (e.g., mild steel) are cleaned, dried, and weighed accurately.
-
Immersion: The coupons are immersed in a corrosive medium (e.g., 1M HCl) with and without different concentrations of the surfactant.
-
Exposure: The coupons are left in the medium for a specified period at a constant temperature.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove any corrosion products, dried, and weighed again.
-
Calculation: The corrosion rate and the inhibition efficiency of the surfactant are calculated based on the weight loss of the coupons.
Aquatic Toxicity Assessment (Zebrafish Embryo Acute Toxicity Test - OECD 236)
-
Test Organism: Newly fertilized zebrafish embryos are used.
-
Exposure: Embryos are placed in multi-well plates and exposed to a range of concentrations of the surfactant in a suitable medium.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 26°C) for 96 hours.
-
Observation: Lethal and sublethal endpoints (e.g., coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat) are recorded at specific time points.
-
Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated.
Synthesis Pathway Comparison
The "greenness" of a chemical is not only determined by its intrinsic properties but also by its synthesis route. Traditional synthesis of quaternary ammonium compounds often involves alkyl halides, which can be hazardous. Greener synthesis routes for dialkyl carbonates, which can be precursors, are being explored.
Caption: Comparison of synthesis pathways.
Conclusion
Didecyl dimethyl ammonium carbonate presents itself as a potentially greener alternative to traditional cationic surfactants primarily due to its carbonate counter-ion, which is inherently more environmentally benign than halide ions. The potential for greener synthesis routes further enhances its appeal. However, a comprehensive evaluation is currently hampered by the lack of direct, quantitative comparative data on its performance, aquatic toxicity, and biodegradability against established cationic surfactants. Further research, including head-to-head experimental studies following standardized protocols, is crucial to definitively position DDACarbonate as a viable and environmentally superior alternative in various applications. Researchers and drug development professionals are encouraged to conduct such comparative assessments to make informed decisions in their pursuit of more sustainable chemical solutions.
References
- 1. Didecyl dimethyl ammonium carbonate | 148788-55-0 | Benchchem [benchchem.com]
- 2. DDA Carbonate - PTW-Safety [ptw-safetyinfo.ca]
- 3. Environmental behaviour and ecotoxicity of cationic surfactants towards marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. branchbasics.com [branchbasics.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
Structure-Activity Relationship of Dialkyl Carbonate Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dialkyl carbonates (DACs) are a class of organic compounds characterized by a central carbonate group flanked by two alkyl chains. Renowned for their favorable safety profile and biodegradability, DACs have carved a niche as green solvents and reagents in various chemical syntheses.[1][2][3] While extensively studied for their chemical reactivity and physical properties, the exploration of their intrinsic biological activities and detailed structure-activity relationships (SAR) remains a nascent field. This guide provides a comparative overview of the current understanding of the SAR of dialkyl carbonate compounds, drawing from the limited available data on their biological effects.
Cytotoxicity of Dialkyl Carbonates
The primary biological data available for dialkyl carbonates pertains to their cytotoxicity, often evaluated in the context of their application as solvents. These studies, while not designed as comprehensive SAR investigations, offer initial insights into how structural modifications can influence their interaction with biological systems.
A study by Trapasso et al. (2023) investigated the cytotoxicity of a series of newly synthesized dialkyl carbonates. The research focused on their potential as green solvents for the preparation of polyvinylidene fluoride (B91410) (PVDF) membranes. While the primary goal was not to establish a therapeutic SAR, the cytotoxicity data provides a basis for preliminary comparisons.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Dimethyl carbonate (DMC) | CH₃OCOOCH₃ | Not specified | >1000 | [4] |
| Diethyl carbonate (DEC) | CH₃CH₂OCOOCH₂CH₃ | Not specified | >1000 | [4] |
| Novel DACs | R-OCO-R' | Not specified | Data not publicly available in detail | [4] |
Note: Detailed quantitative data for the novel DACs from the study by Trapasso et al. is not publicly available in the provided abstract. The table reflects the general finding of low cytotoxicity for common dialkyl carbonates.
Key Observations from Cytotoxicity Data:
-
Alkyl Chain Length: Generally, shorter-chain dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) exhibit very low toxicity.[2][3][4] This is attributed to their rapid metabolism and excretion.
-
Symmetry and Branching: The influence of symmetry and branching of the alkyl chains on cytotoxicity has not been systematically investigated.
-
Functional Groups: The introduction of functional groups into the alkyl chains could significantly modulate cytotoxicity, a promising area for future research.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of chemical compounds, based on standard methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Dialkyl carbonate compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Relationships in Dialkyl Carbonate Reactivity
While direct biological SAR data is scarce, the chemical reactivity of dialkyl carbonates provides a framework for understanding their potential interactions in a biological milieu. The reactivity is primarily governed by two competing mechanisms at the carbonyl carbon (BAc2) and the α-carbon of the alkyl group (BAl2), which are influenced by the nature of the nucleophile and the reaction conditions.[2]
Caption: Competing reaction pathways of dialkyl carbonates.
This dual reactivity suggests that dialkyl carbonates could potentially act as alkylating or alkoxycarbonylating agents towards biological macromolecules, such as proteins and nucleic acids. The specific pathway and therefore the biological effect would depend on the nature of the nucleophilic functional groups present in the biological target.
Future Directions and a Call for Research
The current body of literature highlights a significant gap in our understanding of the structure-activity relationships of dialkyl carbonate compounds in a biological context. Their favorable toxicological profile and biodegradability make them an intriguing, yet underexplored, class of molecules for potential therapeutic applications.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of diverse libraries of dialkyl carbonates with varying alkyl chain lengths, branching, and functional groups, followed by systematic screening against a wide range of biological targets.
-
Target Identification: For any identified bioactive compounds, elucidating the specific molecular targets and signaling pathways involved.
-
In Vivo Studies: Evaluation of the efficacy and safety of promising lead compounds in relevant animal models.
By systematically investigating the SAR of this versatile class of compounds, the scientific community can unlock their full potential beyond their current applications and possibly pave the way for novel therapeutic agents.
References
- 1. Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 4. Dialkyl carbonates: scale-up synthesis and application as green solvents for PVDF membranes preparation [iris.cnr.it]
Safety Operating Guide
Proper Disposal of Didecyl Carbonate: A Comprehensive Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of didecyl carbonate, with a focus on didecyl dimethyl ammonium (B1175870) carbonate (DDAC), a substance often associated with this name in safety literature. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Quantitative Data
For quick reference, the following table summarizes the key quantitative data available for related compounds, which may be useful in the absence of specific data for pure this compound.
| Property | Diethyl Carbonate | Dimethyl Carbonate | Didecyl Dimethyl Ammonium Chloride (DDAC) |
| Molecular Formula | C5H10O3 | C3H6O3 | C22H48NCl |
| Molecular Weight | 118.13 g/mol | 90.08 g/mol | 362.08 g/mol |
| Boiling Point | 126 - 128 °C | 90 °C | No data available |
| Melting Point | -43 °C | 2 - 4 °C | No data available |
| Flash Point | 33 °C | No data available | No data available |
| Density | 0.975 g/cm3 at 25 °C | 1.069 g/cm3 at 25 °C | No data available |
| Vapor Pressure | 11 mbar @ 20 °C | No data available | No data available |
| Water Solubility | 18.8 g/l at 20 °C | No data available | No data available |
| Log Pow | 1.21 at 25 °C | 0.354 at 20 °C | No data available |
| Autoignition Temperature | 445 °C at 1,013 hPa | No data available | No data available |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound and its derivatives is crucial to ensure environmental safety and regulatory compliance. The following procedures are based on general guidelines for chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.[1]
-
Do not mix with other waste materials.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Step 3: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3]
Step 4: Disposal
-
Dispose of the contents and container to an approved waste disposal plant.[2][4]
-
All disposal practices must be in accordance with local, state, and federal regulations.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
